FITC-labelled Keap1-Nrf2 probe
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C67H81N11O24 |
|---|---|
Molecular Weight |
1424.4 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[(2S,3R)-2-[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-3-carboxy-2-[[(2S)-2-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamoylamino]-4-methylpentanoyl]amino]propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C67H81N11O24/c1-31(2)23-45(57(68)91)74-62(96)47(25-34-9-7-6-8-10-34)75-58(92)42(17-20-52(83)84)71-51(82)30-69-64(98)56(33(5)79)78-60(94)44(19-22-54(87)88)72-59(93)43(18-21-53(85)86)73-63(97)48(29-55(89)90)76-61(95)46(24-32(3)4)77-66(100)70-35-11-14-39-38(26-35)65(99)102-67(39)40-15-12-36(80)27-49(40)101-50-28-37(81)13-16-41(50)67/h6-16,26-28,31-33,42-48,56,79-81H,17-25,29-30H2,1-5H3,(H2,68,91)(H,69,98)(H,71,82)(H,72,93)(H,73,97)(H,74,96)(H,75,92)(H,76,95)(H,78,94)(H,83,84)(H,85,86)(H,87,88)(H,89,90)(H2,70,77,100)/t33-,42+,43+,44+,45+,46+,47+,48+,56+/m1/s1 |
InChI Key |
MNPXCJGREQORRX-HDFZMCSMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O)O |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)NC2=CC3=C(C=C2)C4(C5=C(C=C(C=C5)O)OC6=C4C=CC(=C6)O)OC3=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to FITC-labeled Keap1-Nrf2 Probes for Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1, a substrate adaptor protein for a Cullin3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a wide array of antioxidant and cytoprotective genes. Dysregulation of this pathway is implicated in various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making the Keap1-Nrf2 interaction a promising therapeutic target.
A key tool in the discovery of small molecule inhibitors of the Keap1-Nrf2 interaction is the use of fluorescently labeled probes. This guide focuses on the fluorescein (B123965) isothiocyanate (FITC)-labeled Keap1-Nrf2 probe, a synthetic peptide derived from the Nrf2 protein that is labeled with the FITC fluorophore. This probe allows for the sensitive and quantitative measurement of the Keap1-Nrf2 interaction in a high-throughput format, primarily through Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
Core Concepts: The FITC-labeled Keap1-Nrf2 Probe
The most commonly utilized FITC-labeled Keap1-Nrf2 probe is a peptide mimic of the high-affinity "ETGE" binding motif found in the Neh2 domain of Nrf2. This motif is essential for the interaction with the Kelch domain of Keap1.
Probe Specifications:
A widely used probe has the following characteristics:
| Property | Value |
| Sequence | LDEETGEFL (Modifications: Leu-1 = FITC-Leu, Leu-9 = C-terminal amide) |
| Molecular Weight | 1440.5 g/mol |
| Formula | C₆₇H₈₁N₁₁O₂₃S |
| Excitation Wavelength (λex) | ~490 nm |
| Emission Wavelength (λem) | ~520 nm |
| Dissociation Constant (Kd) | 22.3 nM |
The FITC label provides the necessary fluorescent properties for detection, while the peptide sequence ensures specific binding to the Keap1 protein. The C-terminal amidation is a common modification to increase peptide stability.
The Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a cornerstone of the cellular antioxidant response. The following diagram illustrates the key events in this pathway under both basal and stress conditions.
Caption: The Keap1-Nrf2 Signaling Pathway.
Data Presentation: Quantitative Analysis of Probe Performance
The effectiveness of a FITC-labeled Keap1-Nrf2 probe is determined by its binding affinity to Keap1 and its performance in screening assays. The following tables summarize key quantitative data from published studies.
Table 1: Binding Affinities of Nrf2-derived Peptides to Keap1
| Peptide Sequence | Length | Modification | Binding Affinity (Kd) | Reference |
| FITC-LDEETGEFL-OH | 9-mer | C-terminal acid | 65.1 nM | [1] |
| FITC-LDEETGEFL-NH₂ | 9-mer | C-terminal amide | 25.6 nM | [1] |
| FITC-DEETGEFL-OH | 8-mer | C-terminal acid | ~0.75 µM | [1] |
| FITC-(16-mer Nrf2 peptide) | 16-mer | Not specified | 28.7 nM | [1] |
Table 2: IC₅₀ Values of Keap1-Nrf2 Interaction Inhibitors Determined by Fluorescence Polarization
| Inhibitor | IC₅₀ | Reference |
| N-Acetyl-9-mer-Nrf2 amide | 3.48 µM | [1] |
| 10-mer Nrf2 peptide | < IC₅₀ of 9-mer | [1] |
| 16-mer Nrf2 peptide | < IC₅₀ of 10-mer | [1] |
| ML334 | 1.6 µM | [2][3] |
| Dimethylformamide (DMF) | 6.34 µM | [4] |
| Zafirlukast | 5.87 µM | [4] |
| Ketoconazole | 1.67 µM | [4] |
| Dutasteride | 2.81 µM | [4] |
| Iridium (III) complex 1 | 1.09 µM | [5] |
Table 3: Assay Performance Metrics for Keap1-Nrf2 Fluorescence Polarization Assay
| Parameter | Value | Significance | Reference |
| Z'-factor | 0.70 | Indicates an excellent assay suitable for high-throughput screening (HTS). A Z'-factor between 0.5 and 1.0 is considered excellent. | [1] |
| DMSO Tolerance | Up to 20% | High tolerance to DMSO, a common solvent for compound libraries, is crucial for HTS. | [1] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of assays using FITC-labeled Keap1-Nrf2 probes.
Experimental Protocol 1: Fluorescence Polarization (FP) Competition Binding Assay
This protocol is adapted from Inoyama et al., 2012.[1]
Objective: To determine the inhibitory potential of test compounds on the Keap1-Nrf2 interaction.
Materials:
-
FITC-labeled 9-mer Nrf2 peptide amide probe (e.g., FITC-LDEETGEFL-NH₂)
-
Purified human Keap1 Kelch domain protein
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Test compounds dissolved in DMSO
-
Positive Control: N-Acetyl-9-mer-Nrf2 amide or other known inhibitor
-
Negative Control: DMSO
-
384-well, black, non-binding surface microplates
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the FITC-labeled Nrf2 peptide probe in the assay buffer. Protect from light.
-
Prepare a stock solution of the Keap1 Kelch domain protein in the assay buffer. Keep on ice.
-
Prepare serial dilutions of test compounds and the positive control in DMSO.
-
-
Assay Setup (40 µL total volume per well):
-
To each well of the 384-well plate, add the following in order:
-
20 µL of assay buffer containing the desired final concentration of DMSO (e.g., 2%).
-
10 µL of 40 nM FITC-9mer Nrf2 peptide amide in assay buffer (final concentration: 10 nM).
-
For test wells: Add a small volume (e.g., 0.4 µL) of the test compound dilution.
-
For positive control wells: Add the positive control.
-
For negative control (maximum polarization) wells: Add DMSO.
-
For minimum polarization wells (probe only): Add assay buffer instead of Keap1 protein.
-
10 µL of 400 nM Keap1 Kelch domain protein in assay buffer (final concentration: 100 nM).
-
-
-
Incubation:
-
Centrifuge the plate at 370 x g for 2 minutes to remove air bubbles and ensure mixing.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - [(P_sample - P_min) / (P_max - P_min)]) where:
-
P_sample is the polarization of the test well.
-
P_min is the polarization of the probe only (minimum polarization).
-
P_max is the polarization of the probe with Keap1 and DMSO (maximum polarization).
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Experimental Protocol 2: Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This protocol is based on the principles described by Xia et al., 2021.[6]
Objective: To identify inhibitors of the Keap1-Nrf2 interaction using a TR-FRET format.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
FITC-labeled 9-mer Nrf2 peptide amide
-
Tb-conjugated anti-His antibody (Donor)
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
Test compounds in DMSO
-
384-well, low-volume, black microplates
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of all reagents in the assay buffer.
-
-
Assay Setup (20 µL total volume per well):
-
Dispense a small volume of the test compound or DMSO (for controls) into the wells.
-
Add 5 µL of serially diluted His-tagged Keap1 Kelch domain protein.
-
Add 5 µL of Tb-anti-His antibody (final concentration to be optimized, e.g., 0.5 nM).
-
Incubate at room temperature for 30 minutes to allow for the labeling of Keap1.
-
Add 10 µL of FITC-labeled 9-mer Nrf2 peptide amide (final concentration to be optimized, e.g., 20 nM).
-
-
Incubation:
-
Incubate the plate for 1 hour at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements. Typically, this involves excitation at ~340 nm and measuring emission at both the donor wavelength (~490 nm) and the acceptor wavelength (~520 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (e.g., Emission at 520 nm / Emission at 490 nm).
-
Determine the percent inhibition based on the reduction of the TR-FRET signal in the presence of the inhibitor compared to the DMSO control.
-
Calculate IC₅₀ values from the dose-response curves.
-
Mandatory Visualizations
High-Throughput Screening (HTS) Workflow
The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify inhibitors of the Keap1-Nrf2 interaction using a FITC-labeled probe.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Keap1-Nrf2 Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for assays investigating the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). A thorough understanding of these assays is critical for the discovery and development of novel therapeutics targeting oxidative stress-related diseases.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
The Keap1-Nrf2 signaling pathway is a crucial mechanism for cellular protection against oxidative and electrophilic stress. Under homeostatic conditions, Keap1, a substrate adaptor protein for a Cullin 3 (CUL3)-based E3 ubiquitin ligase complex, binds to Nrf2 in the cytoplasm. This interaction facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, maintaining low basal levels of the transcription factor.[1][2][3]
Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues within Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation.[1] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated repression and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf (sMaf) proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a host of cytoprotective genes, initiating their transcription.[1] These genes encode for a wide array of antioxidant and detoxification enzymes, such as NAD(P)H:quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1).
Core Assays for Investigating the Keap1-Nrf2 Interaction
Several robust and high-throughput compatible assay formats have been developed to identify and characterize modulators of the Keap1-Nrf2 protein-protein interaction (PPI). The most prominent of these are Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Fluorescence Polarization (FP) Assay
The FP assay is a homogeneous technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[2] In the context of the Keap1-Nrf2 interaction, a small, fluorescently labeled peptide derived from the Nrf2 binding motif (typically the high-affinity ETGE motif) tumbles rapidly in solution, resulting in low fluorescence polarization.[4] Upon binding to the much larger Keap1 protein, the rotational motion of the fluorescent peptide is significantly slowed, leading to an increase in fluorescence polarization.[4] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will compete with the fluorescent peptide for binding to Keap1, resulting in a decrease in the fluorescence polarization signal.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is a highly sensitive and robust assay format that measures the proximity of two molecules. This technique utilizes a long-lifetime lanthanide chelate (e.g., Terbium or Europium) as a donor fluorophore and a shorter-lifetime fluorophore (e.g., fluorescein (B123965) or a red-shifted dye) as an acceptor.[5] For the Keap1-Nrf2 interaction, Keap1 is typically labeled with the donor (e.g., via an anti-His-tag antibody conjugated to the donor) and a peptide from the Nrf2 binding motif is labeled with the acceptor.[5] When the two proteins interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur upon excitation of the donor. The long-lifetime fluorescence of the acceptor is then measured after a time delay, which minimizes interference from background fluorescence and scattered light. Inhibitors of the Keap1-Nrf2 interaction will disrupt FRET, leading to a decrease in the TR-FRET signal.[5]
Enzyme-Linked Immunosorbent Assay (ELISA)
The ELISA format for studying the Keap1-Nrf2 interaction offers the advantage of potentially using full-length proteins.[6] In a typical setup, a plate is coated with a capture antibody specific for a tag on one of the proteins (e.g., anti-His tag for His-tagged Keap1).[7] The tagged protein is then immobilized on the plate. Subsequently, the binding partner (Nrf2), which may also be tagged, is added. The extent of binding is then detected using a primary antibody specific for the binding partner, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase or alkaline phosphatase). The addition of a chromogenic or chemiluminescent substrate allows for the quantification of the interaction.[7] Small molecule inhibitors are added along with the binding partner, and a reduction in signal indicates inhibition of the interaction.
AlphaLISA Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based, no-wash immunoassay that is highly sensitive and suitable for high-throughput screening. The assay relies on two types of beads: Donor beads and Acceptor beads. For the Keap1-Nrf2 interaction, one protein (e.g., biotinylated Keap1) is captured by Streptavidin-coated Donor beads, while the other protein (e.g., tagged Nrf2) is captured by Acceptor beads coated with an antibody against the tag. When the two proteins interact, the Donor and Acceptor beads are brought into close proximity. Upon excitation of the Donor beads at 680 nm, they release singlet oxygen molecules that travel to the nearby Acceptor beads, triggering a chemiluminescent signal that is measured at 615 nm. Inhibitors of the interaction prevent the beads from coming into proximity, thus reducing the signal.
Quantitative Data Presentation
The following tables summarize the inhibitory activities (IC50 values) of several known Keap1-Nrf2 interaction inhibitors determined by different assay methods. These values are indicative of the potency of the compounds in disrupting the PPI in a biochemical context.
Table 1: IC50 Values of Keap1-Nrf2 Inhibitors Determined by Fluorescence Polarization (FP) Assay
| Compound/Peptide | IC50 (µM) | Reference |
| 9mer Nrf2 Peptide | 3.48 | [8] |
| Ac-9mer Nrf2 Peptide | 0.194 | [8] |
| 16mer Nrf2 Peptide | 0.163 | [9] |
| ML334 | 1.58 | [10] |
| Compound 1 (Iridium Complex) | 1.09 | [10] |
| KP-1 | 0.74 | [11] |
| K3 | 36.30 | [11] |
| K18 | 31.55 | [11] |
Table 2: IC50 Values of Keap1-Nrf2 Inhibitors Determined by TR-FRET Assay
| Compound | IC50 (nM) | Reference |
| Compound 12d | 14.2 | [5] |
Table 3: IC50 Values of Keap1-Nrf2 Inhibitors Determined by ELISA
| Compound | IC50 (µM) | Reference |
| Zafirlukast | 5.87 | [3][6] |
| Dutasteride | 2.81 | [3][6] |
| Ketoconazole | 1.67 | [3][6] |
| Dimethylformamide (DMF) | 6.34 | [7] |
Experimental Protocols
The following sections provide generalized, step-by-step protocols for the key assays described above. It is important to note that specific concentrations, incubation times, and instrument settings may require optimization depending on the specific reagents and equipment used.
Fluorescence Polarization (FP) Assay Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.005% Tween-20).
-
Dilute Keap1 protein to the desired final concentration in assay buffer.
-
Dilute the fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2) to the desired final concentration in assay buffer.
-
Prepare serial dilutions of test compounds and a positive control inhibitor in assay buffer containing a constant percentage of DMSO (e.g., 1%).
-
-
Assay Procedure:
-
Add a defined volume of the test compound or control to the wells of a black, low-binding 384-well plate.
-
Add the Keap1 protein solution to all wells except the "no Keap1" control wells.
-
Add the fluorescently labeled Nrf2 peptide solution to all wells.
-
Mix the plate gently and incubate at room temperature for a specified time (e.g., 30-60 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a suitable model.
-
TR-FRET Assay Protocol
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 10 mM HEPES, pH 7.4, 150 mM NaCl, 0.1 mg/mL BSA).
-
Prepare a solution of His-tagged Keap1 protein.
-
Prepare a solution of acceptor-labeled Nrf2 peptide.
-
Prepare a solution of donor-labeled anti-His antibody.
-
Prepare serial dilutions of test compounds.
-
-
Assay Procedure:
-
Add test compounds to the wells of a suitable microplate.
-
Add a mixture of His-tagged Keap1 and acceptor-labeled Nrf2 peptide to the wells.
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.
-
Add the donor-labeled anti-His antibody to all wells.
-
Incubate for a further period (e.g., 60 minutes) at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET-compatible plate reader.
-
Calculate the ratio of the acceptor to donor signals.
-
Determine the percent inhibition and IC50 values from the dose-response curves.
-
ELISA Protocol
-
Plate Coating and Blocking:
-
Coat the wells of a 96-well plate with a capture antibody (e.g., anti-Avi-tag) overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by incubating with a blocking buffer (e.g., 5% BSA in PBS) for 1-2 hours at room temperature.
-
Wash the plate.
-
-
Interaction and Detection:
-
Add biotinylated Keap1 protein to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add full-length Nrf2 protein, with or without test compounds, and incubate for 1-2 hours.
-
Wash the plate.
-
Add a primary antibody against Nrf2 and incubate for 1-2 hours.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate.
-
-
Signal Development and Measurement:
-
Add the appropriate enzyme substrate and incubate until sufficient color development.
-
Stop the reaction with a stop solution if necessary.
-
Read the absorbance or luminescence on a plate reader.
-
Calculate the percent inhibition and IC50 values.
-
AlphaLISA Protocol
-
Reagent Preparation:
-
Prepare AlphaLISA assay buffer.
-
Dilute biotinylated Keap1, tagged Nrf2, and test compounds in assay buffer.
-
Prepare a suspension of Streptavidin-coated Donor beads and anti-tag Acceptor beads in assay buffer.
-
-
Assay Procedure:
-
Add the test compounds to the wells of a 384-well white microplate.
-
Add a mixture of biotinylated Keap1 and tagged Nrf2 to the wells.
-
Incubate for a specified period (e.g., 60 minutes) at room temperature.
-
Add a mixture of the Donor and Acceptor beads under subdued light.
-
Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.
-
-
Data Acquisition and Analysis:
-
Read the plate on an Alpha-enabled plate reader.
-
Plot the AlphaLISA signal against the compound concentration to determine the IC50 values.
-
This guide provides a foundational understanding of the key assays used to investigate the Keap1-Nrf2 protein-protein interaction. The selection of a particular assay will depend on the specific research goals, available resources, and the stage of the drug discovery process. Careful optimization and validation of any chosen assay are paramount to generating reliable and reproducible data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of Molecular Details of Keap1-Nrf2 Inhibitors Using Molecular Dynamics and Umbrella Sampling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. srvr.in [srvr.in]
- 4. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DOT Language | Graphviz [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Role of FITC in Keap1-Nrf2 Fluorescence Polarization Assays: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the use of Fluorescein isothiocyanate (FITC) in fluorescence polarization (FP) assays to investigate the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). This interaction is a critical regulator of the cellular antioxidant response, making it a key target for therapeutic intervention in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 acts as a substrate adaptor for a Cullin-3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[1] This modification induces a conformational change in Keap1, disrupting its ability to bind to Nrf2 and inhibiting Nrf2's ubiquitination.[1] Consequently, newly synthesized Nrf2 bypasses Keap1-mediated degradation, stabilizes, and translocates to the nucleus.[2] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast array of cytoprotective genes, initiating their transcription.[1][2]
Fluorescence Polarization: A Principle for Probing Molecular Interactions
Fluorescence polarization (FP) is a powerful technique used to monitor molecular interactions in solution.[3][4] The principle of FP is based on the observation that when a fluorescent molecule is excited with plane-polarized light, the polarization of the emitted light is dependent on the molecule's rotational diffusion rate during the fluorescence lifetime.[3]
Small, fluorescently labeled molecules, such as an FITC-labeled peptide, tumble rapidly in solution, leading to significant depolarization of the emitted light. This results in a low FP value.[5] Conversely, when this fluorescent probe binds to a much larger molecule, like the Keap1 protein, its rotational motion is significantly constrained.[3] The resulting larger complex tumbles much more slowly, and the emitted light remains highly polarized, yielding a high FP value.[5] This change in polarization is directly proportional to the fraction of the fluorescent probe that is bound.
References
- 1. researchgate.net [researchgate.net]
- 2. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
- 3. Fluorescence polarization immunoassay - Wikipedia [en.wikipedia.org]
- 4. emeraldcloudlab.com [emeraldcloudlab.com]
- 5. Figure 2: [Diagram of a fluorescence polarization...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Keap1-Nrf2 Signaling Pathway: Core Mechanisms and Experimental Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under homeostatic conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[3][4] However, upon exposure to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2.[5] In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a multitude of cytoprotective genes, orchestrating a robust antioxidant and detoxification response.[3] Given its central role in cellular protection, the Keap1-Nrf2 pathway has emerged as a key therapeutic target for a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This guide provides a comprehensive overview of the core mechanisms of the Keap1-Nrf2 pathway, detailed experimental protocols for its investigation, and a summary of key quantitative data to aid in research and drug development.
Core Signaling Pathway and Regulation
Under basal conditions, a homodimer of Keap1 binds to Nrf2 through two specific motifs in the Neh2 domain of Nrf2: a high-affinity "ETGE" motif and a low-affinity "DLG" motif.[6] This "hinge and latch" mechanism positions Nrf2 for ubiquitination by the Cul3-Rbx1 E3 ubiquitin ligase complex, for which Keap1 serves as a substrate adaptor.[3][4] This leads to the continuous degradation of Nrf2, maintaining low intracellular levels.
Upon exposure to oxidative or electrophilic stressors, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting its ability to ubiquitinate Nrf2.[5] As a result, newly synthesized Nrf2 bypasses Keap1-mediated degradation, accumulates in the cytoplasm, and translocates to the nucleus.
Once in the nucleus, Nrf2 dimerizes with small Maf proteins and binds to ARE sequences in the promoter regions of its target genes. This binding initiates the transcription of a wide array of genes encoding antioxidant enzymes (e.g., heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1)), detoxification enzymes, and proteins involved in glutathione (B108866) metabolism.
References
- 1. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mathematical modeling reveals quantitative properties of KEAP1-NRF2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 4. KEAP1 - Wikipedia [en.wikipedia.org]
- 5. portlandpress.com [portlandpress.com]
- 6. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Discovering Inhibitors of the Keap1-Nrf2 Interaction
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the strategies and methodologies employed in the discovery of inhibitors targeting the Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI). Activation of the Nrf2 pathway through the inhibition of its negative regulator, Keap1, represents a promising therapeutic strategy for a multitude of diseases characterized by oxidative stress and inflammation.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cellular Defense
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Keap1 functions as a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex, which continuously targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified. This modification induces a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and halting Nrf2 degradation. Consequently, newly synthesized Nrf2 accumulates in the cytoplasm and translocates to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes, including those encoding for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), as well as enzymes involved in glutathione (B108866) biosynthesis and xenobiotic detoxification.[1][2][3]
Dysregulation of the Keap1-Nrf2 pathway is implicated in various pathologies. While activation of Nrf2 is generally protective, constitutive activation due to mutations in Keap1 or Nrf2 is observed in several cancers, conferring resistance to chemotherapy and promoting cell proliferation.[1] Conversely, impaired Nrf2 activity can exacerbate conditions such as chronic obstructive pulmonary disease (COPD), cardiovascular diseases, and neurodegenerative disorders.
Caption: The Keap1-Nrf2 signaling pathway and mechanism of inhibitor action.
Strategies for Discovering Keap1-Nrf2 Inhibitors
The primary goal in this field is to identify molecules that disrupt the Keap1-Nrf2 PPI, leading to Nrf2 stabilization, nuclear translocation, and subsequent ARE-driven gene expression. A typical workflow for inhibitor discovery and validation is outlined below.
Caption: A general workflow for the discovery of Keap1-Nrf2 inhibitors.
Quantitative Data for Keap1-Nrf2 Inhibitors
A variety of small molecules and peptides have been identified as inhibitors of the Keap1-Nrf2 PPI. The following tables summarize the quantitative data for representative compounds from different chemical classes.
Table 1: Small Molecule Inhibitors
| Compound ID | Chemical Class | Assay Type | Potency (IC50/Kd/EC50) | Reference |
| ML334 | Piperidinone | FP | IC50: 1.6 µM | [4] |
| SPR | Kd: 1.0 µM | [4] | ||
| Compound 2 | Naphthalene bis-sulfonamide | FP | EC50: 28.6 nM | [5] |
| SPR | Kd: 3.59 nM | [5] | ||
| Compound 12d | Naphthalene bis-sulfonamide | FP | IC50: 64.5 nM | [6] |
| TR-FRET | IC50: 14.2 nM | [6] | ||
| KP-1 | Benzene bis-sulfonamide | FP | IC50: 0.74 µM | [7] |
| ZJ01 | Iminocoumarin-benzothiazole | FP | IC50: 3 µM | [8] |
| K-22 | Non-naphthalene derivative | FP | IC50: 0.81 µM | [7] |
| CDDO-Im | Triterpenoid | ARE-Luciferase | EC50: 0.41 µM | [9] |
| Andrographolide | Diterpenoid | ARE-Luciferase | EC50: 17 µM | [9] |
| Sulforaphane | Isothiocyanate | ARE-Luciferase | EC50: 33 µM | [9] |
| Curcumin | Polyphenol | ARE-Luciferase | EC50: 36 µM | [9] |
Table 2: Peptide-Based Inhibitors
| Peptide Sequence/Name | Modifications | Assay Type | Potency (IC50/Kd) | Reference |
| Ac-LDEETGEFL-NH2 (9-mer) | N-terminal acetylation, C-terminal amidation | FP | IC50: 0.35 µM | [10] |
| 16-mer Nrf2 peptide | Unmodified | SPR | Kd: 23.9 nM | [11] |
| ZC9 | Cyclic 9-mer | SPR | Kd: 51 nM | [12] |
| Compound 10 | Modified C- and N-termini | FP | IC50: 22 nM | [9] |
| P8-H | Stapled peptide with fatty acid tag | SPR | Kd: 92 nM | [13] |
| KKD-m1 | Macrocyclic peptide | Direct Binding Assay | Kd: 110 nM | [14] |
Experimental Protocols
Detailed methodologies are crucial for the successful identification and characterization of Keap1-Nrf2 inhibitors. The following sections provide step-by-step protocols for key biochemical and cell-based assays.
Biochemical Assays
This assay measures the disruption of the interaction between a fluorescently labeled Nrf2 peptide and the Keap1 Kelch domain.[2][15]
-
Reagents and Buffers:
-
Assay Buffer: 10 mM HEPES (pH 7.4), 150 mM NaCl, 3.4 mM EDTA, 0.005% Tween-20.[1]
-
Keap1 Kelch Domain: Recombinant human Keap1 Kelch domain (e.g., residues 321-609).
-
Fluorescent Nrf2 Peptide: A 9-mer to 16-mer peptide derived from the Nrf2 ETGE motif, labeled with a fluorophore such as FITC (e.g., FITC-LDEETGEFL-NH2).[2]
-
Test Compounds: Dissolved in 100% DMSO.
-
-
Protocol:
-
Prepare a master mix containing the assay buffer, Keap1 Kelch domain (e.g., final concentration 100 nM), and the fluorescent Nrf2 peptide (e.g., final concentration 10 nM).[2]
-
Dispense the master mix into a 384-well, low-volume, black, non-binding surface plate.[16]
-
Add test compounds at various concentrations (typically a serial dilution). Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%.[2]
-
Include positive controls (no inhibitor) and negative controls (no Keap1 protein).
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.[15][16]
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FITC).[16]
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
This assay measures the proximity between a donor fluorophore on Keap1 and an acceptor fluorophore on an Nrf2 peptide.[10][17]
-
Reagents and Buffers:
-
Assay Buffer: Similar to FP assay buffer, e.g., 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.005% Tween-20.
-
His-tagged Keap1 Kelch Domain: Serves as the target for the donor-labeled antibody.
-
Donor: Terbium (Tb)-conjugated anti-His antibody.[17]
-
Acceptor: FITC- or other suitable fluorophore-labeled Nrf2 peptide.[17]
-
Test Compounds: Dissolved in 100% DMSO.
-
-
Protocol:
-
Add test compounds to a 384-well plate.
-
Add a mixture of His-tagged Keap1 Kelch domain and the fluorescently labeled Nrf2 peptide.
-
Incubate for a predetermined time (e.g., 30 minutes) at room temperature.
-
Add the Tb-conjugated anti-His antibody.
-
Incubate for another period (e.g., 60 minutes) at room temperature, protected from light.
-
Measure the TR-FRET signal on a compatible plate reader, typically with a delay time to reduce background fluorescence.
-
Calculate IC50 values from the dose-response curves.
-
SPR provides real-time, label-free analysis of the binding kinetics and affinity between an inhibitor and Keap1.[11][13]
-
Reagents and Buffers:
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization: Amine coupling reagents (NHS, EDC) or streptavidin-coated sensor chips for biotinylated ligands.
-
Ligand: Recombinant Keap1 Kelch domain.
-
Analyte: Test compound.
-
Regeneration Solution: A solution that disrupts the ligand-analyte interaction without denaturing the ligand (e.g., a low pH glycine (B1666218) solution or high salt concentration).[18]
-
-
Protocol:
-
Immobilize the Keap1 Kelch domain onto a sensor chip surface.
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface and a reference surface.
-
Monitor the binding response in real-time.
-
After each injection, flow running buffer over the surface to monitor dissociation.
-
Regenerate the sensor surface with the appropriate regeneration solution.
-
Analyze the resulting sensorgrams to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
Cell-Based Assays
This assay quantifies the transcriptional activity of Nrf2 in response to an inhibitor.[5][19][20]
-
Materials:
-
A stable cell line (e.g., HepG2 or HaCaT) transfected with a reporter construct containing multiple copies of the ARE driving the expression of a luciferase gene.[19][20]
-
Cell culture medium and supplements.
-
Test compounds.
-
Luciferase assay reagent (containing luciferin (B1168401) and cell lysis buffer).
-
-
Protocol:
-
Seed the ARE reporter cells in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified period (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).[16]
-
After treatment, remove the medium and wash the cells with PBS.
-
Lyse the cells by adding the luciferase assay lysis buffer and incubate according to the manufacturer's instructions (e.g., 15-30 minutes at room temperature).[8]
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTT or CellTiter-Glo assay) and calculate the fold induction over the vehicle control. Determine the EC50 value.
-
qPCR is used to measure the mRNA expression levels of Nrf2 target genes, such as HMOX1 and NQO1.[21][22]
-
Materials:
-
Cells treated with test compounds.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protocol:
-
Treat cells with the test compound for an appropriate duration (e.g., 6-24 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA using reverse transcriptase.
-
Perform qPCR using the cDNA, primers, and qPCR master mix. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control and normalized to the housekeeping gene.
-
This technique is used to visualize and quantify the increase in Nrf2 protein levels in the nucleus following treatment with an inhibitor.
-
Reagents and Buffers:
-
Cell Lysis Buffer for Nuclear Extraction: Buffer A (e.g., 10 mM HEPES pH 7.9, 10 mM KCl, 0.1 mM EDTA, 0.1 mM EGTA, 1 mM DTT, and protease inhibitors) and Buffer B (e.g., 20 mM HEPES pH 7.9, 0.4 M NaCl, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors).
-
Primary Antibodies: Anti-Nrf2 antibody and an antibody for a nuclear loading control (e.g., anti-Lamin B1 or anti-PARP).
-
Secondary Antibody: HRP-conjugated secondary antibody.
-
Chemiluminescent Substrate.
-
-
Protocol:
-
Treat cells with the test compound.
-
Harvest the cells and perform nuclear and cytoplasmic fractionation using appropriate buffers and centrifugation steps.
-
Determine the protein concentration of the nuclear extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Re-probe the membrane with the nuclear loading control antibody to ensure equal protein loading.
-
Quantify the band intensities using densitometry.
-
Conclusion
The discovery of Keap1-Nrf2 interaction inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational framework for researchers, outlining the key signaling pathways, discovery strategies, and detailed experimental protocols. By employing a combination of robust biochemical and cell-based assays, scientists can effectively identify and characterize novel inhibitors, paving the way for the development of new treatments for a wide range of oxidative stress-related diseases.
References
- 1. US9075070B2 - HTS fluorescence polarization assay for inhibitors of Keap1-Nrf2 interaction - Google Patents [patents.google.com]
- 2. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. path.ox.ac.uk [path.ox.ac.uk]
- 5. Discovery of potent Keap1-Nrf2 protein-protein interaction inhibitor based on molecular binding determinants analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 9. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a High-Throughput Cul3-Keap1 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Identifying Nrf2 Activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclic Peptide Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Design, Synthesis, and In Vivo Treatment of Acute Lung Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. rsc.org [rsc.org]
- 17. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dhvi.duke.edu [dhvi.duke.edu]
- 19. Optimization of 1,4-bis(arylsulfonamido)naphthalene-N,N’-diacetic acids as inhibitors of Keap1-Nrf2 protein-protein interaction to suppress neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. assaygenie.com [assaygenie.com]
- 23. origene.com [origene.com]
The Keap1-Nrf2 Protein-Protein Interaction: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of the Core Mechanism Governing Cellular Oxidative Stress Response
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular homeostasis, orchestrating the response to oxidative and electrophilic stress. The direct protein-protein interaction between Keap1 and Nrf2 is the lynchpin of this pathway, dictating the stability and transcriptional activity of Nrf2. This technical guide provides a comprehensive overview of the Keap1-Nrf2 interaction, detailing its mechanism, the quantitative parameters of binding, and key experimental protocols for its investigation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this pivotal therapeutic target.
The Core Mechanism of Keap1-Nrf2 Interaction
Under basal conditions, the Keap1 homodimer acts as a substrate adaptor for a Cul3-Rbx1 E3 ubiquitin ligase complex.[1][2] Keap1 sequesters Nrf2 in the cytoplasm by binding to two specific motifs within Nrf2's N-terminal Neh2 domain: a high-affinity ETGE motif and a low-affinity DLG motif.[3][4] This interaction facilitates the polyubiquitination of Nrf2, targeting it for proteasomal degradation and thereby maintaining low intracellular levels of the transcription factor.[2][5]
This dynamic equilibrium is disrupted upon exposure to oxidative or electrophilic stressors. These insults lead to the modification of reactive cysteine residues on Keap1, inducing a conformational change that abrogates its ability to mediate Nrf2 ubiquitination.[6][7] Consequently, newly synthesized Nrf2 bypasses degradation, accumulates in the cytoplasm, and translocates to the nucleus. Within the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.[6][8]
A widely accepted model for the Keap1-Nrf2 interaction is the "hinge and latch" mechanism.[3] In this model, the high-affinity ETGE motif acts as a "hinge," remaining constitutively bound to one of the Keap1 Kelch domains. The lower-affinity DLG motif functions as a "latch," which can dissociate upon cellular stress. This dissociation is thought to be a key step in disrupting the proper orientation for Nrf2 ubiquitination, leading to its stabilization.
Quantitative Analysis of the Keap1-Nrf2 Interaction
The binding affinity between Keap1 and the Neh2 domain of Nrf2 has been quantified using various biophysical techniques. The dissociation constants (Kd) for the high-affinity (ETGE) and low-affinity (DLG) binding sites are crucial parameters for understanding the dynamics of the interaction and for the development of inhibitors.
| Interacting Partners | Method | Reported Kd (Dissociation Constant) | Reference(s) |
| Keap1 Kelch domain and Nrf2 Neh2 domain (ETGE motif) | Isothermal Titration Calorimetry (ITC) | ~5 nM - 26 nM | [9] |
| Keap1 Kelch domain and Nrf2 Neh2 domain (DLG motif) | Isothermal Titration Calorimetry (ITC) | ~1.0 µM | [10] |
| Keap1 Kelch domain and 16-mer Nrf2 peptide (ETGE) | Surface Plasmon Resonance (SPR) | ~23.9 nM (in solution) | [10] |
| Keap1 Kelch domain and 9-mer Nrf2 peptide (ETGE) | Surface Plasmon Resonance (SPR) | ~352 nM (in solution) | [10] |
Key Experimental Protocols
A variety of experimental techniques are employed to study the Keap1-Nrf2 protein-protein interaction and the downstream signaling pathway. Below are detailed methodologies for several key assays.
Co-Immunoprecipitation (Co-IP) to Demonstrate In Vivo Interaction
This protocol is designed to verify the interaction between Keap1 and Nrf2 within a cellular context.
Materials:
-
Cell Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% NP-40, 0.5% Sodium Deoxycholate, and protease inhibitor cocktail.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 0.1% NP-40.
-
Elution Buffer: 0.1 M Glycine (pH 2.5).
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
-
Anti-Keap1 antibody (for immunoprecipitation).
-
Anti-Nrf2 antibody (for Western blotting).
-
Protein A/G magnetic beads.
-
Cell culture reagents and appropriate cell line (e.g., HEK293T, HepG2).
Procedure:
-
Cell Lysis:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Cell Lysis Buffer to the plate and incubate on ice for 30 minutes with occasional swirling.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (whole-cell lysate) to a new tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by adding 20 µL of Protein A/G magnetic beads and incubating for 1 hour at 4°C on a rotator.
-
Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.
-
Add 2-5 µg of anti-Keap1 antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Pellet the beads with a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Wash Buffer.
-
After the final wash, resuspend the beads in 50 µL of Elution Buffer and incubate for 5 minutes at room temperature.
-
Pellet the beads and transfer the supernatant containing the eluted proteins to a new tube.
-
Neutralize the eluate by adding 5 µL of Neutralization Buffer.
-
-
Western Blot Analysis:
-
Add Laemmli sample buffer to the eluates and boil for 5 minutes.
-
Resolve the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2.
-
Fluorescence Polarization (FP) Assay for In Vitro Binding
This biophysical assay measures the binding affinity between purified Keap1 protein and a fluorescently labeled Nrf2 peptide.
Materials:
-
Purified Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide (e.g., FITC-labeled 9-mer ETGE peptide).
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT.
-
Black, low-binding 384-well plates.
-
Fluorescence polarization plate reader.
Procedure:
-
Assay Setup:
-
Prepare a serial dilution of the unlabeled Nrf2 peptide (as a competitor) or the test compound in Assay Buffer.
-
In a 384-well plate, add a fixed concentration of fluorescently labeled Nrf2 peptide (e.g., 10 nM).
-
Add the serially diluted unlabeled peptide or test compound.
-
Initiate the binding reaction by adding a fixed concentration of the Keap1 Kelch domain protein (e.g., 20 nM). The final volume in each well should be 20-50 µL.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 520 nm emission for FITC).
-
-
Data Analysis:
-
The binding of the Keap1 protein to the fluorescent peptide will result in a higher polarization value due to the slower tumbling of the larger complex.
-
In a competition assay, the displacement of the fluorescent peptide by the unlabeled peptide or inhibitor will lead to a decrease in polarization.
-
The data can be fitted to a suitable binding model to determine the Kd or IC50 value.[6][10]
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling
ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including Kd, stoichiometry (n), and enthalpy (ΔH).
Materials:
-
Purified Keap1 Kelch domain protein.
-
Purified Nrf2 Neh2 domain or a synthetic Nrf2 peptide.
-
Dialysis Buffer: Identical buffer for both protein and peptide (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).
-
Isothermal titration calorimeter.
Procedure:
-
Sample Preparation:
-
Dialyze both the Keap1 protein and the Nrf2 peptide extensively against the same batch of Dialysis Buffer to minimize buffer mismatch effects.
-
Determine the precise concentrations of the protein and peptide using a reliable method (e.g., UV-Vis spectroscopy).
-
Degas both solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the Keap1 protein (typically 5-20 µM) into the sample cell of the calorimeter.
-
Load the Nrf2 peptide (typically 50-200 µM) into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform a series of injections of the Nrf2 peptide into the Keap1 solution.
-
-
Data Analysis:
-
The raw data will show heat pulses corresponding to each injection.
-
Integrate the peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of the ligand to the protein.
-
Fit the resulting binding isotherm to a suitable binding model to extract the thermodynamic parameters (Kd, n, ΔH).
-
Luciferase Reporter Assay for Nrf2 Transcriptional Activity
This cell-based assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.
Materials:
-
Hepatoma-derived cell line (e.g., HepG2) stably or transiently transfected with an ARE-luciferase reporter construct.
-
Cell culture medium and reagents.
-
Test compounds or stimuli to be evaluated for Nrf2 activation.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Culture and Treatment:
-
Seed the ARE-luciferase reporter cells in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compounds or stimuli for a defined period (e.g., 16-24 hours). Include appropriate vehicle controls.
-
-
Cell Lysis and Luciferase Assay:
-
Remove the culture medium and wash the cells with PBS.
-
Lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.
-
Add the luciferase substrate to the cell lysate.
-
-
Measurement and Data Analysis:
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration to account for variations in cell number and transfection efficiency.
-
Express the results as fold induction over the vehicle control.[3][8]
-
Chromatin Immunoprecipitation (ChIP) for Nrf2-DNA Binding
ChIP is used to determine if Nrf2 directly binds to the ARE sequences of its target genes in vivo.
Materials:
-
Formaldehyde (B43269) for cross-linking.
-
Glycine to quench cross-linking.
-
Cell Lysis Buffer: 10 mM Tris-HCl (pH 8.0), 10 mM NaCl, 0.2% NP-40, protease inhibitors.
-
Nuclear Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% SDS, protease inhibitors.
-
ChIP Dilution Buffer: 16.7 mM Tris-HCl (pH 8.0), 167 mM NaCl, 1.2 mM EDTA, 1.1% Triton X-100, 0.01% SDS.
-
Wash Buffers (low salt, high salt, LiCl).
-
Elution Buffer: 1% SDS, 0.1 M NaHCO3.
-
Anti-Nrf2 antibody for ChIP.
-
Protein A/G magnetic beads.
-
Reagents for DNA purification and qPCR.
Procedure:
-
Cross-linking and Chromatin Preparation:
-
Treat cultured cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction with 125 mM glycine.
-
Lyse the cells and nuclei to release chromatin.
-
Sonically shear the chromatin to an average fragment size of 200-1000 bp.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the pre-cleared chromatin with an anti-Nrf2 antibody or a control IgG overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washing and Elution:
-
Wash the bead-bound complexes sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the protein-DNA cross-links by heating at 65°C for several hours in the presence of high salt.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using a standard DNA purification kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for the ARE region of known Nrf2 target genes (e.g., NQO1, HMOX1).
-
Quantify the amount of immunoprecipitated DNA relative to the input DNA. An enrichment of the target gene promoter in the Nrf2-immunoprecipitated sample compared to the IgG control indicates direct binding.
-
Visualizing the Keap1-Nrf2 Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the core signaling pathway and a typical experimental workflow.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: A typical workflow for Co-Immunoprecipitation of Keap1-Nrf2.
References
- 1. zaguan.unizar.es [zaguan.unizar.es]
- 2. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing experimental parameters in isothermal titration calorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Keap1 Controls Postinduction Repression of the Nrf2-Mediated Antioxidant Response by Escorting Nuclear Export of Nrf2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. rsc.org [rsc.org]
Fluorescence Polarization: A Technical Guide to Interrogating Protein-Protein Interactions
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fluorescence Polarization
Fluorescence polarization is based on the principle that the degree of polarization of fluorescent light emitted by a molecule is inversely proportional to its rate of molecular rotation.[1][2][3] When a small, fluorescently labeled molecule (the "tracer") is excited with plane-polarized light, it tumbles rapidly in solution during the brief interval between excitation and emission. This rapid rotation results in the emission of largely depolarized light. However, when this tracer binds to a much larger protein, the rotational motion of the resulting complex is significantly slower.[4][5][6] Consequently, the emitted light remains highly polarized.[7] By measuring the change in polarization, the extent of binding between the tracer and the protein can be quantified.[8]
The key advantages of FP for studying PPIs include its homogenous format (no separation of bound and free tracer is required), non-radioactive nature, and suitability for miniaturization and automation.[3][6] However, a significant size difference between the fluorescently labeled and unlabeled binding partners is a prerequisite for a robust assay window.[9]
Quantitative Data from Fluorescence Polarization PPI Assays
Fluorescence polarization assays are widely used to determine the binding affinities (dissociation constant, Kd) of protein-protein interactions and to quantify the potency of inhibitors (inhibitory constant, Ki, or half-maximal inhibitory concentration, IC50). The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent.
| Protein-Protein Interaction | Fluorescent Probe (Tracer) | Unlabeled Protein | Reported Affinity (Kd/Ki/IC50) | Z'-Factor | Reference(s) |
| p53-MDM2 | Rhodamine-labeled p53 peptide | MDM2 | - | - | [10][11] |
| p53-MDMX | Rhodamine-labeled p53 peptide | MDMX | - | - | [11] |
| YAP-TEAD | Fluorescently labeled YAP peptide | Palmitoylated TEAD2 | Kd ≈ 15 nM (SPR), 31.0 nM (FP) | > 0.5 | [12] |
| Bcl-2 family interactions | Fluorescently labeled BH3 peptides | Anti-apoptotic Bcl-2 proteins | Micromolar to nanomolar range | - | [13] |
| Kinase-Substrate | Fluorescently labeled phosphopeptide | Kinase | - | - | [14] |
| GPCR-Ligand | Fluorescently labeled ligand | GPCR | EC50 ≈ 15 nM (CXCR4) | - | [15][16] |
Experimental Protocols
A successful FP-based PPI assay requires careful optimization of several parameters. Below is a generalized protocol for developing and performing a direct binding FP assay, followed by a protocol for a competitive inhibition assay.
Direct Binding Assay Protocol
This protocol aims to determine the binding affinity (Kd) between a fluorescently labeled protein/peptide (tracer) and its unlabeled binding partner.
a. Materials and Reagents:
-
Purified, fluorescently labeled protein or peptide (tracer)
-
Purified, unlabeled protein
-
Assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20)
-
Black, low-volume, non-binding surface microplates (e.g., 384-well)[17]
-
Fluorescence plate reader with polarization filters
b. Experimental Procedure:
-
Tracer Concentration Optimization:
-
Prepare a serial dilution of the tracer in assay buffer.
-
Measure the fluorescence intensity and polarization of each dilution.
-
Select the lowest tracer concentration that gives a stable and robust fluorescence signal (typically 5-10 times the background). This concentration should ideally be below the expected Kd.[18]
-
-
Protein Titration:
-
Prepare a serial dilution of the unlabeled protein in assay buffer.
-
Add a fixed, optimized concentration of the tracer to each well.
-
Add the varying concentrations of the unlabeled protein to the wells.
-
Include control wells with tracer only (for minimum polarization) and buffer only (for background).
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (typically 30-60 minutes).
-
Measure the fluorescence polarization using the plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Plot the fluorescence polarization (in millipolarization units, mP) against the concentration of the unlabeled protein.
-
Fit the data to a sigmoidal dose-response curve or a one-site binding model to determine the Kd.
-
Competitive Inhibition Assay Protocol
This protocol is used to screen for and characterize inhibitors that disrupt the PPI of interest.
a. Materials and Reagents:
-
All materials from the direct binding assay.
-
Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
b. Experimental Procedure:
-
Assay Component Concentration:
-
Use the optimized tracer concentration from the direct binding assay.
-
Use a concentration of the unlabeled protein that results in approximately 50-80% of the maximal polarization signal (typically around the Kd value).[18]
-
-
Inhibitor Titration:
-
Prepare a serial dilution of the inhibitor compounds.
-
In the microplate wells, combine the fixed concentrations of the tracer and the unlabeled protein.
-
Add the varying concentrations of the inhibitor.
-
Include control wells:
-
Tracer and protein without inhibitor (maximum polarization).
-
Tracer only (minimum polarization).
-
Buffer only (background).
-
Tracer, protein, and vehicle (e.g., DMSO) without inhibitor (solvent control).
-
-
Incubate the plate to allow the competition to reach equilibrium.
-
Measure the fluorescence polarization.
-
-
Data Analysis:
-
Plot the fluorescence polarization against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value of the inhibitor.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the tracer-protein interaction is known.
-
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate a representative signaling pathway where FP can be applied and the general experimental workflows for direct binding and competitive inhibition FP assays.
References
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions: An Update | Springer Nature Experiments [experiments.springernature.com]
- 2. raineslab.com [raineslab.com]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 6. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 7. researchgate.net [researchgate.net]
- 8. Analysis of protein-ligand interactions by fluorescence polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of small molecules affecting p53-MDM2/MDMX interaction by fluorescence polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chapter 8 Identification of Small Molecules Affecting p53-MDM2/ MDMX Interaction by Fluorescence Polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fluorescence polarization assay for the identification and evaluation of inhibitors at YAP–TEAD protein–protein interface 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A fluorescence polarization assay for native protein substrates of kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 16. researchgate.net [researchgate.net]
- 17. 4.5. Fluorescence Polarization Assay [bio-protocol.org]
- 18. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
A Technical Guide to Keap1-Nrf2 Probes for Antioxidant Response Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of probes targeting the Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) protein-protein interaction (PPI), a critical regulator of the cellular antioxidant response. Understanding and modulating this pathway is paramount for developing therapeutics against a host of diseases linked to oxidative stress, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] This document details the types of probes available, presents quantitative data for key compounds, outlines experimental protocols, and provides visual diagrams of the core signaling pathway and experimental workflows.
The Keap1-Nrf2 Signaling Pathway: A Master Regulator of Cytoprotection
The Keap1-Nrf2 pathway is the primary mechanism for regulating cellular defense against oxidative and electrophilic stress.[2][3] Nrf2 is a transcription factor that controls the expression of a wide array of cytoprotective genes, including antioxidants and detoxifying enzymes.[4] Its activity is tightly regulated by Keap1, which acts as a substrate adaptor protein for a Cullin3 (Cul3)-based E3 ubiquitin ligase complex.[3][5]
Under normal physiological (basal) conditions, two Keap1 molecules bind to a single Nrf2 protein, sequestering it in the cytoplasm.[3] This interaction is mediated by two specific motifs in the Neh2 domain of Nrf2: a high-affinity ETGE motif and a lower-affinity DLG motif.[3][6] This "hinge and latch" mechanism facilitates the polyubiquitination of Nrf2, targeting it for continuous degradation by the 26S proteasome and thereby keeping its cellular levels low.[7]
In response to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified.[3][7] This modification induces a conformational change in the Keap1-Cul3 E3 ligase complex, inhibiting Nrf2 ubiquitination.[3] As a result, newly synthesized Nrf2 is stabilized, bypasses Keap1-mediated degradation, and translocates to the nucleus.[4] In the nucleus, Nrf2 dimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[6][8]
References
- 1. [PDF] Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer | Semantic Scholar [semanticscholar.org]
- 2. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Keap1-Nrf2 pathway: a key mechanism in the occurrence and development of cancer [frontiersin.org]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. File:KEAP1 NRF2 signaling pathway.jpg - Wikimedia Commons [commons.wikimedia.org]
An In-depth Technical Guide to the Initial Investigation of Keap1-Nrf2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial investigative phase for inhibitors targeting the Keap1-Nrf2 protein-protein interaction (PPI). The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a multitude of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. This document outlines the core principles of the Keap1-Nrf2 pathway, details key experimental protocols for inhibitor identification and characterization, presents quantitative data for representative inhibitors, and discusses the current landscape of their development.
The Keap1-Nrf2 Signaling Pathway: A Dual-Edged Sword
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the principal regulator of the antioxidant response.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, sequesters the transcription factor Nrf2 in the cytoplasm and facilitates its continuous ubiquitination and subsequent proteasomal degradation.[3] This process maintains low intracellular levels of Nrf2.
Upon exposure to oxidative or electrophilic stress, reactive cysteine residues within Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[3] This allows Nrf2 to escape degradation, translocate to the nucleus, and bind to Antioxidant Response Elements (AREs) in the promoter regions of its target genes.[4] This, in turn, initiates the transcription of a broad array of cytoprotective genes, including those encoding antioxidant enzymes (e.g., heme oxygenase-1 [HO-1], NAD(P)H:quinone oxidoreductase 1 [NQO1]) and proteins involved in detoxification and cellular repair.
The role of the Keap1-Nrf2 pathway in disease is complex. Activation of Nrf2 is generally considered protective, mitigating cellular damage in neurodegenerative diseases and preventing cancer initiation.[5] However, sustained or aberrant activation of Nrf2 can be detrimental, promoting cancer cell survival, proliferation, and resistance to chemotherapy.[5] This dual nature underscores the importance of developing modulators that can fine-tune Nrf2 activity for therapeutic benefit.
Inhibitors of the Keap1-Nrf2 interaction are broadly classified into two categories:
-
Indirect Inhibitors (Covalent Modifiers): These are electrophilic molecules that react with the cysteine residues of Keap1, mimicking the natural activation mechanism.[3]
-
Direct Inhibitors (PPI Inhibitors): These non-covalent inhibitors physically block the binding interface between Keap1 and Nrf2.[3] This guide focuses on the initial investigation of these direct inhibitors.
The interaction between Keap1 and Nrf2 is characterized by a "hinge and latch" mechanism, where two distinct motifs in the Neh2 domain of Nrf2, the high-affinity 'ETGE' motif (the hinge) and the lower-affinity 'DLG' motif (the latch), bind to the Kelch domain of a Keap1 homodimer.[3] Disrupting this interaction is the primary goal of direct Keap1-Nrf2 inhibitors.
Signaling Pathway of Keap1-Nrf2 Axis
Caption: General workflow for FP and TR-FRET assays to identify Keap1-Nrf2 inhibitors.
Cell-Based Assays
Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context, assessing cell permeability, and measuring the downstream effects of Nrf2 activation.
This assay measures the transcriptional activity of Nrf2 by quantifying the expression of a reporter gene (luciferase) under the control of an ARE promoter.
[6]Principle: A stable cell line (e.g., HepG2) is engineered to express the firefly luciferase gene driven by a promoter containing multiple copies of the ARE. When an inhibitor disrupts the Keap1-Nrf2 interaction, Nrf2 translocates to the nucleus and activates the ARE, leading to the production of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the level of Nrf2 activation.
Detailed Protocol:
-
Reagents and Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
96-well, white, clear-bottom cell culture plates.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System).
-
Luminometer.
-
-
Procedure:
-
Seed the ARE-luciferase reporter cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., a known Nrf2 activator).
-
Incubate the cells for a specified period (e.g., 12-24 hours) at 37°C in a CO2 incubator. [7] 4. Remove the culture medium and lyse the cells according to the luciferase assay kit manufacturer's instructions.
-
Add the luciferase substrate to the cell lysate.
-
Measure the luminescence using a luminometer. *[4] Data Analysis:
-
The luminescence signal is normalized to a measure of cell viability (e.g., using a parallel assay like CellTiter-Glo®) to account for any cytotoxic effects of the compounds.
-
The fold induction of luciferase activity is calculated relative to the vehicle-treated control.
-
EC50 values, the concentration at which the compound produces 50% of its maximal effect, are determined from the dose-response curve.
-
Quantitative Data of Representative Keap1-Nrf2 Inhibitors
The following tables summarize the quantitative data for a selection of small molecule and peptide inhibitors of the Keap1-Nrf2 interaction.
Table 1: Quantitative Data for Small Molecule Keap1-Nrf2 Inhibitors
| Compound ID | Assay Type | IC50 (µM) | Kd (µM) | EC50 (µM) | Reference(s) |
| ML334 | FP | 1.6 | 1.9 (SPR) | 12 (Nrf2 translocation) | |
| K-18 | FP | 31.55 | - | - | |
| KP-1 | FP | 0.74 | - | - | |
| K-22 | FP | 0.18 | - | - | |
| KP-2 | FP | 0.11 | - | - | |
| Compound 2 | FP | - | 0.00359 | 0.0286 |
Table 2: Quantitative Data for Peptide Keap1-Nrf2 Inhibitors
| Peptide | Assay Type | IC50 (nM) | Kd (nM) | Reference(s) |
| Linear 11-mer | TR-FRET | 5.3 | 52 | |
| Cyclic 9-mer (ZC9) | - | - | 51 | |
| Cyclic Peptide (P3-D) | TR-FRET | 2.4 | 22 |
Development Status of Key Nrf2 Modulators
The therapeutic potential of modulating the Keap1-Nrf2 pathway is underscored by the number of compounds that have entered clinical development.
-
Omaveloxolone (RTA 408): This semi-synthetic triterpenoid (B12794562) is an activator of the Nrf2 pathway. It has been approved by the FDA for the treatment of Friedreich's ataxia. I[1][8]ts development history includes investigation for other indications, highlighting its broad therapeutic potential.
[2][9]* Bardoxolone (B1667749) Methyl: Another triterpenoid Nrf2 activator, bardoxolone methyl, showed promise in early clinical trials for chronic kidney disease (CKD) in patients with type 2 diabetes, demonstrating an improvement in the estimated glomerular filtration rate (eGFR). H[10]owever, a Phase 3 trial was terminated due to safety concerns, including an increased risk of heart failure-related events. T[11][12]his highlights the challenges in developing Nrf2 activators with a favorable safety profile.
-
ML334: This compound is a first-in-class, non-covalent, small molecule inhibitor of the Keap1-Nrf2 PPI discovered through high-throughput screening. I[5]t is a valuable tool compound for preclinical research, demonstrating cell permeability and the ability to activate Nrf2 signaling in cellular assays. I[13]ts development status remains at the preclinical stage.
Conclusion
The initial investigation of Keap1-Nrf2 inhibitors requires a multi-faceted approach, combining robust in vitro binding assays with physiologically relevant cell-based functional assays. The data generated from these studies, including IC50, Kd, and EC50 values, are critical for identifying and prioritizing lead compounds for further development. While the therapeutic potential of targeting the Keap1-Nrf2 pathway is significant, the clinical development of Nrf2 modulators has faced challenges, emphasizing the need for compounds with high specificity and a well-defined safety profile. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers to navigate the initial stages of Keap1-Nrf2 inhibitor discovery and contribute to the development of novel therapeutics for a range of debilitating diseases.
References
- 1. io.nihr.ac.uk [io.nihr.ac.uk]
- 2. alzdiscovery.org [alzdiscovery.org]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 5. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. alzdiscovery.org [alzdiscovery.org]
- 10. New Phase 2 Data Published in New England Journal of Medicine Show Bardoxolone Methyl Sustained Improvement in Measure of Kidney Function (eGFR) Over 52 Weeks in Patients With Moderate to Severe Chronic Kidney Disease and Type 2 Diabetes [prnewswire.com]
- 11. Bardoxolone Brings Nrf2-Based Therapies to Light - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of Nrf2 in Mice Causes Early Microvascular Cyclooxygenase-Dependent Oxidative Stress and Enhanced Contractility [mdpi.com]
- 13. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for FITC-labelled Keap1-Nrf2 Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[1][2] Upon exposure to stressors, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.[1][2] Dysregulation of this pathway is implicated in various diseases, making the Keap1-Nrf2 protein-protein interaction (PPI) a key therapeutic target.
This document provides a detailed protocol for a fluorescence polarization (FP) assay utilizing a Fluorescein isothiocyanate (FITC)-labelled Nrf2 peptide probe. This in vitro binding assay is a robust and high-throughput method for identifying and characterizing small molecule inhibitors of the Keap1-Nrf2 interaction.
Principle of the Assay
Fluorescence polarization is a technique that measures the change in the rotational mobility of a fluorescently labeled molecule upon binding to a larger partner.[1] In this assay, a small FITC-labelled Nrf2 peptide (the probe) tumbles rapidly in solution, resulting in low fluorescence polarization. When the probe binds to the much larger Keap1 protein, its rotational motion is significantly slowed, leading to an increase in fluorescence polarization.[3] Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will compete with the FITC-Nrf2 probe for binding to Keap1, resulting in a decrease in fluorescence polarization. This change can be measured to determine the inhibitory potency of test compounds.
Keap1-Nrf2 Signaling Pathway
Caption: Keap1-Nrf2 signaling pathway and the principle of the FP-based inhibition assay.
Experimental Workflow
Caption: General workflow for the Keap1-Nrf2 fluorescence polarization assay.
Materials and Reagents
| Reagent | Recommended Specifications | Storage |
| FITC-labelled Nrf2 Probe | 9-mer peptide (LDEETGEFL) with N-terminal FITC and C-terminal amide. Purity: ≥90%. | -20°C, protected from light |
| Keap1 Protein | Recombinant human Keap1 Kelch domain (residues 321-609). | -80°C in single-use aliquots |
| Assay Buffer | 10 mM HEPES (pH 7.4), 3.4 mM EDTA, 150 mM NaCl, 0.005% Tween-20.[4] | 4°C |
| Positive Control Inhibitor | N-acetylated 9-mer Nrf2 peptide (Ac-LDEETGEFL-OH) or a known small molecule inhibitor like ML334. | -20°C or as per manufacturer's instructions |
| Assay Plates | Black, non-binding surface, 384-well microplates. | Room Temperature |
| DMSO | Anhydrous, ≥99.9% purity. | Room Temperature |
Experimental Protocols
Reagent Preparation
-
Assay Buffer: Prepare a stock solution of the assay buffer (10 mM HEPES, pH 7.4, 3.4 mM EDTA, 150 mM NaCl, 0.005% Tween-20) and store at 4°C.
-
FITC-Nrf2 Probe Stock Solution: Dissolve the lyophilized peptide in DMSO to create a high-concentration stock (e.g., 1 mM). Further dilute in assay buffer to a working concentration (e.g., 40 nM for a final concentration of 10 nM in a 40 µL assay volume).[5] Store stock solutions at -20°C in small aliquots to avoid freeze-thaw cycles. Protect from light.
-
Keap1 Protein Stock Solution: The storage buffer for the purified Keap1 Kelch domain may contain 20 mM HEPES (pH 7.4) and 5 mM DTT.[6] Thaw on ice immediately before use. Dilute the protein to the desired working concentration (e.g., 120 nM for a final concentration of 30 nM) in chilled assay buffer. Keep on ice and avoid repeated freeze-thaw cycles.
-
Test Compound/Inhibitor Preparation: Dissolve test compounds in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).[5] Prepare a serial dilution series of the test compounds in DMSO. Subsequently, dilute these DMSO stocks into assay buffer to create the final working solutions for the assay. The final DMSO concentration in the assay should not exceed 1-2%.[1][5]
Fluorescence Polarization Assay Protocol (384-well format)
This protocol is adapted for a final assay volume of 40 µL.[5] All additions should be performed in triplicate.
-
Prepare Assay Plate:
-
Blank wells: Add 40 µL of Assay Buffer.
-
Negative Control (Free Probe) wells: Add 30 µL of Assay Buffer.
-
Positive Control (Bound Probe) wells: Add 20 µL of Assay Buffer and 10 µL of vehicle (assay buffer with the same percentage of DMSO as the inhibitor wells).
-
Test Compound wells: Add 20 µL of Assay Buffer and 10 µL of the test compound at various concentrations.
-
-
Add Keap1 Protein:
-
To the "Positive Control" and "Test Compound" wells, add 10 µL of the diluted Keap1 protein solution (e.g., 120 nM).
-
The plate now contains 30 µL in the control wells and 40 µL in the test wells.
-
-
First Incubation: Gently mix the plate and incubate for 10 minutes at room temperature to allow for compound-protein interaction.[6]
-
Add FITC-Nrf2 Probe:
-
Add 10 µL of the diluted FITC-Nrf2 probe solution (e.g., 40 nM) to all wells except the "Blank" wells.
-
The final volume in all wells (except the blank) is now 40 µL.
-
Final concentrations in the assay wells: 10 nM FITC-Nrf2 probe, 30 nM Keap1 protein.
-
-
Second Incubation: Centrifuge the plate briefly (e.g., 2 min at 370 x g) to remove air bubbles.[5] Incubate the plate for 30-60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.[5][6]
-
Read the Plate:
Data Analysis
-
Calculate Fluorescence Polarization (P) or Anisotropy (A): The instrument software will typically calculate these values based on the parallel (I∥) and perpendicular (I⊥) fluorescence intensities.
-
Anisotropy (A) = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥)
-
Polarization (P) = (I∥ - G * I⊥) / (I∥ + G * I⊥) Where G is the G-factor of the instrument.
-
-
Calculate Percentage Inhibition: The percentage inhibition for each concentration of the test compound is calculated using the following formula:[5]
-
% Inhibition = [1 - (Pobs - Pmin) / (Pmax - Pmin)] * 100 Where:
-
Pobs is the polarization value observed in the presence of the inhibitor.
-
Pmin is the polarization of the free FITC-Nrf2 probe (Negative Control).
-
Pmax is the polarization of the Keap1-bound FITC-Nrf2 probe (Positive Control).
-
-
-
Determine IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software (e.g., GraphPad Prism, Origin) to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the probe binding.
Quantitative Data Summary
The following table summarizes key quantitative data for the FITC-labelled Keap1-Nrf2 probe and known inhibitors, as determined by fluorescence polarization assays.
| Parameter | Molecule | Value | Assay Conditions | Reference |
| Binding Affinity (Kd) | FITC-9mer Nrf2 peptide amide | 25.6 nM | FP direct titration | [4] |
| Binding Affinity (Kd) | This compound | 22.3 nM | Not specified | |
| IC50 | N-acetyl-8mer Nrf2 peptide | 21.7 µM | FP competition assay | [5] |
| IC50 | N-acetyl-9mer Nrf2 peptide | 3.48 µM | FP competition assay | [5] |
| IC50 | ML334 | 1.6 µM | FP competition assay | [6] |
| IC50 | Zafirlukast | ~5.87 µM (from ELISA, confirmed in FP) | ELISA and FP assays | [1] |
| IC50 | Ketoconazole | ~1.67 µM (from ELISA, confirmed in FP) | ELISA and FP assays | [1] |
| IC50 | Dutasteride | ~2.81 µM (from ELISA, confirmed in FP) | ELISA and FP assays | [1] |
| IC50 | Iridium (III) complex 1 | 1.09 µM | FP competition assay | [6] |
| Assay Quality (Z'-factor) | FITC-9mer Nrf2 peptide amide | 0.70 | 384-well format | [4] |
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low dynamic range (small difference between Pmax and Pmin) | Suboptimal concentrations of Keap1 or probe. | Titrate both Keap1 and the FITC-Nrf2 probe to determine optimal concentrations that provide a robust signal window. |
| Inactive Keap1 protein. | Use fresh or properly stored single-use aliquots of Keap1. Ensure reducing agents like DTT are present in the storage buffer if necessary. | |
| High variability between replicates | Pipetting errors. | Use calibrated pipettes and ensure proper mixing. Consider using automated liquid handlers for high-throughput screening. |
| Air bubbles in wells. | Centrifuge the plate after reagent addition. | |
| False positives (compounds that are fluorescent or quench fluorescence) | Compound interference. | Pre-read the plate after compound addition but before probe addition to identify fluorescent compounds. Run a counterscreen for quenchers. |
| Assay drift over time | Temperature fluctuations, photobleaching. | Allow all reagents and plates to equilibrate to room temperature. Minimize the exposure of the probe and the assay plate to light. |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: FITC-Labelled Keap1-Nrf2 Probe for Fluorescence Polarization (FP) Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] Oxidative stress modifies reactive cysteine residues on Keap1, disrupting the Keap1-Nrf2 interaction and leading to Nrf2 stabilization.[1] Stabilized Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and drives the expression of numerous cytoprotective genes.[5][6]
Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders, making the Keap1-Nrf2 protein-protein interaction (PPI) a prime target for therapeutic intervention.[4][7] Fluorescence Polarization (FP) is a robust, homogeneous assay format ideal for studying PPIs and for high-throughput screening (HTS) of small molecule inhibitors.[8][9]
This document provides detailed protocols for using a fluorescein (B123965) isothiocyanate (FITC)-labelled Nrf2 peptide probe in an FP-based assay to characterize the Keap1-Nrf2 interaction and screen for its inhibitors.
Principle of the FP Assay
The FP technique is based on the rotational mobility of a fluorescent molecule.[9][10] A small, fluorescently-labeled molecule (the FITC-Nrf2 peptide probe) tumbles rapidly in solution. When excited with plane-polarized light, it emits depolarized light, resulting in a low polarization signal.[8] Upon binding to a much larger protein partner (the Keap1 Kelch domain), the rotational motion of the probe is significantly slowed.[11] This slower tumbling results in the emission of light that remains highly polarized, leading to a high polarization signal.[10] Competitive inhibitors that disrupt the Keap1-Nrf2 interaction will displace the FITC-Nrf2 probe from Keap1, causing a decrease in the polarization signal.[12]
Figure 1. Principle of the Keap1-Nrf2 Fluorescence Polarization Assay.
Keap1-Nrf2 Signaling Pathway
Under homeostatic conditions, Keap1 dimerizes and binds to the Neh2 domain of Nrf2 via two key motifs, the high-affinity "ETGE" motif and the low-affinity "DLG" motif.[4] This interaction facilitates the polyubiquitination of Nrf2 by the Cul3-Rbx1 E3 ligase complex, targeting it for degradation by the 26S proteasome. Electrophiles or oxidative stress cause conformational changes in Keap1, preventing Nrf2 ubiquitination. This allows Nrf2 to accumulate, translocate to the nucleus, and activate the transcription of antioxidant genes.
Figure 2. The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Materials and Reagents
| Reagent | Description | Typical Supplier |
| Keap1 Protein | Recombinant human Keap1 (Kelch domain) | BPS Bioscience, Cayman Chemical |
| FITC-Nrf2 Probe | FITC-labeled 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-Amide)[13] | Custom Peptide Synthesis |
| Assay Buffer | 20 mM HEPES (pH 7.4), 150 mM NaCl, 0.01% Tween-20, 1 mM DTT | Sigma-Aldrich, Thermo Fisher |
| Reference Inhibitor | Unlabeled Nrf2 16-mer peptide or known small molecule (e.g., ML334)[13] | Custom Peptide Synthesis, Tocris |
| Plate | Black, low-binding, 384-well microplate | Corning (Cat# 3575), Greiner Bio-One |
| Plate Reader | Capable of measuring fluorescence polarization | Molecular Devices, PerkinElmer, BMG Labtech |
Experimental Protocols
General Assay Workflow
The following diagram outlines the general workflow for conducting both saturation binding and competitive inhibition assays.
Figure 3. General experimental workflow for the FP assay.
Protocol 1: Saturation Binding Assay (to determine Kd)
This experiment determines the binding affinity (Kd) of the FITC-Nrf2 probe for the Keap1 protein.
-
Prepare Reagents:
-
Prepare a serial dilution of Keap1 protein in Assay Buffer. The highest concentration should be ~10-20 times the expected Kd.
-
Prepare a solution of FITC-Nrf2 probe in Assay Buffer at a fixed concentration, typically 10 nM.[14]
-
-
Assay Plate Setup (40 µL final volume):
-
Add 20 µL of Assay Buffer to the "Blank" wells (probe only).
-
Add 20 µL of each Keap1 protein dilution to the respective wells.
-
Add 20 µL of the 2X FITC-Nrf2 probe solution (e.g., 20 nM) to all wells.
-
-
Incubation:
-
Measurement:
-
Read the fluorescence polarization (in millipolarization units, mP) on a plate reader with appropriate filters for FITC (Excitation ≈ 485 nm, Emission ≈ 535 nm).[15]
-
-
Data Analysis:
-
Subtract the average mP value of the blank wells from all other wells.
-
Plot the corrected mP values against the concentration of Keap1 protein.
-
Fit the data to a one-site binding (hyperbola) equation using graphing software (e.g., GraphPad Prism) to determine the Kd.
-
Protocol 2: Competitive Inhibition Assay (to determine IC50)
This experiment measures the potency of unlabeled compounds (inhibitors) at disrupting the Keap1-FITC-Nrf2 interaction.
-
Prepare Reagents:
-
Prepare serial dilutions of the test compounds/inhibitors in Assay Buffer containing a consistent percentage of DMSO (e.g., 1%).
-
Prepare a 2X solution of Keap1 protein in Assay Buffer. The final concentration should be at or near the Kd value determined in Protocol 1 (e.g., 100 nM).[14]
-
Prepare a 4X solution of FITC-Nrf2 probe in Assay Buffer (e.g., 40 nM for a 10 nM final concentration).[14]
-
-
Assay Plate Setup (40 µL final volume):
-
Test Wells: Add 10 µL of each inhibitor dilution.
-
Positive Control (Max Signal): Add 10 µL of Assay Buffer with DMSO.
-
Negative Control (Min Signal): Add 10 µL of Assay Buffer with DMSO.
-
Add 20 µL of 2X Keap1 protein solution to all Test and Positive Control wells.
-
Add 20 µL of Assay Buffer to the Negative Control wells.
-
Add 10 µL of 4X FITC-Nrf2 probe solution to all wells.
-
-
Incubation:
-
Centrifuge the plate briefly.
-
Incubate for 30-60 minutes at room temperature, protected from light.[15]
-
-
Measurement:
-
Read the fluorescence polarization (mP) on a plate reader.
-
-
Data Analysis:
-
Normalize the data by setting the average Positive Control mP value to 0% inhibition and the average Negative Control mP value to 100% inhibition.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value.
-
Data Presentation and Expected Results
Table 1: Typical Binding Affinity of FITC-Nrf2 Peptides to Keap1
| FITC-Nrf2 Peptide Probe | Binding Affinity (Kd) to Keap1 Kelch Domain | Method |
| FITC-9mer Nrf2 Peptide Amide | 34.0 ± 5.0 nM | FP |
| FITC-16mer Nrf2 Peptide | ~20 nM | FP |
Data compiled from published literature.[14] The affinity can vary based on the exact peptide sequence, labeling site, and experimental conditions.
Table 2: Representative Assay Performance and Inhibitor Data
| Parameter | Typical Value | Description |
| Z'-Factor | > 0.6 | A measure of assay quality; values ≥ 0.5 are considered excellent for HTS.[16][17][18] |
| IC50 (Unlabeled 16-mer Nrf2 Peptide) | 163 nM | The concentration of the reference peptide inhibitor required to displace 50% of the FITC-probe.[19] |
| IC50 (ML334) | 1.58 µM | The concentration of a known small molecule inhibitor required to displace 50% of the FITC-probe.[13][20] |
Troubleshooting
-
Low Signal Window (ΔmP):
-
Ensure the Keap1 protein is active and correctly folded.
-
Optimize the concentrations of Keap1 and the FITC-Nrf2 probe.
-
Verify the purity and integrity of the FITC-Nrf2 probe.
-
-
High Data Variability:
-
Ensure accurate and consistent pipetting, especially for serial dilutions.
-
Check for compound precipitation or interference (color, fluorescence).
-
Ensure complete mixing in wells before incubation.
-
-
Low Z'-Factor:
-
This is often caused by a combination of a low signal window and high data variability. Address the points above.
-
Optimize incubation time to ensure the binding reaction has reached equilibrium.[21]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. westbioscience.com [westbioscience.com]
- 7. mdpi.com [mdpi.com]
- 8. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. In Solution Assays: Fluorescence Polarization - Glycopedia [glycopedia.eu]
- 11. Fluorescence Polarization Protein-Protein Interaction | MtoZ Biolabs [mtoz-biolabs.com]
- 12. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. rsc.org [rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for Keap1-Nrf2 Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense mechanisms against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3 (Cul3)-based E3 ubiquitin ligase complex, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3][4] This process maintains low intracellular levels of Nrf2. However, upon exposure to stressors, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, inducing the expression of a battery of cytoprotective enzymes and proteins.
Dysregulation of the Keap1-Nrf2 pathway is implicated in a variety of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the development of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) is a promising therapeutic strategy to augment the endogenous antioxidant response. This document provides an overview of common screening assay formats and detailed protocols for identifying and characterizing Keap1-Nrf2 inhibitors.
The Keap1-Nrf2 Signaling Pathway
The interaction between Keap1 and Nrf2 is a tightly regulated process. Under homeostatic conditions, a dimer of Keap1 binds to Nrf2, facilitating its ubiquitination by the Cul3-E3 ligase complex and subsequent degradation by the proteasome. When cells are exposed to oxidative or electrophilic insults, specific cysteine sensors within Keap1 are modified, leading to the release of Nrf2. The stabilized Nrf2 then moves into the nucleus, heterodimerizes with small Maf proteins, and binds to ARE sequences to initiate the transcription of antioxidant and detoxification genes.
High-Throughput Screening (HTS) Assay Formats
Several robust and sensitive assay formats are available for screening libraries of compounds to identify inhibitors of the Keap1-Nrf2 interaction. The most common are homogeneous, proximity-based assays that are amenable to high-throughput screening.
Fluorescence Polarization (FP) Assay
Principle: This assay measures the change in the rotational motion of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein. A small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger Keap1 protein, its tumbling is restricted, leading to a higher polarization value. Inhibitors that disrupt this interaction will cause a decrease in fluorescence polarization.[1][5]
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle: TR-FRET is a proximity-based assay that measures the energy transfer between a donor fluorophore and an acceptor fluorophore when they are in close proximity. In the context of a Keap1-Nrf2 assay, Keap1 is typically labeled with a long-lifetime donor (e.g., Terbium cryptate) and an Nrf2 peptide is labeled with a suitable acceptor (e.g., d2 or a fluorescent dye). When Keap1 and the Nrf2 peptide interact, the donor and acceptor are brought close enough for FRET to occur upon excitation of the donor. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the acceptor signal and an increase in the donor signal.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
Principle: AlphaLISA is a bead-based, no-wash immunoassay that measures the interaction between two molecules. One molecule (e.g., biotinylated Keap1) is captured on a streptavidin-coated Donor bead, and the other interacting molecule (e.g., tagged Nrf2 peptide) is captured on an Acceptor bead. Upon excitation, the Donor bead releases singlet oxygen, which can travel up to 200 nm to the Acceptor bead if in close proximity, triggering a chemiluminescent signal. Inhibitors of the Keap1-Nrf2 interaction will prevent the beads from coming into proximity, resulting in a loss of signal.
Experimental Protocols
The following are generalized protocols for the most common Keap1-Nrf2 inhibitor screening assays. It is important to optimize assay conditions, such as protein and peptide concentrations, for specific reagents and instrumentation.
General Experimental Workflow
Protocol 1: Fluorescence Polarization (FP) Assay
Materials:
-
Keap1 protein (recombinant)
-
Fluorescently labeled Nrf2 peptide (e.g., FAM-Nrf2)
-
Assay Buffer (e.g., 50 mM Tris pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT)
-
Test compounds and positive control inhibitor
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare a working solution of the fluorescently labeled Nrf2 peptide in Assay Buffer.
-
Prepare a working solution of Keap1 protein in Assay Buffer.
-
Prepare serial dilutions of test compounds and a known inhibitor (positive control) in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add Assay Buffer to all wells.
-
Add the fluorescently labeled Nrf2 peptide solution to all wells except the "blank" wells.
-
Add the serially diluted test compounds, positive control, or vehicle (for "no inhibitor" and "no Keap1" controls) to the appropriate wells.
-
Mix the plate gently and incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Initiate the binding reaction by adding the Keap1 protein solution to all wells except the "no Keap1" control and "blank" wells.
-
Mix the plate gently and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for FAM).
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no Keap1" (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Materials:
-
His-tagged Keap1 protein (recombinant)
-
Biotinylated Nrf2 peptide
-
Terbium-cryptate labeled anti-His antibody (donor)
-
Streptavidin-d2 (acceptor)
-
TR-FRET Assay Buffer (e.g., 50 mM HEPES pH 7.0, 100 mM NaCl, 0.1 mg/mL BSA, 1 mM DTT)
-
Test compounds and positive control inhibitor
-
384-well, low-volume, white plates
-
TR-FRET compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of His-tagged Keap1, biotinylated Nrf2 peptide, Terbium-anti-His antibody, and Streptavidin-d2 in TR-FRET Assay Buffer.
-
Prepare serial dilutions of test compounds and a known inhibitor in TR-FRET Assay Buffer.
-
-
Assay Plate Setup:
-
Add the His-tagged Keap1 solution to all wells.
-
Add the serially diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Mix gently and incubate for 15-30 minutes at room temperature.
-
-
Reaction Initiation and Incubation:
-
Add a pre-mixed solution of biotinylated Nrf2 peptide, Terbium-anti-His antibody, and Streptavidin-d2 to all wells.
-
Mix the plate gently and incubate for 60-120 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal on a compatible plate reader, reading the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor) after a time delay following excitation (e.g., at 337 nm).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor signal to the donor signal for each well.
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no Keap1" (or a high concentration of a known inhibitor for 100% inhibition) controls.
-
Determine the IC50 value as described for the FP assay.
-
Protocol 3: AlphaLISA Assay
Materials:
-
Biotinylated Keap1 protein (recombinant)
-
Digoxigenin (DIG)-labeled Nrf2 peptide
-
Streptavidin-coated Donor beads
-
Anti-DIG Acceptor beads
-
AlphaLISA Buffer
-
Test compounds and positive control inhibitor
-
384-well, white OptiPlates
-
AlphaLISA-compatible plate reader
Procedure:
-
Reagent Preparation:
-
Prepare working solutions of biotinylated Keap1 and DIG-labeled Nrf2 peptide in AlphaLISA Buffer.
-
Prepare suspensions of Streptavidin-Donor beads and anti-DIG Acceptor beads in AlphaLISA Buffer in subdued light.
-
Prepare serial dilutions of test compounds and a known inhibitor in AlphaLISA Buffer.
-
-
Assay Plate Setup:
-
Add the biotinylated Keap1 solution to all wells.
-
Add the serially diluted test compounds, positive control, or vehicle to the appropriate wells.
-
Add the DIG-labeled Nrf2 peptide solution to all wells.
-
Mix gently and incubate for 30-60 minutes at room temperature.
-
-
Bead Addition and Incubation:
-
Add the anti-DIG Acceptor beads to all wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Add the Streptavidin-Donor beads to all wells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" (0% inhibition) and "no Keap1" (100% inhibition) controls.
-
Determine the IC50 value as described for the FP assay.
-
Data Presentation
The potency of Keap1-Nrf2 inhibitors is typically reported as the half-maximal inhibitory concentration (IC50). Below is a table summarizing the IC50 values for some known Keap1-Nrf2 inhibitors determined by various assay formats.
| Compound | Assay Format | Reported IC50 (nM) | Reference |
| Compound 1 | 2D-FIDA | 2700 | [6] |
| Compound 2 | FP | 3000 | [6] |
| KP-1 | FP | 740 | [6] |
| L6I | FP | 15 | |
| 41P | FP | 61 | |
| 51M | FP | 140 | |
| 1VV | FP | 2300 | |
| Zafirlukast | ELISA | 5870 | [4] |
| Dutasteride | ELISA | 2810 | [4] |
| Ketoconazole | ELISA | 1670 | [4] |
Note: IC50 values can vary depending on the specific assay conditions, reagents, and instrumentation used.
Conclusion
The Keap1-Nrf2 pathway is a compelling target for therapeutic intervention in a range of diseases. The availability of robust and sensitive high-throughput screening assays, such as Fluorescence Polarization, TR-FRET, and AlphaLISA, facilitates the discovery and characterization of novel Keap1-Nrf2 inhibitors. The protocols and data presented here provide a foundation for researchers to establish and validate screening campaigns aimed at identifying new chemical entities that modulate this critical cytoprotective pathway. Careful optimization of assay conditions and orthogonal validation of hits are essential for the successful identification of potent and selective Keap1-Nrf2 inhibitors for further drug development.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. Investigation of Molecular Details of Keap1-Nrf2 Inhibitors Using Molecular Dynamics and Umbrella Sampling Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking the Keap1-Nrf2 Pathway: A Guide to Cell-Based Assays Using FITC-Labeled Probes
Application Note
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Under basal conditions, Keap1, a substrate adaptor protein for a Cullin-3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby maintaining low intracellular levels of Nrf2.[1][4][5] In response to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[6] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, inducing the expression of a battery of cytoprotective and antioxidant enzymes.[1][4][7] Dysregulation of the Keap1-Nrf2 pathway is implicated in numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions, making it an attractive target for therapeutic intervention.[3][8][9]
This application note describes the use of a fluorescein (B123965) isothiocyanate (FITC)-labeled Keap1-Nrf2 probe in a cell-based fluorescence polarization (FP) assay for the identification and characterization of modulators of the Keap1-Nrf2 protein-protein interaction (PPI).[3][4][10] This assay provides a robust and high-throughput compatible method for screening compound libraries to discover novel Nrf2 activators.
Principle of the Assay
Fluorescence polarization is a powerful technique for studying molecular interactions in solution.[4][7] The assay principle is based on the observation that a small, fluorescently labeled molecule (the FITC-Nrf2 probe) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger protein partner (Keap1), the rotational motion of the probe is significantly slowed, leading to an increase in fluorescence polarization.[4][11] Compounds that inhibit the Keap1-Nrf2 interaction will prevent the binding of the FITC-Nrf2 probe to Keap1, resulting in a decrease in fluorescence polarization.[4][10]
Keap1-Nrf2 Signaling Pathway
The following diagram illustrates the key events in the Keap1-Nrf2 signaling pathway.
Caption: The Keap1-Nrf2 signaling pathway under normal and oxidative stress conditions.
Experimental Workflow
The general workflow for a Keap1-Nrf2 fluorescence polarization assay is depicted below.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based Assays to Identify Modulators of Nrf2/ARE Pathway | Springer Nature Experiments [experiments.springernature.com]
- 3. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Molecular Basis of the KEAP1-NRF2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. cornell.flintbox.com [cornell.flintbox.com]
- 9. Toward clinical application of the Keap1-Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biocompare.com [biocompare.com]
- 11. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Keap1-Nrf2 Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various biophysical and biochemical techniques used to measure the binding affinity between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2). Understanding this interaction is crucial for the development of therapeutics targeting the Keap1-Nrf2 pathway, which is a key regulator of cellular antioxidant responses.
Keap1-Nrf2 Signaling Pathway
Under basal conditions, Keap1, a substrate adaptor protein for a Cullin 3-based E3 ubiquitin ligase, binds to the Neh2 domain of Nrf2, leading to its ubiquitination and subsequent proteasomal degradation. This process keeps the cellular levels of Nrf2 low. Upon exposure to oxidative or electrophilic stress, reactive cysteines in Keap1 are modified, inducing a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and activates the transcription of a battery of cytoprotective genes.
Practical Guide to Keap1-Nrf2 Fluorescence Polarization Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress.[1][2] Under basal conditions, Keap1, a substrate adaptor for a Cul3-based E3 ubiquitin ligase, targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[3] Oxidative stress modifies reactive cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to the Antioxidant Response Element (ARE), and activate the transcription of a wide array of cytoprotective genes.[3]
Given its central role in cellular protection, the Keap1-Nrf2 pathway is a major therapeutic target for conditions associated with oxidative stress, such as chronic inflammatory diseases, neurodegenerative disorders, and cancer.[4] Directly inhibiting the Keap1-Nrf2 protein-protein interaction (PPI) with small molecules or peptides presents an attractive strategy to activate the Nrf2-dependent antioxidant response.[4]
Fluorescence Polarization (FP) is a robust, solution-based technique widely used for studying molecular interactions in a high-throughput format.[5] The assay measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[4][5] In the context of the Keap1-Nrf2 interaction, a small, fluorescently labeled peptide derived from the Nrf2 binding motif (e.g., the high-affinity ETGE motif) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with polarized light.[6][7] Upon binding to the much larger Keap1 protein, the rotational motion of the complex slows significantly, leading to an increase in the polarization of the emitted light.[7] This change in polarization can be used to quantify the binding affinity and to screen for inhibitors that disrupt the interaction.
This document provides a detailed practical guide, including experimental protocols and data presentation, for utilizing a fluorescence polarization assay to identify and characterize inhibitors of the Keap1-Nrf2 interaction.
Signaling Pathway and Assay Principle
The following diagrams illustrate the core Keap1-Nrf2 signaling pathway and the principle of the fluorescence polarization assay.
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: Principle of the Keap1-Nrf2 Fluorescence Polarization assay.
Materials and Reagents
| Reagent | Supplier | Catalog # | Notes |
| Human Keap1 Kelch Domain (residues 321-609) | In-house or commercial | N/A | See Protocol 1 for expression and purification. |
| FITC-labeled Nrf2 9-mer Peptide Amide (FITC-LDEETGEFL-NH2) | Custom Synthesis | N/A | See Protocol 2 for labeling. Purity >95% required. |
| HEPES | Major Supplier | e.g., Sigma H3375 | |
| NaCl | Major Supplier | e.g., Sigma S9888 | |
| EDTA | Major Supplier | e.g., Sigma E9884 | |
| Tween-20 | Major Supplier | e.g., Sigma P9416 | |
| DMSO, Anhydrous | Major Supplier | e.g., Sigma D2650 | For compound dilution. |
| Black, non-binding surface, 384-well plates | Corning | 3575 or 3676 | Low-volume plates are recommended. |
| Known Keap1-Nrf2 inhibitor (e.g., N-acetyl-9mer Nrf2 amide) | Custom Synthesis | N/A | For use as a positive control. |
Assay Buffer: 10 mM HEPES, 150 mM NaCl, 50 µM EDTA, 0.005% Tween-20, pH 7.4.
Experimental Protocols
Protocol 1: Expression and Purification of Human Keap1 Kelch Domain
This protocol describes the expression of the human Keap1 Kelch domain (residues 321-609) in E. coli and its subsequent purification.[6][8]
-
Cloning: The cDNA corresponding to the human Keap1 Kelch domain (residues 321-609) is cloned into a pET15b vector, which incorporates an N-terminal His6-tag.
-
Transformation: Transform the pET15b-Keap1 construct into an appropriate E. coli expression strain (e.g., BL21(DE3)). Plate on LB agar (B569324) with the appropriate antibiotic and incubate overnight at 37°C.
-
Expression: a. Inoculate a 50 mL starter culture with a single colony and grow overnight at 37°C with shaking. b. The next day, inoculate 4 L of LB media with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to culture for 16-20 hours at 18°C.
-
Cell Lysis: a. Harvest the cells by centrifugation (e.g., 5,000 x g for 15 min at 4°C). b. Resuspend the cell pellet in Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5% glycerol, 30 mM imidazole, 0.5 mM TCEP, and protease inhibitors). c. Lyse the cells by sonication on ice. d. Clarify the lysate by ultracentrifugation (e.g., 50,000 x g for 45 min at 4°C).
-
Purification: a. Load the clarified supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer. b. Wash the column extensively with Wash Buffer (Lysis Buffer with 50-80 mM imidazole). c. Elute the His-tagged Keap1 protein with Elution Buffer (Lysis Buffer with 250-300 mM imidazole). d. (Optional) If desired, the His-tag can be cleaved by incubating the eluted protein with TEV protease overnight. A second Ni-NTA step can then be used to remove the cleaved tag and protease. e. Further purify the protein by size-exclusion chromatography (e.g., using a Superdex 75 column) in a suitable storage buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Concentration and Storage: a. Pool the fractions containing pure Keap1 protein. b. Determine the protein concentration using a spectrophotometer (A280) and the calculated extinction coefficient. c. Aliquot the protein, flash-freeze in liquid nitrogen, and store at -80°C.
Protocol 2: Fluorescein (B123965) Labeling of Nrf2 Peptide
This protocol describes the labeling of a custom-synthesized Nrf2 peptide with fluorescein isothiocyanate (FITC).[6][8]
-
Peptide Dissolution: Dissolve the purified Nrf2 peptide (e.g., 1 mg of H-LDEETGEFL-NH2) in 0.5 mL of 100 mM sodium carbonate buffer, pH 8.5.
-
Labeling Reaction: Add 2 molar equivalents of FITC (dissolved in anhydrous DMSO) to the peptide solution.
-
Incubation: Stir the reaction at room temperature for 12 hours, protected from light.
-
Purification: a. Monitor the reaction progress by LC-MS. b. Once the reaction is complete, acidify the mixture to pH 2 with 1 N NaHSO4 to precipitate the labeled peptide. c. Collect the precipitate by centrifugation. d. Purify the FITC-labeled peptide by reverse-phase HPLC.
-
Quantification and Storage: a. Lyophilize the pure fractions to obtain the final product as a powder. b. Dissolve the labeled peptide in Assay Buffer. c. Determine the precise concentration by measuring the absorbance at 494 nm using a molar extinction coefficient of 68,000 M⁻¹cm⁻¹.[6] d. Store stock solutions at -20°C or -80°C, protected from light.
Protocol 3: Keap1-Nrf2 Fluorescence Polarization Assay
This protocol is optimized for a 384-well plate format with a final assay volume of 40 µL.[6][9]
Caption: Experimental workflow for the Keap1-Nrf2 FP competition assay.
-
Compound Preparation: Prepare serial dilutions of test compounds in 100% DMSO. Then, dilute these stocks into Assay Buffer to create 4x final concentration working solutions. The final DMSO concentration in the assay should be kept constant and ideally ≤1%.
-
Assay Plate Setup:
-
Test Wells: Add 10 µL of 4x test compound solution.
-
Negative Control (0% Inhibition): Add 10 µL of Assay Buffer containing the same percentage of DMSO as the test wells. This represents the signal of the fully bound complex (Pmax).
-
Positive Control (100% Inhibition): Add 10 µL of a saturating concentration of a known unlabeled Nrf2 peptide inhibitor. Alternatively, for calculating Pmin, prepare wells without Keap1 protein.
-
Tracer Only Control: Add 10 µL of Assay Buffer with DMSO. These wells will not receive Keap1 protein and are used to determine the polarization of the free peptide (Pmin).
-
-
Reagent Addition: a. To all wells except the "Tracer Only" controls, add 10 µL of Assay Buffer. b. Add 10 µL of 40 nM FITC-9mer Nrf2 peptide amide (4x stock, for a final concentration of 10 nM). c. To all wells except the "Tracer Only" controls, initiate the binding reaction by adding 10 µL of 400 nM Keap1 Kelch domain protein (4x stock, for a final concentration of 100 nM).[6] d. To the "Tracer Only" control wells, add 20 µL of Assay Buffer instead of the Keap1 and buffer mix.
-
Incubation: Mix the plate gently (e.g., spin at 370 x g for 2 min) and incubate for 30 minutes at room temperature, protected from light.[6]
-
Measurement: Read the fluorescence polarization on a suitable plate reader. For fluorescein, use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[9] The output is typically in millipolarization (mP) units.
Data Analysis and Presentation
The primary data from the FP reader are the parallel (F∥) and perpendicular (F⊥) fluorescence intensities. The instrument software typically calculates the polarization (P) using the following equation:
P = (F∥ - G * F⊥) / (F∥ + G * F⊥)
Where G is the G-factor, an instrument-specific correction factor.
For inhibitor analysis, the percentage of inhibition is calculated for each compound concentration:[9]
% Inhibition = 100 * [1 - (P_obs - P_min) / (P_max - P_min)]
Where:
-
P_obs is the observed polarization in the well with the inhibitor.
-
P_min is the polarization of the free FITC-Nrf2 peptide (Tracer Only control).
-
P_max is the polarization of the fully bound complex (Negative Control).
The IC50 value (the concentration of inhibitor required to displace 50% of the bound tracer) is determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic (sigmoidal dose-response) curve.
Quantitative Data Summary
The following tables summarize binding affinity and inhibitor potency data from published literature for the Keap1-Nrf2 interaction measured by fluorescence polarization and related methods.
Table 1: Binding Affinities of Fluorescent Nrf2 Peptides to Keap1 Kelch Domain
| Fluorescent Peptide | Kd (nM) | Assay Method | Reference |
| FITC-9mer Nrf2 Peptide Amide | 25.6 | FP | [6] |
| FITC-16mer Nrf2 Peptide | 28.7 | FP | [6] |
| FITC-8mer Nrf2 Peptide Amide | >1000 | FP | [6] |
Table 2: IC50 Values of Unlabeled Peptides and Small Molecule Inhibitors
| Inhibitor | IC50 | Assay Method | Reference |
| Nrf2 9mer Peptide | 0.22 µM | FP | [6] |
| Nrf2 16mer Peptide | 0.05 µM | FP | [6] |
| Nrf2 8mer Peptide | 21.7 µM | FP | [6] |
| Small Molecule Inhibitor '2' | 13.4 nM | FP | [4] |
| Small Molecule Inhibitor '7' | 15.8 nM | FP | [4] |
| Iridium (III) complex '1' | 1.09 µM | FP | [10] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Assay Window (small ΔmP between Pmax and Pmin) | Inactive Keap1 protein. | Verify protein activity. Use freshly thawed aliquots. Consider re-purifying the protein. |
| Incorrect buffer conditions (pH, salt). | Prepare fresh buffer and confirm pH. | |
| Low concentration of active protein. | Verify protein concentration and activity. Increase Keap1 concentration if necessary, ensuring it remains well above the tracer concentration. | |
| High Variability between Replicates | Pipetting errors. | Use calibrated pipettes. For 384-well plates, automated liquid handlers are recommended. |
| Air bubbles in wells. | Centrifuge the plate briefly (e.g., 1 min at 300-500 x g) after reagent addition and before reading. | |
| Compound precipitation. | Check compound solubility in assay buffer. Reduce the highest concentration tested or increase the final DMSO percentage (ensure DMSO tolerance is checked). | |
| False Positives (Colored or Fluorescent Compounds) | Compound absorbs light at excitation/emission wavelengths. | Measure the fluorescence intensity of the compound alone in assay buffer. If it interferes, a different assay format (e.g., TR-FRET, AlphaScreen) may be needed. |
| Compound quenches fluorescence. | Check the total fluorescence intensity in the presence of the compound. A significant decrease indicates quenching. | |
| Z'-factor < 0.5 | Any of the above issues, especially high variability or a small assay window. | The Z'-factor is a measure of assay quality. Systematically check controls, reagent stability, and pipetting accuracy to improve assay performance. A Z' > 0.6 is considered excellent for HTS.[6] |
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Inhibiting the Keap1/Nrf2 Protein-Protein Interaction with Protein-Like Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Recognition Group Study of Keap1-Nrf2 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
- 6. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: FITC-Labelled Keap1-Nrf2 Probe Assay
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing FITC-labelled Keap1-Nrf2 probe assays. The information is tailored for scientists and drug development professionals to help ensure the successful execution of their experiments.
Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is held in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1). Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its levels low.[1][2][3] When cells are exposed to oxidative stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[4] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes.[1][4][5] This binding initiates the transcription of a suite of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.[6][7][8]
Experimental Workflow: Fluorescence Polarization Assay
The this compound assay is a fluorescence polarization (FP) based method used to screen for inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI).[2][7] The assay relies on the principle that a small, fluorescently-labeled Nrf2 peptide (the probe or tracer) tumbles rapidly in solution, resulting in low fluorescence polarization.[9] When this probe binds to the much larger Keap1 protein, its tumbling is restricted, leading to an increase in fluorescence polarization.[9] Test compounds that inhibit the Keap1-Nrf2 interaction will compete with the FITC-Nrf2 probe for binding to Keap1, causing a decrease in the fluorescence polarization signal.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated buffer or reagents.[10]2. Autofluorescence of test compounds.[8]3. Non-specific binding of the probe to the microplate.[10] | 1. Use high-purity reagents and freshly prepared buffers. Filter sterilize if necessary.2. Screen compounds for autofluorescence at the assay wavelengths before the main experiment.3. Use non-binding surface (NBS) or low-binding black microplates.[10][11] |
| Low Signal or Small Assay Window (ΔmP) | 1. Inactive Keap1 protein.2. Low concentration or purity of the FITC-Nrf2 probe.3. Incorrect buffer conditions (pH, salt concentration).4. Suboptimal ratio of Keap1 to probe. | 1. Verify protein activity and handle according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[7]2. Use a highly purified probe. The probe concentration should be well below the Kd of the interaction to ensure sensitivity.[12]3. Optimize buffer conditions. A study found HEPES buffer (pH 8.0) to be effective.[13]4. Titrate Keap1 against a fixed concentration of the probe to determine the optimal concentration that gives 70-80% probe binding.[12][13] |
| High Data Variability (High %CV) | 1. Inaccurate pipetting, especially with small volumes.2. Air bubbles in wells.3. Insufficient mixing or incubation time.4. Temperature fluctuations during the assay. | 1. Use calibrated pipettes and proper technique. Consider using automated liquid handlers for HTS.[14]2. Centrifuge the plate briefly (e.g., 1-2 min at low speed) after adding all reagents and before reading.[12]3. Ensure thorough mixing and allow the binding reaction to reach equilibrium. An incubation time of 30 minutes is common.[2][11]4. Allow all reagents to equilibrate to room temperature before starting. Ensure the plate reader maintains a stable temperature.[13] |
| False Positives | 1. Test compound is fluorescent at assay wavelengths.2. Compound precipitates or aggregates in the assay buffer.3. Compound quenches the fluorescence of the FITC probe. | 1. Perform a pre-screen of the compound library for intrinsic fluorescence.2. Check the solubility of compounds in the assay buffer. DMSO tolerance of the assay should be determined; it is often robust up to 20%.[12][14]3. Run a counterscreen to identify quenchers by measuring their effect on the fluorescence intensity of the free probe. |
| False Negatives | 1. Inhibitor concentration is too low.2. Inhibitor is unstable in the assay buffer.3. Insufficient incubation time for the inhibitor to act. | 1. Test a wide range of inhibitor concentrations, typically using serial dilutions starting from a high concentration (e.g., 100 µM).[11]2. Assess compound stability over the time course of the experiment.3. Ensure the incubation time is sufficient for the inhibitor to bind to Keap1 and displace the probe. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal length for the FITC-Nrf2 peptide probe?
A: Studies have shown that a 9-mer Nrf2 peptide containing the high-affinity "ETGE" motif provides a strong binding affinity to the Keap1 Kelch domain and a good dynamic range for FP assays.[12] While longer peptides (up to 16-mer) also bind well, the 9-mer offers a good balance of affinity and synthetic accessibility.[12]
Q2: What are typical concentrations for the FITC-Nrf2 probe and Keap1 protein?
A: The probe concentration should ideally be kept low (e.g., 1-10 nM) to be in a non-stoichiometric binding regime, which increases assay sensitivity.[12] The Keap1 concentration should be titrated to achieve approximately 70-80% binding of the probe, which provides a robust signal window for inhibitor screening.[12] A common starting point is a Keap1 concentration around the Kd of the interaction or slightly above.
Q3: My assay has a low Z'-factor. How can I improve it?
A: The Z'-factor is a measure of assay quality, with values >0.5 considered excellent for HTS. To improve a low Z'-factor, focus on maximizing the signal window (difference between maximum and minimum polarization) and minimizing the standard deviation of your controls. This can be achieved by:
-
Optimizing the concentrations of Keap1 and the probe as described above.
-
Ensuring high purity of all reagents.[10]
-
Improving pipetting accuracy and ensuring proper mixing.
-
Using a stable and optimized assay buffer.
-
A well-optimized assay can achieve a Z'-factor greater than 0.6 or 0.7.[12][15]
Q4: Can DMSO from my compound stocks affect the assay?
A: Most FP assays for Keap1-Nrf2 have shown considerable tolerance to DMSO, often up to 20%, without significantly affecting the results.[12][14] However, it is always best practice to determine the DMSO tolerance for your specific assay conditions and to keep the final concentration consistent across all wells, including controls.
Q5: How do I differentiate between direct inhibitors and non-specific compounds?
A: Direct inhibitors will specifically disrupt the Keap1-Nrf2 interaction. Non-specific effects can arise from compound autofluorescence, aggregation, or fluorescence quenching. To confirm a direct inhibitor, you should:
-
Check for Autofluorescence: Measure the fluorescence of the compound alone in the assay buffer.
-
Run Counterscreens: Test for quenching effects on the free FITC-Nrf2 probe.
-
Use an Orthogonal Assay: Confirm hits using a different assay format, such as Surface Plasmon Resonance (SPR) or an Enzyme-Linked Immunosorbent Assay (ELISA), which are less prone to interference from fluorescent compounds.[8][12]
Key Experimental Parameters & Data
The following tables summarize key quantitative data and recommended parameters for the this compound assay based on published literature.
Table 1: Probe Binding Affinities and Assay Performance
| Peptide Probe | Binding Affinity (Kd) to Keap1 | Typical Assay Window (ΔmP) | Z'-Factor | Reference |
| FITC-9mer Nrf2 peptide amide | 25.6 nM | ~108 mP | > 0.6 | [12][15] |
| FITC-16mer Nrf2 peptide | ~20-30 nM | Not specified | Not specified | [12] |
| This compound | 22.3 nM | Not specified | Not specified |
Table 2: Recommended Assay Conditions
| Parameter | Recommendation | Rationale | Reference |
| Microplate | 384-well, black, non-binding surface | Minimizes non-specific binding and background fluorescence. | [10][11] |
| FITC-Nrf2 Probe Conc. | 1 - 10 nM | Ensures assay is in a sensitive, non-stoichiometric regime. | [12] |
| Keap1 Conc. | Titrate to achieve 70-80% probe binding | Maximizes the assay window while maintaining sensitivity to inhibitors. | [12][13] |
| Incubation Time | 30 minutes at Room Temperature | Allows the binding reaction to reach equilibrium. | [2][11] |
| Excitation Wavelength | ~485 nm | Optimal for FITC excitation. | [11] |
| Emission Wavelength | ~535 nm | Optimal for FITC emission. | [11] |
| Final DMSO Conc. | ≤ 2.5% (ideally), but tolerated up to 20% | Minimize potential for compound precipitation while being compatible with compound libraries. | [12] |
Detailed Experimental Protocol
This protocol provides a general procedure for a competitive FP assay in a 384-well format to identify inhibitors of the Keap1-Nrf2 interaction.
Materials:
-
Purified Keap1 Kelch domain protein
-
FITC-labelled 9-mer Nrf2 peptide probe (containing the ETGE motif)
-
Assay Buffer (e.g., HEPES-based buffer, pH 7.5-8.0, with low concentration of a non-ionic detergent like Tween-20)
-
Test compounds (inhibitors) dissolved in 100% DMSO
-
Black, non-binding surface, 384-well microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Thaw all reagents (Keap1, FITC-Nrf2 probe) on ice.[7] Avoid repeated freeze-thaw cycles.
-
Prepare working solutions of the FITC-Nrf2 probe and Keap1 protein in Assay Buffer. For example, prepare a 4X solution of the probe (e.g., 40 nM) and a 4X solution of Keap1 (e.g., 120 nM, but this should be optimized).
-
Prepare serial dilutions of your test compounds in Assay Buffer containing a fixed percentage of DMSO.
-
-
Assay Plate Setup (40 µL final volume per well):
-
Minimum Polarization Wells (Free Probe): Add 10 µL of 4X FITC-Nrf2 probe + 30 µL of Assay Buffer.
-
Maximum Polarization Wells (Bound Probe): Add 10 µL of 4X FITC-Nrf2 probe + 10 µL of 4X Keap1 protein + 20 µL of Assay Buffer (containing the same final DMSO concentration as inhibitor wells).
-
Inhibitor Wells: Add 10 µL of 4X FITC-Nrf2 probe + 10 µL of 4X Keap1 protein + 20 µL of the diluted test compound.
-
-
Incubation:
-
Measurement:
-
Read the plate on a fluorescence polarization plate reader using appropriate filters for FITC (Excitation ≈ 485 nm, Emission ≈ 535 nm).
-
-
Data Analysis:
-
Subtract the background polarization (from wells with buffer only, if necessary).
-
Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - [(P_obs - P_min) / (P_max - P_min)]) Where:
-
P_obs is the polarization of the inhibitor well.
-
P_min is the average polarization of the minimum polarization (free probe) wells.
-
P_max is the average polarization of the maximum polarization (bound probe) wells.
-
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. westbioscience.com [westbioscience.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence polarization assay to quantify protein-protein interactions in an HTS format. | Semantic Scholar [semanticscholar.org]
- 10. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 11. rsc.org [rsc.org]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Keap1-Nrf2 Fluorescence Polarization Assay: Technical Support Center
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing fluorescence polarization (FP) to study the Keap1-Nrf2 interaction.
Troubleshooting Guide
Issue 1: Low Fluorescence Polarization (FP) Signal or Small Assay Window
Q: My FP signal is very low, or the difference in millipolarization (mP) between my bound and free tracer is too small. What are the possible causes and solutions?
A: A small assay window can compromise the reliability of your results. Several factors can contribute to this issue.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Suboptimal Tracer Concentration | Perform a tracer titration experiment to determine the lowest concentration of your fluorescently-labeled Nrf2 peptide that provides a stable and robust signal, ideally at least 3 times the background fluorescence of the buffer alone.[1] Using a tracer concentration significantly below the Kd of the interaction is recommended.[1] |
| Inactive Keap1 Protein | Verify the activity and purity of your Keap1 protein. Use a fresh aliquot or a new batch of protein if degradation is suspected. Repeated freeze-thaw cycles can lead to protein aggregation and loss of activity.[1] |
| Inefficient Tracer Labeling | Ensure your fluorescent Nrf2 peptide (tracer) is greater than 90% labeled.[1] The presence of unlabeled peptide will compete for binding with the tracer, reducing the apparent FP signal.[1] |
| Inappropriate Fluorophore | The chosen fluorophore may have a fluorescence lifetime that is not suitable for the size of the molecules being studied.[2] Commonly used and successful fluorophores for FP assays include FITC, TAMRA, and BODIPY FL.[2][3] |
| Suboptimal Buffer Conditions | The pH, ionic strength, and presence of additives in the assay buffer can significantly impact protein folding and binding.[4][5] It is recommended to test different buffer conditions. A common starting point is a HEPES-based buffer.[6][7] |
| Presence of Quenching Agents | Components in your sample or buffer could be quenching the fluorescence signal. To check for quenching, compare the fluorescence intensity of your tracer in the assay buffer with the intensity of the free fluorophore at the same concentration.[1] |
Issue 2: High Background Signal or High FP Value for Free Tracer
Q: I am observing a high background fluorescence or an unexpectedly high polarization value for my free fluorescent Nrf2 peptide. How can I troubleshoot this?
A: High background or a high FP value for the free tracer can compress the dynamic range of your assay and mask the true binding signal.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Contaminated Assay Buffer | Buffer components can sometimes be a source of fluorescence.[1][2] Prepare fresh buffer using high-purity reagents and ensure all glassware and plasticware are thoroughly clean.[8] |
| Tracer Binding to Microplate | Some fluorescent tracers can adsorb to the surface of standard polystyrene microplates, artificially increasing their polarization.[1] Use non-binding surface (NBS) or low-binding microplates to minimize this effect.[1][6] |
| Tracer Aggregation | The fluorescently labeled Nrf2 peptide may be aggregating, leading to a slower rotation and a higher FP value. Try different buffer conditions or the inclusion of a non-ionic detergent like Tween-20 (e.g., 0.005%) to prevent aggregation.[9] |
| Presence of Carrier Proteins | Carrier proteins like Bovine Serum Albumin (BSA) can sometimes bind to fluorophores, increasing the baseline polarization.[1] If using BSA, test its effect on the tracer's polarization. Consider using an alternative like bovine gamma globulin (BGG) or reducing the BSA concentration.[1] |
| Light Scatter | Impurities, precipitated protein, or cellular debris in your binder solution can cause light scatter, leading to an artificial increase in the measured polarization.[1] Ensure your Keap1 protein solution is highly purified and filtered if necessary.[1][10] |
Issue 3: Irreproducible Results or Drifting Signal
Q: My results are inconsistent between wells and plates, or the FP signal changes over time. What should I investigate?
A: Lack of reproducibility can stem from experimental variability or instability of assay components.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Binding Equilibrium | Ensure that the incubation time is sufficient for the binding reaction to reach equilibrium.[4] A typical incubation time for Keap1-Nrf2 FP assays is 30 minutes at room temperature.[6][11][12][13] |
| Temperature Fluctuations | Fluorescence polarization is sensitive to temperature changes, which affect molecular rotation speed.[8] Allow all reagents and plates to equilibrate to room temperature before starting the assay and avoid placing the plate reader near drafts or heat sources. |
| Evaporation | In multi-well plates (especially 384-well formats), evaporation from the outer wells can concentrate reagents and alter results. Use plate sealers and consider not using the outermost wells for data points. |
| Photobleaching | Excessive exposure of the fluorophore to the excitation light can lead to photobleaching and a decrease in signal. Minimize the exposure time and the number of reads per well. Protect the fluorescent tracer from light during storage and handling.[14] |
| Pipetting Inaccuracies | Small volume variations, especially in high-throughput formats, can lead to significant errors in concentration.[15] Ensure pipettes are properly calibrated and use appropriate pipetting techniques. Using a liquid handling robot can improve precision.[15] |
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Keap1-Nrf2 FP assay?
A1: The Keap1-Nrf2 FP assay is a homogeneous, solution-based method for monitoring the binding between the Keap1 protein and a fluorescently labeled peptide derived from the Nrf2 protein (the "tracer").[11][12] The principle relies on the difference in the speed of rotation between the small, free-tumbling tracer and the much larger Keap1-tracer complex.[16] When excited with polarized light, the small, free tracer rotates rapidly, and the emitted light is largely depolarized. When bound to the large Keap1 protein, the tracer's rotation is slowed, and the emitted light remains highly polarized.[8][16] This change in polarization is measured and is directly proportional to the fraction of tracer bound to Keap1.
Q2: How do I select the right fluorescent Nrf2 peptide (tracer)?
A2: The choice of tracer is critical. Key considerations include the length of the Nrf2 peptide and the properties of the fluorophore.
-
Peptide Length: Peptides based on the high-affinity "ETGE" motif of Nrf2 are commonly used.[9][15] Studies have shown that a 9-mer Nrf2 peptide (e.g., FITC-LDEETGEFL-NH2) provides a good balance of high binding affinity and a significant dynamic range in the FP assay.[15][17]
-
Fluorophore: Fluorescein (FITC) is a widely used fluorophore.[3] The fluorophore should have a high quantum yield, be stable, and not interfere with the binding interaction.[3][4]
Q3: What are the essential controls for a Keap1-Nrf2 FP competition assay?
A3: For a competition assay designed to screen for inhibitors, the following controls are essential:
-
Negative Control (No Inhibition): Contains the Keap1 protein, the fluorescent Nrf2 tracer, and buffer (with DMSO if screening compounds). This represents the maximum polarization signal (Pmax).[6][13]
-
Positive Control (Free Tracer): Contains only the fluorescent Nrf2 tracer in buffer. This represents the minimum polarization signal (Pmin).[6][13]
-
Blank: Contains only the assay buffer to measure background fluorescence.[13]
-
Positive Control Inhibitor: A known inhibitor of the Keap1-Nrf2 interaction should be included to validate the assay's ability to detect inhibition.
Q4: My polarization value decreases when I add the Keap1 protein. What could be happening?
A4: While counterintuitive, a decrease in polarization upon binding can occur. One possible explanation is that the fluorophore on the free Nrf2 peptide is interacting with the peptide itself, restricting its rotation and giving it an artificially high initial polarization. When the peptide binds to Keap1, this intramolecular interaction is disrupted, freeing the fluorophore to rotate more, thus decreasing the overall polarization.[2] In this scenario, you may still be able to use the decrease in polarization to measure binding affinity.[2]
Experimental Protocols & Data
Keap1-Nrf2 Binding Affinity Determination Protocol
This protocol describes a direct binding experiment to determine the dissociation constant (Kd) of a fluorescently labeled Nrf2 peptide to the Keap1 protein.
-
Reagent Preparation :
-
Prepare a 2X stock solution of the fluorescent Nrf2 peptide (e.g., 20 nM FITC-9mer Nrf2 peptide) in assay buffer (e.g., 10 mM HEPES, pH 7.4).
-
Prepare a serial dilution of Keap1 Kelch domain protein in assay buffer, starting from a high concentration (e.g., 2 µM) down to 0 nM.[15]
-
-
Assay Plate Setup :
-
Add 20 µL of each Keap1 protein dilution to triplicate wells of a black, non-binding surface 384-well plate.[6]
-
To initiate the binding reaction, add 20 µL of the 2X fluorescent Nrf2 peptide solution to each well, for a final tracer concentration of 10 nM.[15] The final volume in each well will be 40 µL.[6]
-
-
Incubation :
-
Cover the plate and incubate at room temperature for 30 minutes, protected from light.[6]
-
-
Measurement :
-
Data Analysis :
-
Plot the measured mP values against the concentration of the Keap1 protein.
-
Fit the data to a one-site binding equation to determine the Kd.
-
Keap1-Nrf2 Inhibitor Screening (Competition Assay) Protocol
This protocol is for screening compounds that inhibit the Keap1-Nrf2 interaction.
-
Reagent Preparation :
-
Assay Plate Setup :
-
Add 10 µL of the 4X test compound dilutions to the appropriate wells of a black, non-binding surface 384-well plate.[6]
-
Add 10 µL of assay buffer.[6]
-
Add 10 µL of the 4X Keap1 protein solution.[6]
-
To initiate the reaction, add 10 µL of the 4X fluorescent Nrf2 peptide solution.[6] The final volume will be 40 µL.
-
-
Incubation :
-
Cover the plate, rock gently, and incubate for 30 minutes at room temperature.[6]
-
-
Measurement :
-
Read the fluorescence polarization as described above.
-
-
Data Analysis :
-
Calculate the percent inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (P_obs - P_min) / (P_max - P_min))[6][7] where P_obs is the observed polarization in the presence of the inhibitor, P_max is the polarization of the Keap1-tracer complex without inhibitor, and P_min is the polarization of the free tracer.[6]
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.
-
Quantitative Data Summary
Table 1: Binding Affinities of Nrf2 Peptides to Keap1 Kelch Domain
| Nrf2 Peptide Length | Binding Affinity (Kd) | Method | Reference |
| 16-mer | 23.9 nM | SPR (in solution) | [17] |
| 14-mer | 22 nM - 31 nM | SPR (in solution) | [17] |
| 10-mer | 22 nM - 31 nM | SPR (in solution) | [17] |
| 9-mer | 352 nM | SPR (in solution) | [17] |
| 8-mer | > 1 µM | SPR (in solution) | [17] |
Table 2: Typical Concentrations for Keap1-Nrf2 FP Competition Assay
| Component | Final Concentration | Reference |
| FITC-9mer Nrf2 Peptide Amide | 10 nM | [15] |
| Keap1 Kelch Domain | 100 nM | [15] |
| FITC-9mer Nrf2 Peptide Amide | 4 nM | [6] |
| Keap1 Kelch Domain | 12 nM | [6] |
Visualizations
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: Principle of the Keap1-Nrf2 Fluorescence Polarization (FP) assay.
Caption: A decision tree for troubleshooting common FP assay issues.
References
- 1. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 2. researchgate.net [researchgate.net]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements - nanomicronspheres [nanomicronspheres.com]
- 5. Development of a high-throughput fluorescence polarization assay for the discovery of EZH2-EED interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. researchgate.net [researchgate.net]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. westbioscience.com [westbioscience.com]
- 15. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: FITC-Keap1-Nrf2 Fluorescence Polarization Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluorescein isothiocyanate (FITC)-based Keap1-Nrf2 Fluorescence Polarization (FP) assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: High Background Fluorescence or Low Signal-to-Noise Ratio
Question: My assay is showing high background fluorescence, or the difference between the polarization values of the bound and free FITC-Nrf2 peptide (assay window) is very small. What are the potential causes and solutions?
Answer:
A high background or a small assay window can significantly impact the reliability of your results. Several factors can contribute to this issue:
-
Autofluorescence of Test Compounds: Many small molecules exhibit intrinsic fluorescence, which can interfere with the assay signal, especially when using blue/green fluorophores like FITC.[1][2] This interference can lead to an increase in total fluorescence and abnormal decreases in millipolarization (mP) readings, resulting in false positives or negatives.[3][4]
-
Light Scattering: Precipitated test compounds can cause light scattering, which is highly polarized and can artificially increase the polarization signal, leading to false positives.[1][3][4]
-
Suboptimal FITC-Nrf2 Peptide Concentration: Using a concentration of the FITC-labeled Nrf2 peptide that is too low can result in a weak signal that is difficult to distinguish from background noise.[5] Conversely, a concentration that is too high can lead to increased background from the free peptide.
-
Contaminated Assay Buffer: The assay buffer itself may contain fluorescent contaminants.
Troubleshooting Steps:
-
Run a Compound Interference Test: Before screening, test your compounds for autofluorescence at the excitation and emission wavelengths used for FITC (around 485 nm and 520 nm, respectively).
-
Switch to a Red-Shifted Fluorophore: Consider using a far-red tracer, such as Cy3B or Cy5, to label the Nrf2 peptide.[1][3][5] These fluorophores are excited at longer wavelengths, reducing the likelihood of interference from autofluorescent compounds and light scattering.[1][3]
-
Optimize FITC-Nrf2 Peptide Concentration: Determine the optimal concentration of your FITC-Nrf2 peptide. A good starting point is a concentration that provides a reliable and stable fluorescence signal, often around 10 nM.[5]
-
Check Buffer Purity: Ensure your assay buffer is freshly prepared with high-purity reagents and water to avoid fluorescent contaminants.[6]
Issue 2: Inconsistent or Non-Reproducible Results
Question: I am observing significant variability between replicate wells and between experiments. What could be causing this?
Answer:
Inconsistent results can stem from several sources, ranging from technical execution to reagent stability.
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially with the small volumes used in 384-well plates, can lead to significant variations in reagent concentrations.[7]
-
Incomplete Mixing: Failure to properly mix the assay components can result in localized concentration differences and inconsistent binding.
-
Assay Drift: Changes in temperature or prolonged incubation times can affect the stability of the reagents and the binding equilibrium.
-
Reagent Degradation: The FITC-Nrf2 peptide is light-sensitive and can degrade over time.[8][9] Keap1 protein may also lose activity with repeated freeze-thaw cycles.[8]
Troubleshooting Steps:
-
Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use reverse pipetting for viscous solutions.
-
Ensure Thorough Mixing: After adding all components, mix the plate gently by shaking or centrifugation.[5]
-
Control Incubation Time and Temperature: The binding of the FITC-Nrf2 peptide to Keap1 is typically rapid, reaching equilibrium within 30 minutes at room temperature.[5] Standardize the incubation time for all experiments.
-
Proper Reagent Handling and Storage: Aliquot the Keap1 protein to avoid multiple freeze-thaw cycles.[8] Protect the FITC-Nrf2 peptide from light by storing it in the dark and using opaque plates for the assay.[8][9]
Issue 3: Unexpected Changes in Polarization Signal
Question: I am seeing an unexpected increase in polarization at high concentrations of my unlabeled competitor peptide, or the unlabeled peptide is not displacing the FITC-labeled peptide. What is happening?
Answer:
These issues often point to problems with the competitor peptide or the assay conditions.
-
Competitor Peptide Aggregation: At high concentrations, unlabeled peptides can aggregate, leading to light scattering and an artificial increase in the polarization signal.[10]
-
Poor Solubility of Competitor Peptide: If the unlabeled peptide is not fully soluble in the assay buffer, it can also cause light scattering.[10]
-
Issues with FITC-Peptide Labeling: The FITC label itself can sometimes interfere with the binding of the peptide to the target protein. If the unlabeled peptide binds with a much lower affinity than the labeled one, you may not see displacement.
Troubleshooting Steps:
-
Check Competitor Solubility: Ensure your unlabeled peptide is fully dissolved in the assay buffer. You may need to adjust the buffer composition or add a small amount of an organic solvent like DMSO.
-
Confirm Unlabeled Peptide Activity: If possible, validate the binding of the unlabeled peptide using an orthogonal method, such as Surface Plasmon Resonance (SPR).[5]
-
Optimize FITC-Peptide Design: If you suspect the FITC label is interfering with binding, consider moving the label to a different position on the peptide or using a linker.[11]
Quantitative Data Summary
| Parameter | Typical Value | Reference |
| Z'-factor | > 0.6 | [5][12] |
| DMSO Tolerance | Up to 20% | [5][7] |
| FITC-9mer Nrf2 Peptide Kd | 25.6 nM | [5] |
| FITC-16mer Nrf2 Peptide Kd | 28.7 nM | [5] |
| IC50 of 8mer Nrf2 Peptide | 21.7 µM | [5] |
| IC50 of 9mer Nrf2 Peptide | 3.48 µM | [5] |
Experimental Protocols
Standard FITC-Keap1-Nrf2 FP Competition Assay
This protocol is a general guideline and may require optimization for specific reagents and instrumentation.
-
Reagent Preparation:
-
Assay Procedure (384-well format):
-
Add 10 µL of the 40 nM FITC-9mer Nrf2 peptide amide to each well.[7]
-
Add 10 µL of the inhibitor solution at various concentrations (or buffer for control wells).
-
Add 10 µL of the 400 nM Keap1 Kelch domain protein to the test and positive control wells. Add 10 µL of assay buffer to the negative control wells.[7]
-
The final volume in each well should be 40 µL.
-
Centrifuge the plate for 2 minutes at approximately 370 x g to ensure all components are mixed.[5]
-
Incubate the plate for 30 minutes at room temperature in the dark.[5]
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a plate reader equipped for FP measurements. Use an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for FITC.[13]
-
Visualizations
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under normal and stress conditions.
Troubleshooting Workflow for FITC-Keap1-Nrf2 FP Assays
Caption: A logical workflow for troubleshooting common issues in FP assays.
References
- 1. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of fluorescent compound interference in 4 fluorescence polarization assays: 2 kinases, 1 protease, and 1 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. westbioscience.com [westbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. peptideweb.com [peptideweb.com]
- 12. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Optimizing Keap1-Nrf2 HTS Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the Z'-factor and overall performance of their Keap1-Nrf2 High-Throughput Screening (HTS) assays.
Frequently Asked Questions (FAQs)
Q1: What is the Z'-factor and why is it critical for my HTS assay?
A1: The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[1][2] It is calculated using the means and standard deviations of the positive and negative controls.[1] The Z'-factor score indicates the separation between the signal of the positive and negative controls, which allows for the determination of whether the response observed in the assay is significant enough to warrant further investigation.[2] A higher Z'-factor indicates a more reliable and robust assay, which is crucial for minimizing false positives and false negatives during a screening campaign.
Q2: What is a good Z'-factor for a Keap1-Nrf2 HTS assay?
A2: For biochemical assays like the Keap1-Nrf2 interaction assay, a Z'-factor between 0.5 and 1.0 is considered excellent.[2][3] A score between 0 and 0.5 is marginal, suggesting the assay may need optimization.[2][3] A Z'-factor below 0 indicates that the assay is not suitable for screening.[1][3]
Q3: What are the common types of Keap1-Nrf2 HTS assays?
A3: Common homogenous HTS assays for screening inhibitors of the Keap1-Nrf2 interaction include Fluorescence Polarization (FP)[4][5][6][7][8][9][10], Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)[8][11], and Enzyme-Linked Immunosorbent Assay (ELISA)[8]. FP assays are widely used and monitor the change in rotational mobility of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.[7][9]
Q4: How does the Keap1-Nrf2 signaling pathway work?
A4: Under normal conditions, the Keap1 protein targets the Nrf2 transcription factor for ubiquitination and subsequent degradation by the proteasome.[12] This keeps the cellular levels of Nrf2 low.[12] When the cell is exposed to oxidative stress, specific cysteine residues on Keap1 are modified, leading to a conformational change that prevents Nrf2 degradation.[11][12] Nrf2 is then able to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of cytoprotective genes.[12][13]
Keap1-Nrf2 Signaling Pathway
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. The Challenges In Small Molecule Drug Development – Part 3 of our Drug Discoveries Series: To Zs and Z’ - Tempo Bioscience [tempobioscience.com]
- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. amsbio.com [amsbio.com]
- 11. researchwithnj.com [researchwithnj.com]
- 12. mdpi.com [mdpi.com]
- 13. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway | PLOS One [journals.plos.org]
Technical Support Center: FITC-Labeled Keap1-Nrf2 Probe
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with the stability and storage of FITC-labeled Keap1-Nrf2 probes.
Keap1-Nrf2 Signaling Pathway
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the transcription factor Nrf2 is targeted for degradation by the Keap1-Cul3-E3 ubiquitin ligase complex. Upon exposure to stressors, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2, which then activates the transcription of antioxidant and cytoprotective genes.
Technical Support Center: FITC-Keap1-Nrf2 Probe Binding Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing Fluorescein isothiocyanate (FITC)-labeled probes for studying the Keap1-Nrf2 protein-protein interaction.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving test compounds?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used solvent for dissolving test compounds in FITC-Keap1-Nrf2 fluorescence polarization (FP) assays. The assay has been shown to have considerable tolerance to DMSO.[1] It is recommended to keep the final concentration of DMSO in the assay as low as possible, ideally not exceeding 1-2%.[2]
Q2: How does DMSO affect the FITC-Keap1-Nrf2 binding and assay performance?
A2: Studies have shown that the FITC-Keap1-Nrf2 FP assay is robust in the presence of DMSO. One study investigated the effect of DMSO concentrations up to 20% and found the assay maintained a good Z'-factor, indicating its suitability for high-throughput screening (HTS).[1] However, high concentrations of DMSO can perturb enzyme conformations and may lead to a gradual and reversible decrease in catalytic activities in some protein assays.[3] It is always advisable to test the tolerance of your specific assay conditions to a range of DMSO concentrations.
Q3: Can I use other organic solvents to dissolve my compounds?
A3: While DMSO is standard, other organic solvents like ethanol, methanol, or acetonitrile (B52724) can be used, but their effects on the assay must be carefully validated. The polarity of the solvent can influence the stability and fluorescence of the FITC probe, as well as the protein-peptide interaction itself.[4][5][6] It is crucial to run solvent-only controls to assess any background fluorescence or quenching effects.
Q4: What are the potential effects of solvents on the FITC probe itself?
A4: The fluorescence of FITC can be influenced by the solvent environment. FITC, being a hydrophobic molecule, can exhibit high fluorescence in organic media like a PBS/DMSO mixture.[4] However, in purely aqueous environments, FITC is more prone to quenching due to aggregation.[4] The stability of FITC isomers can also depend on the polarity of the solvent.[4] Furthermore, some polar solvents can act as fluorescence quenchers.[7][8]
Q5: What are common sources of assay interference related to solvents?
A5: Solvents, particularly DMSO, are hygroscopic and can absorb water from the atmosphere, which can change the concentration of your stock solutions over time.[9][10] Impurities in the solvent can also be a source of fluorescence, leading to high background signal. Additionally, the solvent itself might directly interact with the Keap1 protein or the Nrf2-derived peptide, affecting their binding.
Troubleshooting Guide: Solvent-Related Issues
| Issue | Potential Cause | Recommended Action |
| High background fluorescence in wells with solvent only | - The solvent is contaminated with a fluorescent impurity.- The solvent itself is auto-fluorescent at the assay wavelengths. | - Use a higher purity grade of solvent.- Test a different batch or supplier of the solvent.- Measure the fluorescence spectrum of the solvent to confirm auto-fluorescence.- If possible, switch to a non-fluorescent solvent. |
| Low fluorescence polarization (FP) signal or low assay window | - The solvent is quenching the FITC fluorescence.- The solvent is denaturing the Keap1 protein.- The solvent is interfering with the Keap1-Nrf2 binding. | - Decrease the final concentration of the organic solvent in the assay.- Run a fluorescence intensity check of the FITC-probe in the presence and absence of the solvent to test for quenching.- Perform a control experiment to assess the stability and activity of Keap1 in the presence of the solvent.- Consider using a different solvent. |
| Inconsistent or non-reproducible results | - Inconsistent final solvent concentration across wells.- Evaporation of solvent from the plate, leading to concentration changes.- Water absorption by hygroscopic solvents like DMSO, altering compound concentrations.[9][10] | - Ensure accurate and consistent pipetting of the solvent and other assay components.- Use plate sealers to minimize evaporation during incubation.- Aliquot and store stock solutions in a desiccated environment to minimize water absorption.- Prepare fresh dilutions of compounds for each experiment. |
| Apparent inhibition of Keap1-Nrf2 binding by the solvent | - The solvent is directly competing for binding to Keap1.- The solvent is altering the conformation of Keap1 or the Nrf2 peptide, thus preventing their interaction.[11][12] | - Run a dose-response curve of the solvent alone to determine its IC50, if any.- If the solvent shows inhibitory activity, a different solvent system should be considered.- Ensure the final solvent concentration is well below its inhibitory range. |
Data Presentation
Table 1: Summary of Reported DMSO Effects on FITC-Keap1-Nrf2 FP Assay Performance
| Parameter | DMSO Concentration | Observation | Reference |
| Z'-factor | Up to 20% | Z'-factor remained > 0.6, indicating a robust assay suitable for HTS. | [1] |
| Anisotropy | Up to 20% | The study measured anisotropy changes but did not report a significant negative impact on the assay window. | [1] |
| Final Assay Concentration | 1% | Recommended maximum final concentration in some commercial assay kits. | [2] |
Experimental Protocols
Detailed Methodology for a FITC-Keap1-Nrf2 Fluorescence Polarization Assay
This protocol is a representative example based on published literature.[1][13]
Reagents and Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
FITC-labeled Nrf2 peptide probe (e.g., FITC-9-mer Nrf2 peptide).
-
Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.005% Tween-20.[13]
-
Test compounds dissolved in high-purity DMSO.
-
Control inhibitor (e.g., unlabeled Nrf2 peptide).
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
Assay Procedure:
-
Prepare Reagent Solutions:
-
Prepare a solution of the Keap1 protein and the FITC-Nrf2 peptide probe in the assay buffer. The optimal concentrations should be determined empirically but are often in the low nanomolar range.[1]
-
Prepare serial dilutions of the test compounds in DMSO. Then, dilute these further in assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells.
-
-
Assay Plate Setup:
-
Add the Keap1-FITC-Nrf2 peptide solution to the wells of the 384-well plate.
-
Add the diluted test compounds to the appropriate wells.
-
Include control wells:
-
No inhibition control: Add DMSO vehicle instead of the test compound.
-
Maximal inhibition control: Add a saturating concentration of unlabeled Nrf2 peptide.
-
Blank: Buffer only.
-
-
-
Incubation:
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13] Protect the plate from light.
-
-
Measurement:
-
Measure the fluorescence polarization on a suitable plate reader, for example, with an excitation wavelength of 485 nm and an emission wavelength of 535 nm for FITC.[13]
-
-
Data Analysis:
-
Subtract the blank values from all readings.
-
Calculate the percentage of inhibition for each compound concentration relative to the no inhibition and maximal inhibition controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a suitable model to determine the IC50 value.
-
Visualizations
Caption: Keap1-Nrf2 signaling pathway and point of intervention.
References
- 1. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effects of organic solvents on immunosensing assays for small molecules based on an optofluidic immunosensing platform - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Fluorescence detection - influence of solvent - Chromatography Forum [chromforum.org]
- 9. researchgate.net [researchgate.net]
- 10. HTS library plate rejuvenation using a DMSO-rich atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Solvent effects on the conformational transition of a model polyalanine peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. H-bonding mediates polarization of peptide groups in folded proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Keap1-Nrf2 Fluorescence Polarization Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing fluorescence polarization (FP) to investigate the Keap1-Nrf2 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the Keap1-Nrf2 FP assay?
The Keap1-Nrf2 Fluorescence Polarization (FP) assay is a powerful tool for studying the binding interaction between the Keap1 protein and a fluorescently labeled peptide derived from the Nrf2 protein.[1][2] The principle is based on the observation that when a small, fluorescently labeled Nrf2 peptide tumbles rapidly in solution, the emitted light is depolarized. However, when this peptide binds to the much larger Keap1 protein, its tumbling slows down, resulting in a higher degree of polarized light. This change in polarization can be measured to quantify the binding interaction. Small molecule inhibitors that disrupt the Keap1-Nrf2 interaction will cause the fluorescent peptide to be displaced from Keap1, leading to a decrease in fluorescence polarization.
Q2: Which Nrf2 peptide sequence is optimal for the FP assay?
Peptides containing the "ETGE" motif are essential as this is the high-affinity binding site for Keap1.[3][4][5][6] Studies have shown that a 9-mer Nrf2 peptide (LDEETGEFL) is the minimal sequence required for binding to the Keap1 Kelch domain.[7] The binding affinity of this peptide can be significantly increased by modifications such as N-terminal acetylation and C-terminal amidation.[3][7] For instance, N-acetylation of the 9-mer peptide can increase its binding affinity to the Keap1 Kelch domain by approximately 15-fold.[7]
Q3: What are the recommended starting concentrations for the Keap1 protein and the fluorescently labeled Nrf2 peptide?
The optimal concentrations will depend on the specific binding affinity (Kd) of your peptide and protein. However, a common starting point is to use a concentration of the fluorescently labeled Nrf2 peptide that is well below the Kd and a concentration of the Keap1 protein that is at or near the Kd to ensure a significant portion of the peptide is bound.
For example, one study used a fixed concentration of 10 nM for the FITC-labeled 16-mer Nrf2 peptide and varied the Keap1 Kelch domain concentration to determine the fraction bound.[3] In a competition assay, the Keap1 Kelch domain concentration was fixed at 100 nM with a 10 nM FITC-9mer Nrf2 peptide amide probe.[3] Another protocol suggests using 4 nM of a FITC-9mer Nrf2 peptide amide with 12 nM of the Keap1 Kelch domain protein.[8]
Q4: How long should I incubate the components before reading the plate?
A common incubation period is 30 minutes at room temperature.[1][2][3][8][9] This allows the binding reaction to reach equilibrium. The plate should be protected from light during incubation to prevent photobleaching of the fluorophore.[2]
Q5: What are the appropriate excitation and emission wavelengths for a FITC-labeled Nrf2 peptide?
For a fluorescein (B123965) isothiocyanate (FITC) labeled peptide, the typical excitation wavelength is around 485 nm and the emission wavelength is around 535 nm.[8] Commercial assay kits also recommend excitation wavelengths in the range of 475-495 nm and emission detection between 518-538 nm.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence | Contaminated buffer or reagents. | Use fresh, high-purity reagents and assay buffer. Test the fluorescence of the buffer alone to ensure it is not contributing to the signal.[10] |
| Use of incorrect microplates. | Use black, non-binding surface microplates to minimize background fluorescence and light scattering.[8][10] | |
| Low FP signal or small assay window | Low binding affinity of the peptide. | Consider using a higher affinity Nrf2 peptide, such as a 9-mer with N-terminal acetylation and C-terminal amidation.[3][7] |
| Inactive Keap1 protein. | Ensure proper storage and handling of the Keap1 protein. Avoid repeated freeze-thaw cycles.[1][2] | |
| Incorrect concentrations of peptide or protein. | Titrate both the fluorescent peptide and the Keap1 protein to determine their optimal concentrations for a robust assay window.[11] | |
| High variability between replicate wells | Pipetting errors or insufficient mixing. | Ensure accurate and consistent pipetting. Gently mix the plate after adding all components, for example, by centrifuging at a low speed (e.g., 370 xg for 2 minutes).[3] |
| Air bubbles in the wells. | Centrifuge the plate briefly to remove any air bubbles before reading.[3] | |
| Signal saturation | Detector gain is set too high. | Adjust the gain settings on the plate reader to avoid saturating the detector. |
| Concentration of the fluorescent peptide is too high. | Reduce the concentration of the fluorescently labeled Nrf2 peptide.[11] | |
| Inconsistent results with inhibitors | Inhibitor insolubility or aggregation. | Ensure the inhibitor is fully dissolved. The final DMSO concentration should be kept constant across all wells and should not exceed a level that affects the assay (e.g., typically ≤1%).[1] |
| Inhibitor is fluorescent. | Check for intrinsic fluorescence of the inhibitor at the assay wavelengths. If it is fluorescent, it may interfere with the FP measurement. |
Quantitative Data Summary
Table 1: Binding Affinities of Nrf2 Peptides to Keap1 Kelch Domain
| Peptide | Modification | Binding Affinity (Kd) | Method |
| 16-mer Nrf2 peptide | Unlabeled | 23.9 nM | SPR (Solution Competition) |
| 16-mer Nrf2 peptide | Immobilized | 252 nM | SPR (Direct Binding) |
| 10-mer to 14-mer Nrf2 peptides | Unlabeled | 22 nM to 31 nM | SPR (Solution Competition) |
| 9-mer Nrf2 peptide (LDEETGEFL) | Unlabeled | 352 nM | SPR (Solution Competition) |
| 9-mer Nrf2 peptide | N-terminal acetylation | ~23.5 nM (15-fold increase) | SPR (Solution Competition) |
| FITC-9mer Nrf2 peptide amide | FITC labeled, C-terminal amide | Higher than FITC-9mer peptide | FP |
| GDEETGE | Unlabeled | 4.3 µM | Not specified |
Data compiled from multiple sources.[7][12]
Experimental Protocols
Protocol 1: Keap1-Nrf2 FP Binding Assay
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES buffer).
-
Dilute the fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide amide) to the desired final concentration (e.g., 10 nM) in the assay buffer.[3]
-
Dilute the Keap1 Kelch domain protein to the desired final concentration (e.g., 100 nM) in the assay buffer.[3] Keep the protein on ice.[1]
-
-
Assay Setup (384-well plate): [3]
-
Add 10 µL of the diluted fluorescent Nrf2 peptide solution to each well.
-
Add 10 µL of assay buffer to the "free peptide" control wells.
-
Add 10 µL of the diluted Keap1 protein solution to the "bound peptide" and "test" wells.
-
For inhibitor screening, add 10 µL of the test compound at various concentrations to the "test" wells. Add 10 µL of vehicle (e.g., 10% DMSO in assay buffer) to the control wells.[1]
-
Bring the final volume of each well to 40 µL with assay buffer.[3]
-
-
Incubation:
-
Measurement:
-
Read the fluorescence polarization on a suitable plate reader with excitation at ~485 nm and emission at ~535 nm for FITC.[8]
-
Protocol 2: FP Competition Assay for Inhibitor IC50 Determination
-
Reagent Preparation:
-
Prepare reagents as described in Protocol 1.
-
Prepare a serial dilution of the test inhibitor. If using DMSO, ensure the final concentration in the assay does not exceed 1%.[1]
-
-
Assay Setup (384-well plate): [3]
-
Establish three sets of controls:
-
Blank: Assay buffer only.
-
Negative Control (Free Peptide): Fluorescent Nrf2 peptide in assay buffer.
-
Positive Control (Bound Peptide): Fluorescent Nrf2 peptide and Keap1 protein in assay buffer with vehicle.
-
-
To the "Test Inhibitor" wells, add the fluorescent Nrf2 peptide, Keap1 protein, and the serially diluted inhibitor.
-
-
Incubation and Measurement:
-
Follow steps 3 and 4 from Protocol 1.
-
-
Data Analysis:
-
Subtract the blank values from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (mP_sample - mP_free) / (mP_bound - mP_free)) where mP_sample is the millipolarization of the test well, mP_free is the millipolarization of the free peptide, and mP_bound is the millipolarization of the bound peptide.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Caption: A typical experimental workflow for a Keap1-Nrf2 FP competition assay.
Caption: A decision tree for troubleshooting common issues in FP assays.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Optimization of Fluorescently Labeled Nrf2 Peptide Probes and the Development of a Fluorescence Polarization Assay for the Discovery of Inhibitors of Keap1-Nrf2 Interaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 12. Recapitulating the Binding Affinity of Nrf2 for KEAP1 in a Cyclic Heptapeptide, Guided by NMR, X-ray Crystallography, and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Hits from FITC-Keap1-Nrf2 Probe Screens: A Comparative Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating candidate inhibitors of the Keap1-Nrf2 protein-protein interaction (PPI) identified from fluorescence polarization (FP) screens using FITC-labeled probes. The Keap1-Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, making it an attractive target for therapeutic intervention in a variety of diseases.[1][2][3] Initial high-throughput screening (HTS) hits, however, require rigorous validation to eliminate false positives and characterize their mechanism of action.
This guide outlines a hierarchical approach to hit validation, beginning with orthogonal biochemical assays to confirm direct binding and progressing to cell-based assays to establish cellular activity and downstream target engagement.
The Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1.[4][5] Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[6] When cells are exposed to oxidative or electrophilic stress, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[5][7] This allows Nrf2 to stabilize, translocate to the nucleus, and activate the transcription of a suite of antioxidant and cytoprotective genes through binding to the Antioxidant Response Element (ARE).[4][7][8]
Hit Validation Workflow
A robust hit validation cascade is essential to confirm the on-target activity of compounds identified in the primary screen and to eliminate artifacts. The workflow should proceed from direct target engagement assays to more physiologically relevant cell-based models.
Comparison of Hit Validation Assays
The following tables provide a comparison of common assays used to validate inhibitors of the Keap1-Nrf2 interaction.
Table 1: Biochemical Assays for Direct Target Engagement
| Assay Type | Principle | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to Keap1.[4][9] | Homogeneous, no-wash format; suitable for HTS.[10][11] | Susceptible to interference from fluorescent compounds or light scattering.[10] |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Immobilized Keap1 binds to labeled Nrf2; inhibitors disrupt this interaction, reducing the signal.[10] | Can use full-length proteins; less prone to fluorescence interference than FP.[10] | Requires multiple wash steps; generally lower throughput than FP. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor chip surface as Keap1 binds to an immobilized Nrf2 peptide.[12] | Provides real-time kinetics (kon, koff) and affinity (KD) data; label-free.[12] | Requires specialized equipment; can be complex to optimize. |
| Thermal Shift Assay (TSA) | Monitors the thermal stability of Keap1 in the presence of a ligand. Binding of an inhibitor typically increases the melting temperature.[12] | Label-free; can confirm direct binding. | Indirect measure of affinity; some compounds may not induce a significant thermal shift. |
Table 2: Cell-Based Assays for Cellular Activity
| Assay Type | Principle | Advantages | Disadvantages |
| Nrf2 Nuclear Translocation | Immunofluorescence or enzyme fragment complementation (EFC) assays detect the movement of Nrf2 from the cytoplasm to the nucleus.[12][13] | Direct visualization of a key step in Nrf2 activation; provides spatial information.[12] | Can be lower throughput; EFC requires engineered cell lines. |
| ARE-Reporter Gene Assay | Measures the transcriptional activity of Nrf2 using a reporter gene (e.g., luciferase, β-lactamase) under the control of an ARE promoter.[5][12] | High-throughput; directly measures Nrf2 transcriptional activation.[5] | Reporter constructs may not fully recapitulate the endogenous gene regulation. |
| Target Gene Expression (qPCR/Western Blot) | Quantifies the mRNA (qPCR) or protein (Western Blot) levels of endogenous Nrf2 target genes like HO-1 and NQO1.[7][10][14] | Measures physiologically relevant downstream effects; confirms engagement of endogenous pathway. | Lower throughput than reporter assays; requires specific antibodies and primers. |
| Co-Immunoprecipitation (Co-IP) | An anti-Nrf2 antibody is used to pull down Nrf2 and its binding partners. A decrease in co-precipitated Keap1 indicates disruption of the interaction.[13] | Directly demonstrates the disruption of the Keap1-Nrf2 complex in a cellular context. | Can be technically challenging and semi-quantitative. |
Experimental Protocols
Protocol 1: ARE-Luciferase Reporter Gene Assay
This assay quantifies the transcriptional activity of Nrf2 in response to compound treatment.[7]
-
Cell Culture: Seed ARE-luciferase reporter cells (e.g., AREc32 or engineered HepG2 cells) in a 96-well white, clear-bottom plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of hit compounds. Replace the cell culture medium with medium containing the compounds or vehicle control (e.g., 0.1% DMSO). Incubate for 16-24 hours at 37°C and 5% CO₂.
-
Luciferase Assay: Equilibrate the plate and a luciferase assay reagent (e.g., ONE-Glo™) to room temperature.
-
Signal Development: Add the luciferase reagent to each well as per the manufacturer's instructions. Incubate the plate in the dark at room temperature for 10-20 minutes to allow for cell lysis and signal stabilization.[7]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the relative light units (RLU) of treated wells to the vehicle control to determine the fold induction.
Protocol 2: Western Blot for Nrf2 and HO-1 Expression
This protocol detects the accumulation of Nrf2 protein and the induction of its downstream target, HO-1.
-
Cell Culture and Treatment: Seed cells (e.g., HepG2, SH-SY5Y) in 6-well plates. Once they reach 70-80% confluency, treat with hit compounds or a vehicle control for a specified time (e.g., 6-24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.[13][14]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[14]
-
Incubate the membrane overnight at 4°C with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin or GAPDH).[14]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) system.[14] Quantify band intensity using densitometry software.
Protocol 3: Nrf2 Nuclear Translocation by Immunofluorescence
This assay visualizes the accumulation of Nrf2 in the nucleus.
-
Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate.
-
Treatment: Treat cells with the hit compound or vehicle control for the desired time (e.g., 4-8 hours).
-
Fixation and Permeabilization:
-
Immunostaining:
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Compare the nuclear-to-cytoplasmic fluorescence intensity between treated and control cells.
Logical Relationships in Hit Validation
The validation process follows a logical progression, where each step provides increasing confidence in the hit compound's mechanism of action.
References
- 1. Discovery of direct inhibitors of Keap1–Nrf2 protein–protein interaction as potential therapeutic and preventive agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of direct inhibitors of Keap1-Nrf2 protein-protein interaction as potential therapeutic and preventive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Nrf2 Transcription Factor Assay Kit (Colorimetric) (ab207223) | Abcam [abcam.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
A Head-to-Head Battle: FITC-Labeled Keap1-Nrf2 Probes vs. Surface Plasmon Resonance (SPR) for Interaction Analysis
For researchers and drug development professionals investigating the critical Keap1-Nrf2 signaling pathway, selecting the appropriate analytical method is paramount. This guide provides an objective comparison of two widely used techniques: fluorescence polarization (FP) assays utilizing FITC-labeled Keap1-Nrf2 probes and label-free Surface Plasmon Resonance (SPR). We delve into their principles, present comparative quantitative data, and offer detailed experimental protocols to inform your selection process.
The Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a master regulator of cellular defense against oxidative and electrophilic stress.[1][2][3] Dysregulation of this pathway is implicated in numerous diseases, including cancer and neurodegenerative disorders, making it a prime target for therapeutic intervention.[1][2] Consequently, robust and reliable methods for studying the Keap1-Nrf2 protein-protein interaction (PPI) and for screening potential inhibitors are in high demand.
This comparison guide focuses on two prominent methodologies: a fluorescence-based assay using a Fluorescein isothiocyanate (FITC)-labeled Nrf2 peptide probe and the biophysical technique of Surface Plasmon Resonance (SPR).
Quantitative Data Summary: A Comparative Overview
The following tables summarize key quantitative parameters for the Keap1-Nrf2 interaction as determined by both FITC-labeled probe assays (specifically, Fluorescence Polarization) and SPR.
| Parameter | FITC-Labeled Keap1-Nrf2 Probe (FP Assay) | Surface Plasmon Resonance (SPR) | Reference |
| Binding Affinity (Kd) | ~22.3 nM for a FITC-labeled 9-mer Nrf2 peptide. Binding affinities of inhibitors determined by FP are in good agreement with SPR data.[4][5] | 23.9 nM for a 16-mer Nrf2 peptide in solution.[6][7] | [4][5][6][7] |
| Typical Protein Concentration | Keap1: 100 nM; FITC-Nrf2 probe: 10 nM.[4] | Keap1 (analyte): 40 nM.[6] | [4][6] |
| Assay Format | Homogeneous, solution-based assay.[4] | Heterogeneous, solid-phase assay requiring immobilization of one interactant.[6] | [4][6] |
| Throughput | High-throughput compatible (384-well format).[4][5] | Lower to medium throughput, dependent on the instrument. | [4][5] |
| Labeling Requirement | Requires fluorescent labeling of the Nrf2 peptide.[4] | Label-free.[6] | [4][6] |
Visualizing the Landscape: Signaling Pathway and Experimental Workflows
To better understand the biological context and the experimental approaches, the following diagrams illustrate the Keap1-Nrf2 signaling pathway and the workflows for both the FITC-probe assay and SPR.
Caption: The Keap1-Nrf2 Signaling Pathway.
Caption: Experimental Workflow for the FITC-Probe FP Assay.
Caption: Experimental Workflow for the SPR Assay.
Detailed Experimental Protocols
FITC-Labeled Keap1-Nrf2 Probe Fluorescence Polarization (FP) Assay
This protocol is adapted from established methods for measuring Keap1-Nrf2 interaction and its inhibition.[4][8]
1. Reagents and Materials:
-
Purified recombinant Keap1 Kelch domain protein.
-
FITC-labeled Nrf2 peptide probe (e.g., FITC-9-mer peptide).[8]
-
Assay Buffer: 100 mM potassium phosphate (B84403) (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.005% Tween-20.[8]
-
Test compounds dissolved in DMSO.
-
Black, low-volume 384-well plates.[8]
-
Plate reader capable of measuring fluorescence polarization.
2. Assay Procedure:
-
Prepare a working solution of Keap1 protein and the FITC-Nrf2 peptide probe in the assay buffer. A common concentration is 100 nM Keap1 and 10 nM probe.[4]
-
Dispense the Keap1-probe solution into the wells of the 384-well plate.[8]
-
Add serial dilutions of the test compounds to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of unlabeled Nrf2 peptide).[8]
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.[8]
-
Measure the fluorescence polarization on a suitable plate reader, typically with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm for FITC.[8]
3. Data Analysis:
-
The degree of polarization is proportional to the amount of FITC-Nrf2 probe bound to the Keap1 protein.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the controls.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response curve.
Surface Plasmon Resonance (SPR) Assay
This protocol outlines a general procedure for analyzing the Keap1-Nrf2 interaction using SPR, based on published studies.[6][7]
1. Reagents and Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 for amine coupling or SA for biotin-capture).[6]
-
Immobilization reagents (e.g., EDC, NHS for amine coupling).
-
Purified recombinant Keap1 Kelch domain protein (analyte).
-
Nrf2 peptide (ligand), which may be biotinylated for capture on an SA chip.[6]
-
Running Buffer: A suitable buffer such as HBS-EP (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20).
-
Regeneration solution (if required), which needs to be optimized to remove bound analyte without damaging the ligand.
2. Assay Procedure:
-
Immobilization:
-
Activate the sensor chip surface (e.g., with EDC/NHS for a CM5 chip).
-
Inject the Nrf2 peptide solution over the activated surface to immobilize it.
-
Deactivate any remaining active groups on the surface.
-
-
Binding Analysis:
-
Inject a series of concentrations of the Keap1 protein (analyte) in running buffer over the sensor surface at a constant flow rate. This is the association phase.
-
Switch to injecting only running buffer to monitor the dissociation of the Keap1 protein from the immobilized Nrf2 peptide. This is the dissociation phase.
-
After each cycle, inject a regeneration solution if necessary to remove all bound Keap1.
-
-
Competition Assay (for inhibitors):
-
Pre-incubate a fixed concentration of Keap1 with varying concentrations of a test inhibitor.
-
Inject these mixtures over the Nrf2-immobilized surface and measure the binding response. A decrease in the response indicates inhibition.
-
3. Data Analysis:
-
The SPR instrument records the change in refractive index at the sensor surface in real-time, generating a sensorgram (response units vs. time).
-
Fit the association and dissociation curves from the direct binding experiment to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
For competition assays, determine the IC50 of the inhibitor.
Conclusion: Making the Right Choice
Both FITC-labeled Keap1-Nrf2 probes and SPR are powerful techniques for investigating the Keap1-Nrf2 interaction.
-
The FITC-probe FP assay is a homogeneous, solution-based method that is highly amenable to high-throughput screening of large compound libraries. Its primary drawback is the requirement for a fluorescently labeled probe.
-
SPR offers the significant advantage of being a label-free technology, providing real-time kinetic data (kon and koff) in addition to affinity data (Kd). However, it is generally lower in throughput and requires the immobilization of one of the binding partners, which could potentially affect its conformation and binding properties.[6]
The choice between these two methods will ultimately depend on the specific research question, the required throughput, and the available instrumentation. For large-scale screening campaigns to identify initial hits, the FITC-probe FP assay is often preferred. For more detailed mechanistic studies, characterization of binding kinetics, and validation of hits without the potential interference of a fluorescent label, SPR is an invaluable tool. Notably, the data obtained from both methods are often complementary and in good agreement, providing a robust and comprehensive understanding of the Keap1-Nrf2 interaction.[4][5]
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Alternatives for FITC Probes in Keap1-Nrf2 Interaction Studies
For researchers and drug development professionals investigating the critical Keap1-Nrf2 signaling pathway, selecting the appropriate assay technology is paramount. While Fluorescein isothiocyanate (FITC) probes, commonly used in Fluorescence Polarization (FP) assays, have been a staple, a variety of alternative methods offer distinct advantages in sensitivity, data richness, and physiological relevance. This guide provides an objective comparison of key alternatives, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for your research needs.
The Keap1-Nrf2 pathway is a cornerstone of the cellular antioxidant response.[1][2] Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) targets the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) for ubiquitination and subsequent proteasomal degradation.[1][2][3] Upon exposure to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of antioxidant response element (ARE)-driven gene expression.[1][2][3]
dot graph "Keap1_Nrf2_Signaling_Pathway" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="Keap1-Nrf2 Signaling Pathway", labelloc=t, width=7.9, height=5.5]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4"]; Keap1 [label="Keap1"]; Nrf2 [label="Nrf2"]; Cul3_Rbx1 [label="Cul3/Rbx1\nE3 Ligase Complex", fillcolor="#34A853"]; Proteasome [label="26S Proteasome", shape=cylinder, fillcolor="#EA4335"]; Oxidative_Stress [label="Oxidative Stress\n(e.g., ROS, Electrophiles)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
}
subgraph "cluster_nucleus" { label="Nucleus"; bgcolor="#FFFFFF"; node [fillcolor="#4285F4"]; Nrf2_n [label="Nrf2", shape=box]; ARE [label="ARE", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Cytoprotective_Genes [label="Cytoprotective Genes\n(e.g., NQO1, HO-1)", shape=note, fillcolor="#34A853"];
}
Nrf2 -> Nrf2_n [label="Translocation", color="#202124", fontcolor="#202124", lhead=cluster_nucleus, ltail=cluster_cytoplasm]; } END_DOT
Figure 1: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Comparison of Alternative Assay Technologies
Several advanced techniques offer robust alternatives to traditional FITC-based FP assays for studying the Keap1-Nrf2 interaction. These include Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), AlphaScreen/AlphaLISA, Surface Plasmon Resonance (SPR), and cell-based reporter and imaging assays. Each method has unique characteristics that make it suitable for different research applications, from high-throughput screening (HTS) to detailed kinetic analysis.
| Assay Technology | Principle | Typical Probes/Reagents | Key Performance Metrics | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in rotational mobility of a small fluorescent probe upon binding to a larger protein. | FITC- or other fluorophore-labeled Nrf2 peptide, recombinant Keap1 protein.[2][4] | Z'-factor > 0.6.[4] | Homogeneous, simple, cost-effective for HTS.[5] | Susceptible to interference from fluorescent compounds; provides only endpoint data. |
| Time-Resolved FRET (TR-FRET) | Measures energy transfer between a long-lifetime lanthanide donor and a fluorescent acceptor when in close proximity.[6] | Tb- or Eu-labeled anti-His antibody (for His-tagged Keap1), FITC- or other fluorophore-labeled Nrf2 peptide.[7][8] | Z'-factor of 0.82.[8] | High sensitivity, low background, robust for HTS, stable signal.[8] | Requires specific instrumentation; potential for compound interference with FRET. |
| AlphaScreen/AlphaLISA | A bead-based proximity assay where singlet oxygen transfer from a donor to an acceptor bead generates a chemiluminescent signal.[9] | Streptavidin-coated donor beads, antibody-conjugated acceptor beads, biotinylated and tagged Keap1 and Nrf2 proteins/peptides.[10][11] | High signal-to-background ratio. | Extremely sensitive, homogeneous, suitable for complex samples.[11] | Potential for interference from light-scattering or colored compounds; beads can be sensitive to buffer components. |
| Surface Plasmon Resonance (SPR) | A label-free technique that measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor chip.[12][13] | Recombinant Keap1 protein (ligand), Nrf2 peptide or small molecule (analyte).[14][15] | KD in the nM range (e.g., 23.9 nM for 16-mer Nrf2 peptide).[14][15] | Provides real-time kinetic data (kon, koff), label-free.[14] | Requires specialized equipment, can be lower throughput, potential for mass transport limitations. |
| ARE-Luciferase Reporter Assay | A cell-based assay measuring the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[1][16] | ARE-luciferase reporter construct, stably transfected cell line (e.g., HepG2).[17][18] | Fold induction of luciferase activity. | Measures downstream functional outcome in a cellular context, high physiological relevance.[1] | Indirect measurement of the PPI; susceptible to off-target effects that modulate the reporter. |
| High-Content Imaging (HCI) | Quantifies the translocation of Nrf2 from the cytoplasm to the nucleus in response to stimuli using automated fluorescence microscopy and image analysis.[19] | Anti-Nrf2 primary antibody, fluorescently labeled secondary antibody, nuclear counterstain (e.g., DAPI). | Nuclear-to-cytoplasmic fluorescence intensity ratio. | Provides spatial and morphological information, single-cell data, physiologically relevant. | Lower throughput than biochemical assays, requires sophisticated imaging and analysis systems. |
Experimental Protocols and Workflows
Time-Resolved FRET (TR-FRET) Assay
This protocol is adapted from a published method for a Keap1-Nrf2 TR-FRET competition assay.[8][20]
Objective: To quantify the inhibition of the Keap1-Nrf2 interaction by a test compound.
dot digraph "TR_FRET_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="TR-FRET Experimental Workflow", labelloc=t, width=7.9]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
subgraph "cluster_prep" { label="Preparation"; bgcolor="#FFFFFF"; Reagents [label="Prepare Reagents:\n- His-Keap1\n- Tb-anti-His Ab\n- FITC-Nrf2 peptide\n- Test Compound\n- Assay Buffer"]; }
subgraph "cluster_assay" { label="Assay Plate Setup (384-well)"; bgcolor="#FFFFFF"; Dispense_Compound [label="1. Dispense Test Compound\n(e.g., in DMSO)"]; Add_Keap1_Ab [label="2. Add His-Keap1 and\nTb-anti-His Antibody Mixture"]; Incubate1 [label="3. Incubate (e.g., 15 min at RT)"]; Add_Probe [label="4. Add FITC-Nrf2 Peptide"]; Incubate2 [label="5. Incubate (e.g., 1-5 hours at RT)"]; }
subgraph "cluster_read" { label="Data Acquisition"; bgcolor="#FFFFFF"; Read_Plate [label="6. Read Plate on TR-FRET Reader\n(Ex: 340 nm, Em: 495 nm & 520 nm)"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; Calculate_Ratio [label="7. Calculate Emission Ratio (520/495 nm)"]; Plot_Data [label="8. Plot Ratio vs. Compound Concentration"]; Determine_IC50 [label="9. Determine IC50 Value"]; }
Reagents -> Dispense_Compound [style=invis]; Dispense_Compound -> Add_Keap1_Ab [color="#34A853"]; Add_Keap1_Ab -> Incubate1 [color="#34A853"]; Incubate1 -> Add_Probe [color="#34A853"]; Add_Probe -> Incubate2 [color="#34A853"]; Incubate2 -> Read_Plate [color="#34A853"]; Read_Plate -> Calculate_Ratio [color="#34A853"]; Calculate_Ratio -> Plot_Data [color="#34A853"]; Plot_Data -> Determine_IC50 [color="#34A853"]; } END_DOT
Figure 2: Workflow for a Keap1-Nrf2 TR-FRET competition assay.
Materials:
-
His-tagged Keap1 Kelch domain protein
-
Tb-conjugated anti-His antibody (Donor)
-
FITC-labeled 9-mer Nrf2 peptide (Acceptor)[8]
-
Test compounds
-
Assay Buffer: 10 mM HEPES, pH 7.4
-
384-well low-volume black plates
Procedure:
-
Prepare serial dilutions of test compounds in 100% DMSO.
-
In a 384-well plate, add the test compound solution. The final concentration of DMSO in the assay should be kept constant, typically around 1%.[20]
-
Prepare a mixture of His-Keap1 and Tb-anti-His antibody in assay buffer. Recommended final concentrations are 5 nM for Keap1 and 0.5 nM for the antibody.[20]
-
Add the Keap1/antibody mixture to the wells containing the test compound.
-
Incubate for 15 minutes at room temperature.
-
Add the FITC-Nrf2 peptide to all wells to a final concentration of 25 nM.[20]
-
Incubate the plate for at least 1 hour at room temperature, protected from light. The signal is stable for up to 5 hours.[8]
-
Read the plate on a TR-FRET compatible plate reader. Excite at ~340 nm and measure emission at two wavelengths: ~495 nm (for Terbium) and ~520 nm (for FITC).
-
Calculate the ratio of the acceptor signal (520 nm) to the donor signal (495 nm).
-
Plot the emission ratio against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Surface Plasmon Resonance (SPR) Assay
This protocol describes a competition-in-solution SPR assay, which measures the true solution-phase binding affinity.[14][15]
Objective: To determine the equilibrium dissociation constant (KD) of an unlabeled Nrf2 peptide or small molecule inhibitor.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Recombinant Keap1 Kelch domain protein
-
16-mer Nrf2 peptide (for immobilization)[14]
-
Test Nrf2 peptides or small molecules (analytes)
-
Running Buffer: HBS-EP (or similar)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of NHS and EDC.
-
Immobilize the 16-mer Nrf2 peptide to the surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Competition Assay:
-
Prepare a series of solutions containing a fixed, sub-saturating concentration of Keap1 protein pre-incubated with varying concentrations of the test analyte (e.g., 9-mer Nrf2 peptide or small molecule).[14]
-
Inject the Keap1-analyte mixtures over the Nrf2 peptide-immobilized surface.
-
Inject a solution of Keap1 alone as a reference for maximum binding (Rmax).
-
Regenerate the surface between injections if necessary (e.g., with a pulse of low pH buffer).
-
-
Data Analysis:
-
Measure the steady-state binding response (Req) for each Keap1-analyte mixture.
-
Plot the Req values against the concentration of the free analyte.
-
Fit the data to a competition binding model to determine the KD of the analyte for Keap1 in solution. The KD for a 9-mer Nrf2 peptide has been reported to be around 352 nM using this method.[15]
-
ARE-Luciferase Reporter Assay
This protocol outlines a cell-based assay to measure the activation of the Nrf2 pathway.[17][18]
Objective: To quantify the ability of a test compound to induce Nrf2-mediated gene transcription.
dot digraph "ARE_Luciferase_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124", label="ARE-Luciferase Reporter Assay Workflow", labelloc=t, width=7.9]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
subgraph "cluster_cell_culture" { label="Cell Culture"; bgcolor="#FFFFFF"; Seed_Cells [label="1. Seed ARE-Luciferase Reporter Cells\n(e.g., HepG2) in a 96-well plate"]; Incubate_Cells [label="2. Incubate for 24 hours"]; }
subgraph "cluster_treatment" { label="Compound Treatment"; bgcolor="#FFFFFF"; Add_Compound [label="3. Treat cells with serial dilutions\nof test compound"]; Incubate_Treatment [label="4. Incubate for 18-24 hours"]; }
subgraph "cluster_lysis_read" { label="Lysis and Luminescence Reading"; bgcolor="#FFFFFF"; Lyse_Cells [label="5. Lyse cells and add\nluciferase substrate"]; Read_Luminescence [label="6. Measure luminescence on a plate reader"]; }
subgraph "cluster_analysis" { label="Data Analysis"; bgcolor="#FFFFFF"; Calculate_Fold_Induction [label="7. Calculate Fold Induction\n(vs. vehicle control)"]; Plot_Data [label="8. Plot Fold Induction vs. Concentration"]; Determine_EC50 [label="9. Determine EC50 Value"]; }
Seed_Cells -> Incubate_Cells [color="#34A853"]; Incubate_Cells -> Add_Compound [color="#34A853"]; Add_Compound -> Incubate_Treatment [color="#34A853"]; Incubate_Treatment -> Lyse_Cells [color="#34A853"]; Lyse_Cells -> Read_Luminescence [color="#34A853"]; Read_Luminescence -> Calculate_Fold_Induction [color="#34A853"]; Calculate_Fold_Induction -> Plot_Data [color="#34A853"]; Plot_Data -> Determine_EC50 [color="#34A853"]; } END_DOT
Figure 3: Workflow for a cell-based ARE-luciferase reporter assay.
Materials:
-
HepG2 cells stably transfected with an ARE-luciferase reporter construct.[18]
-
Cell culture medium (e.g., MEM with 10% FBS).[18]
-
White, clear-bottom 96-well plates.
-
Test compounds.
-
Luciferase assay reagent (e.g., Promega ONE-Glo).
Procedure:
-
Seed the ARE-luciferase HepG2 cells in a 96-well plate at an appropriate density (e.g., 20,000 cells/well) and allow them to attach overnight.
-
Remove the medium and replace it with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add an equal volume of luciferase assay reagent to each well.
-
Incubate for 10 minutes on a plate shaker to ensure complete cell lysis.
-
Measure the luminescence using a plate reader.
-
Calculate the fold induction of luciferase activity by normalizing the signal from compound-treated wells to the signal from vehicle-treated wells.
-
Plot the fold induction against the compound concentration to determine the EC50 value.
Conclusion
The choice of assay for investigating the Keap1-Nrf2 interaction depends heavily on the specific research question. For high-throughput screening of large compound libraries, biochemical assays like TR-FRET and AlphaScreen offer superior sensitivity and robustness compared to FP.[8] For detailed mechanistic studies and the determination of binding kinetics, label-free methods such as SPR are invaluable, providing real-time data on association and dissociation rates.[14] To validate hits in a more physiologically relevant setting and to understand the downstream functional consequences of inhibiting the Keap1-Nrf2 interaction, cell-based methods like ARE-luciferase reporter assays and high-content imaging of Nrf2 translocation are essential.[1][21] By understanding the principles, advantages, and limitations of each of these powerful techniques, researchers can design more effective strategies for discovering and characterizing novel modulators of the Keap1-Nrf2 pathway.
References
- 1. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Time-Resolved Fluorescence Resonance Energy Transfer [TR-FRET] Assays for Biochemical Processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
- 10. revvity.com [revvity.com]
- 11. lab.research.sickkids.ca [lab.research.sickkids.ca]
- 12. bioradiations.com [bioradiations.com]
- 13. Determination of Affinity and Kinetic Rate Constants Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 14. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Nrf2 luciferase reporter assay. [bio-protocol.org]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. mdpi.com [mdpi.com]
- 20. Development of a homogeneous time-resolved fluorescence energy transfer (TR-FRET) assay for the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibitors of Keap1-Nrf2 Protein-Protein Interaction Reduce Estrogen Responsive Gene Expression and Oxidative Stress in Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Validating Keap1-Nrf2 Inhibitors: A Guide to Orthogonal Assays
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a variety of diseases. The discovery and validation of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) are of significant interest. To ensure the specificity and efficacy of these inhibitors, a multi-pronged approach using a series of orthogonal assays is essential. This guide provides a comparative overview of key assays, their underlying principles, and supporting experimental data to aid researchers in the robust confirmation of Keap1-Nrf2 inhibitors.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a negative regulator of the transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2). Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation, thereby keeping its cellular levels low.[1][2][3] Upon exposure to oxidative stress or electrophilic compounds, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[2] This allows Nrf2 to stabilize, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of its target genes.[1][2][3] This transcriptional activation upregulates a suite of cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HMOX1).[2]
Orthogonal Assay Cascade for Inhibitor Validation
A hierarchical and orthogonal approach is recommended to confidently identify and characterize Keap1-Nrf2 inhibitors. This typically involves a cascade of biochemical, cell-based, and downstream functional assays.
Comparison of Key Orthogonal Assays
The following tables summarize and compare various assays used to confirm Keap1-Nrf2 inhibitors, presenting quantitative data for select compounds where available.
Biochemical Assays: Assessing Direct Binding
These assays directly measure the interaction between the inhibitor and the Keap1 protein, confirming target engagement in a cell-free system.
| Assay Type | Principle | Advantages | Disadvantages | Example Inhibitor Data (IC50/Kd) |
| Fluorescence Polarization (FP) | Measures the change in the tumbling rate of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein.[1][4][5] | Homogeneous, high-throughput, quantitative.[1][6] | Can be prone to interference from fluorescent compounds. | ML334: IC50 = 1.6 µM[4] |
| FRET / TR-FRET | Measures the energy transfer between two fluorophores (e.g., on Keap1 and an Nrf2 peptide) when in close proximity.[7] | High-throughput, sensitive. | Requires labeled proteins, potential for spectral overlap. | - |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Detects the protein-protein interaction of full-length Keap1 and Nrf2.[5] | Can detect inhibitors targeting different binding sites (ETGE and DLG motifs).[5] | Less amenable to high-throughput screening compared to FP. | Zafirlukast: IC50 = 5.87 µM, Dutasteride: IC50 = 2.81 µM, Ketoconazole: IC50 = 1.67 µM[5] |
| Surface Plasmon Resonance (SPR) | Measures the binding of an analyte (inhibitor) to a ligand (Keap1) immobilized on a sensor surface by detecting changes in the refractive index.[4][8] | Provides real-time kinetics and affinity data (Kd).[4] | Requires specialized equipment, lower throughput. | ML334: Kd = 1.0 µM[4] |
Cellular Assays: Confirming In-Cell Activity
These assays move into a cellular context to confirm that the inhibitor can penetrate cells and modulate the Keap1-Nrf2 pathway.
| Assay Type | Principle | Advantages | Disadvantages | Example Inhibitor Data (EC50) |
| ARE-Luciferase Reporter Assay | Measures the transcriptional activity of Nrf2 by quantifying the expression of a luciferase reporter gene under the control of an ARE promoter.[2][9][10] | High-throughput, directly measures Nrf2 transcriptional activation.[9] | Can be affected by off-target effects on the reporter system. | ML334: EC50 = 13 µM (in a β-lactamase reporter assay)[4] |
| Nrf2 Nuclear Translocation Assay | Quantifies the movement of Nrf2 from the cytoplasm to the nucleus upon inhibitor treatment, often using immunofluorescence or enzyme fragment complementation.[4][6] | Provides direct visual or quantitative evidence of Nrf2 activation.[4] | Can be lower throughput and more complex than reporter assays. | ML334: EC50 = 13 µM[4] |
Downstream Functional Assays: Measuring Biological Effects
These assays confirm the biological consequences of Nrf2 activation by measuring the expression of its downstream target genes and proteins.
| Assay Type | Principle | Advantages | Disadvantages |
| Quantitative Real-Time PCR (qPCR) | Measures the mRNA expression levels of Nrf2 target genes such as HMOX1 and NQO1.[2] | Highly sensitive and specific for measuring gene expression changes. | Does not measure protein levels or functional activity. |
| Western Blotting | Detects the protein levels of Nrf2 and its downstream targets (e.g., NQO1, HO-1) to confirm upregulation.[2] | Confirms that changes in gene expression translate to increased protein levels. | Semi-quantitative, lower throughput. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Fluorescence Polarization (FP) Assay
Objective: To measure the ability of a test compound to inhibit the binding of a fluorescently labeled Nrf2 peptide to the Keap1 protein.
Materials:
-
Purified Keap1 protein (Kelch domain)
-
Fluorescein-labeled Nrf2 peptide (e.g., 9-mer containing the ETGE motif)[6]
-
Assay buffer (e.g., PBS with 0.01% Triton X-100)
-
Test compounds and a known inhibitor as a positive control
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the Keap1 protein and the fluorescently labeled Nrf2 peptide to each well.
-
Add the test compounds or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.[1]
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Calculate the percent inhibition for each compound concentration relative to the controls.
ARE-Luciferase Reporter Gene Assay
Objective: To determine if a test compound can activate the transcriptional activity of Nrf2 in a cellular context.
Materials:
-
A human cell line stably expressing a luciferase reporter gene driven by an ARE promoter (e.g., HepG2-ARE-Luc)[10]
-
Cell culture medium and supplements
-
Test compounds and a known Nrf2 activator (e.g., sulforaphane) as a positive control
-
96-well white, clear-bottom assay plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed the ARE-reporter cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with serial dilutions of the test compounds or controls for a specified period (e.g., 18-24 hours).[2]
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence of each well using a luminometer.
-
Normalize the luciferase activity to cell viability (e.g., using a parallel MTS assay) and calculate the fold induction relative to the vehicle-treated cells.
Quantitative Real-Time PCR (qPCR) for Nrf2 Target Genes
Objective: To measure the effect of a test compound on the mRNA expression of Nrf2 target genes.
Materials:
-
Human cell line (e.g., HepG2, A549)
-
Test compounds and a known Nrf2 activator
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for Nrf2 target genes (e.g., NQO1, HMOX1) and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Treat cells with the test compound or controls for a specified time.
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using the appropriate primers and master mix.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and relative to the vehicle control.
By employing a combination of these orthogonal assays, researchers can confidently validate the on-target activity of Keap1-Nrf2 inhibitors and build a robust data package to support their further development as potential therapeutics.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. westbioscience.com [westbioscience.com]
- 4. The identification and characterization of non-reactive inhibitor of Keap1-Nrf2 interaction through HTS using a fluorescence polarization assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Screening approaches for the identification of Nrf2-Keap1 protein-protein interaction inhibitors targeting hot spot residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Cross-Validation of Keap1-Nrf2 Binding Assays
For researchers, scientists, and drug development professionals navigating the complexities of the Keap1-Nrf2 pathway, selecting the appropriate binding assay is a critical decision. This guide provides a comprehensive comparison of commonly used Keap1-Nrf2 binding assays, supported by experimental data and detailed protocols to aid in the selection and cross-validation of these essential research tools.
The interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key regulatory node in the cellular antioxidant response.[1][2] Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation.[2][3] In response to oxidative or electrophilic stress, this interaction is disrupted, leading to Nrf2 stabilization, nuclear translocation, and the activation of a battery of cytoprotective genes.[4][5][6] Consequently, the Keap1-Nrf2 protein-protein interaction (PPI) has emerged as a prime therapeutic target for a host of diseases characterized by oxidative stress.
The identification and characterization of small molecules that modulate this PPI necessitate robust and reliable binding assays. This guide delves into the principles, protocols, and performance metrics of several widely adopted assay formats, including Fluorescence Polarization (FP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Comparative Analysis of Keap1-Nrf2 Binding Assays
The choice of a primary screening assay and orthogonal validation methods is crucial for the successful identification of true-hit compounds. The following table summarizes the key quantitative parameters of the most common Keap1-Nrf2 binding assays to facilitate a direct comparison.
| Assay Type | Principle | Typical Affinity Range (IC50/Kd) | Z'-factor | Advantages | Disadvantages |
| Fluorescence Polarization (FP) | Measures the change in the rotational speed of a fluorescently labeled Nrf2 peptide upon binding to the larger Keap1 protein.[6][7] | nM to µM range.[8][9][10] | >0.6[11] | Homogeneous (no-wash), simple, and cost-effective for high-throughput screening (HTS).[5][9] | Susceptible to interference from fluorescent compounds and light scattering.[8] Limited sensitivity for very high or very low affinity interactions. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor (e.g., terbium-labeled anti-His antibody bound to His-tagged Keap1) and an acceptor (e.g., FITC-labeled Nrf2 peptide) when in close proximity.[12] | Sub-nM to µM range.[12][13] | 0.82[12][13] | Homogeneous, highly sensitive, and less prone to interference from fluorescent compounds due to time-resolved detection.[12] | Requires specific labeling of binding partners and a plate reader with TR-FRET capability.[14] |
| ELISA | A plate-based assay that uses antibodies to detect the binding of purified Keap1 and Nrf2 proteins, one of which is immobilized on the plate.[8][15] | µM range.[8][15] | Not typically reported, but generally robust. | Can detect binding of full-length proteins and inhibitors targeting different binding sites (ETGE and DLG).[8][15] Avoids interference from fluorescent compounds.[8] | Heterogeneous (requires multiple wash steps), lower throughput than homogeneous assays, and can be subject to non-specific binding.[16] |
| AlphaLISA | A bead-based, homogeneous assay where donor and acceptor beads are brought into proximity by the Keap1-Nrf2 interaction, generating a chemiluminescent signal.[17][18] | nM to µM range. | Not explicitly found for Keap1-Nrf2 but generally high for the technology. | Homogeneous, no-wash, highly sensitive, and has a large dynamic range.[19] | Can be susceptible to interference from singlet oxygen quenchers and light scattering. Requires specific instrumentation. |
Signaling Pathway and Experimental Workflows
To visualize the biological context and the principles of the discussed assays, the following diagrams are provided.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for the key Keap1-Nrf2 binding assays.
Fluorescence Polarization (FP) Assay Protocol
This protocol is adapted from commercially available kits and published literature.[4][7][11]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., HEPES-based buffer with BSA and DTT).
-
Dilute the fluorescently labeled Nrf2 peptide (e.g., FITC-9mer Nrf2 peptide) in the assay buffer to the desired concentration (e.g., 20 nM).[11]
-
Dilute the Keap1 Kelch domain protein in the assay buffer to the desired concentration (e.g., 200 nM).[11]
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
-
Assay Procedure (384-well format):
-
To each well, add 10 µL of the fluorescent Nrf2 peptide solution.
-
Add 10 µL of the test inhibitor solution or vehicle control.
-
Initiate the binding reaction by adding 20 µL of the Keap1 protein solution. For controls, add 20 µL of assay buffer instead of the Keap1 solution (for minimum polarization) or vehicle instead of the inhibitor (for maximum polarization).
-
Mix the plate gently and incubate for 30 minutes at room temperature, protected from light.[11]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation (e.g., 485 nm) and emission (e.g., 535 nm) filters.[11]
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the controls.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Time-Resolved FRET (TR-FRET) Assay Protocol
This protocol is based on a published TR-FRET assay for Keap1-Nrf2 inhibitors.[12][13]
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., Tris-HCl buffer with NaCl, BSA, and DTT).
-
Prepare a solution of His-tagged Keap1 Kelch domain protein.
-
Prepare a solution of Tb-labeled anti-His antibody (donor).
-
Prepare a solution of FITC-labeled 9mer Nrf2 peptide (acceptor).[12]
-
Prepare a serial dilution of the test inhibitor.
-
-
Assay Procedure (384-well format):
-
To each well, add the test inhibitor or vehicle control.
-
Add a mixture of His-tagged Keap1 protein and Tb-labeled anti-His antibody.
-
Add the FITC-labeled Nrf2 peptide.
-
The final concentrations of the components should be optimized, for example, 5 nM Keap1, 2.5 nM Tb-anti-His antibody, and 50 nM FITC-Nrf2 peptide.[13]
-
Incubate the plate for a specified time (e.g., 60 minutes) at room temperature.[13]
-
Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 495 nm for Terbium and 520 nm for FITC) after a delay time (e.g., 100 µs) using a TR-FRET enabled plate reader.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Determine the IC50 values from the dose-response curves of the TR-FRET ratio versus inhibitor concentration.
-
ELISA Protocol
This protocol describes a novel ELISA for detecting the interaction between full-length Keap1 and Nrf2.[8][15]
-
Reagent Preparation:
-
Biotinylated full-length Keap1 protein.
-
His-tagged full-length Nrf2 protein.
-
Streptavidin-coated 96-well plates.
-
Primary antibody against the His-tag.
-
HRP-conjugated secondary antibody.
-
Substrate for HRP (e.g., TMB).
-
Wash buffer (e.g., PBS with Tween-20) and blocking buffer (e.g., BSA in PBS).
-
-
Assay Procedure:
-
Coat the streptavidin-coated plate with biotinylated Keap1 (e.g., 250 µg/mL) and incubate for 30 minutes at room temperature.[8]
-
Wash the plate three times with wash buffer.
-
Block the plate with blocking buffer for 1 hour at room temperature.
-
Wash the plate three times.
-
Add His-tagged Nrf2 (e.g., 250 µg/mL) and the test inhibitor to the wells and incubate for 30 minutes at room temperature.[8]
-
Wash the plate three times.
-
Add the anti-His primary antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add the HRP-conjugated secondary antibody and incubate for 1 hour.
-
Wash the plate three times.
-
Add the HRP substrate and incubate until color develops.
-
Stop the reaction and read the absorbance at the appropriate wavelength (e.g., 450 nm).
-
-
Data Analysis:
-
Calculate the percentage of inhibition based on the absorbance values.
-
Determine the IC50 values from the dose-response curves.
-
AlphaLISA Protocol
This protocol is a general representation based on the AlphaLISA technology for PPIs.[17][18]
-
Reagent Preparation:
-
GST-tagged Keap1 protein.
-
Biotinylated Nrf2 peptide or a small molecule ligand.
-
AlphaLISA anti-GST Acceptor beads.
-
Streptavidin-coated Donor beads.
-
AlphaLISA assay buffer.
-
Serial dilution of the test inhibitor.
-
-
Assay Procedure (384-well format):
-
To each well, add the test inhibitor or vehicle control.
-
Add a mixture of GST-tagged Keap1 and the biotinylated ligand.
-
Add a mixture of the anti-GST Acceptor beads and Streptavidin-coated Donor beads.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 60 minutes).
-
Read the plate on an AlphaLISA-compatible reader.
-
-
Data Analysis:
-
Determine the IC50 values by plotting the AlphaLISA signal against the inhibitor concentration.
-
Cross-Validation of Assays
Cross-validation using orthogonal assays is paramount to eliminate artifacts and confirm the mechanism of action of hit compounds. A study by Tran et al. (2019) performed a side-by-side assessment of several reported Keap1-Nrf2 PPI inhibitors using FP, thermal shift assay (TSA), and surface plasmon resonance (SPR), revealing that about half of the compounds were either inactive or showed significantly different activities than previously reported.[20] This highlights the importance of re-evaluating published compounds in multiple, well-controlled assays.
Furthermore, a novel ELISA was validated by comparing its results for a set of drugs with those from an FP assay, showing a strong correlation (r² = 0.9897) between the two methods.[8] This demonstrates the utility of ELISA as a secondary assay to confirm hits from primary screens and its advantage in potentially identifying inhibitors that target binding sites other than the primary ETGE motif, which is the basis for most peptide-based FP and FRET assays.[8]
References
- 1. Exploring the Target Scope of KEAP1 E3 Ligase-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. Keap1: Nrf2 Inhibitor Screening Assay [bio-protocol.org]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and evaluation of novel small molecules acting as Keap1-Nrf2 protein-protein interaction inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kinetic analyses of Keap1-Nrf2 interaction and determination of the minimal Nrf2 peptide sequence required for Keap1 binding using Surface Plasmon Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimization of fluorescently labeled Nrf2 peptide probes and the development of a fluorescence polarization assay for the discovery of inhibitors of Keap1-Nrf2 interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Homogeneous Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for the Inhibition of Keap1-Nrf2 Protein-Protein Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 15. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. resources.revvity.com [resources.revvity.com]
- 18. revvity.com [revvity.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. A Comparative Assessment Study of Known Small-Molecule Keap1-Nrf2 Protein-Protein Interaction Inhibitors: Chemical Synthesis, Binding Properties, and Cellular Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorescent Dyes for Keap1-Nrf2 Probes
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a key target for therapeutic intervention in a host of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. The development of robust and reliable assays to screen for modulators of the Keap1-Nrf2 protein-protein interaction (PPI) is paramount. This guide provides a detailed comparison of commonly used fluorescent dyes for developing Keap1-Nrf2 probes, with a focus on their performance in fluorescence polarization (FP) assays, a popular method for studying PPIs in a high-throughput format.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is sequestered in the cytoplasm by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1). Keap1 acts as a substrate adaptor for a Cul3-based E3 ubiquitin ligase complex, which targets Nrf2 for ubiquitination and subsequent proteasomal degradation, keeping its cellular levels low.[1][2]
When cells are exposed to oxidative stress or electrophilic compounds, reactive cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[3] As a result, newly synthesized Nrf2 is no longer targeted for degradation, allowing it to accumulate and translocate to the nucleus. In the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those encoding for antioxidant and detoxification enzymes.
Fluorescent Probes for Keap1-Nrf2 Interaction
Fluorescent probes for studying the Keap1-Nrf2 interaction are typically based on a short peptide sequence derived from the Neh2 domain of Nrf2, which contains the high-affinity "ETGE" binding motif.[4][5] This peptide is chemically synthesized and labeled with a fluorescent dye. In an FP assay, this fluorescent probe is incubated with the Kelch domain of Keap1. Small molecules that disrupt this interaction will displace the fluorescent probe, leading to a measurable change in fluorescence polarization.
Comparison of Fluorescent Dyes
The choice of fluorescent dye is critical for the development of a sensitive and robust assay. An ideal dye should possess high fluorescence quantum yield, good photostability, and its conjugation to the peptide should not adversely affect the binding affinity to Keap1. Here, we compare four commonly used fluorescent dyes: Fluorescein isothiocyanate (FITC), BODIPY-FL, Cy3B, and Cy5.
The data presented below is based on a study that synthesized a 9-mer Nrf2 peptide amide labeled with each of these four dyes and evaluated their performance in a fluorescence polarization assay with the Keap1 Kelch domain.
| Parameter | FITC | BODIPY-FL | Cy3B | Cy5 |
| Excitation Max (nm) | ~495 | ~503 | ~558 | ~649 |
| Emission Max (nm) | ~525 | ~512 | ~572 | ~670 |
| Binding Affinity (Kd, nM) | 25.6 ± 10.8 | 20.0 ± 4.18 | 6.07 ± 4.4 | 11.4 ± 7.2 |
| Dynamic Range (ΔmA) | 109.8 | 66.6 | 167.7 | 143.2 |
| Z'-factor | 0.915 | 0.862 | 0.933 | 0.821 |
| Quantum Yield (Φ) | ~0.92 (in 0.1M NaOH) | ~1.0 (in water) | >0.67 | ~0.2-0.3 (in water) |
| Fluorescence Lifetime (τ, ns) | ~4.1 | Varies | ~2.8 | ~1.0 |
| Relative Cost | Low | Moderate | High | High |
Data for Kd, ΔmA, and Z'-factor are adapted from a study using 9-mer Nrf2 peptide amide probes in a fluorescence polarization assay. Other photophysical properties are general values for the respective dye families.
Key Observations:
-
Binding Affinity (Kd): All tested probes exhibited nanomolar binding affinity to the Keap1 Kelch domain. The probes labeled with the cyanine (B1664457) dyes, Cy3B and Cy5, showed the highest affinities.
-
Assay Window (Dynamic Range): Cy3B provided the largest dynamic range (ΔmA), indicating the biggest change in polarization upon binding, which is crucial for a robust assay.
-
Assay Quality (Z'-factor): All dyes produced excellent Z'-factors (>0.8), indicating that they are all suitable for high-throughput screening (HTS) applications. A Z'-factor greater than 0.5 is generally considered excellent for HTS.[4]
-
Cost-Effectiveness: While the cyanine dyes, Cy3B and Cy5, offer some performance advantages, FITC provides a very high-quality assay at a lower cost, making it a viable and popular option for HTS campaigns.[4]
-
Photostability: Cyanine dyes and BODIPY dyes are generally known to be more photostable than fluorescein-based dyes like FITC, which can be an advantage in assays requiring prolonged or intense light exposure.
Experimental Protocols and Workflows
Fluorescence Polarization (FP) Competition Assay
This is the most common format for screening for inhibitors of the Keap1-Nrf2 interaction.
Detailed Protocol for FP-based Competition Binding Assay:
-
Reagents and Buffers:
-
Assay Buffer: 10 mM HEPES, pH 7.4, 150 mM NaCl, 50 mM EDTA, 0.005% Tween-20.[4]
-
Keap1 Kelch domain protein.
-
Fluorescently labeled Nrf2 peptide probe (e.g., FITC-9mer Nrf2 peptide amide).
-
Test compounds dissolved in DMSO.
-
-
Assay Procedure (384-well format):
-
The final assay volume is typically 40 µL.
-
Add test compounds serially diluted in assay buffer to the wells. For controls, add buffer with the same percentage of DMSO.
-
Add the fluorescent probe to all wells to a final concentration of 10 nM.
-
Add the Keap1 Kelch domain protein to all wells (except for "no protein" controls) to a final concentration of 100 nM. This concentration should be chosen to achieve a significant fraction of bound probe (e.g., 70-80%) in the absence of an inhibitor.[4]
-
Mix the plate gently and incubate at room temperature for 30 minutes, protected from light.[4]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters for the chosen dye.
-
-
Data Analysis:
-
The raw fluorescence intensity data is used to calculate the anisotropy or millipolarization (mP) values.
-
The percentage of inhibition is calculated relative to controls (0% inhibition with DMSO, 100% inhibition with a known potent unlabeled Nrf2 peptide or no Keap1 protein).
-
IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET is another homogeneous assay format that can offer high sensitivity and is less prone to interference from scattered light and autofluorescence than standard fluorescence intensity assays.
Principle: A TR-FRET assay for Keap1-Nrf2 typically uses a long-lifetime donor fluorophore (e.g., Terbium cryptate) conjugated to an antibody that binds a tag on the Keap1 protein (e.g., a His-tag). The acceptor fluorophore (e.g., FITC) is conjugated to the Nrf2 peptide probe. When Keap1 and the Nrf2 probe interact, the donor and acceptor are brought into close proximity, allowing for FRET to occur. Inhibitors of the interaction will disrupt FRET, leading to a decrease in the acceptor emission signal and an increase in the donor emission signal.
Protocol Summary:
-
Reagents: His-tagged Keap1 Kelch domain, FITC-labeled 9mer Nrf2 peptide amide, Tb-labeled anti-His antibody, and assay buffer.
-
Procedure: In a microplate, combine the His-tagged Keap1, FITC-Nrf2 probe, and the test compound. After a brief incubation, add the Tb-anti-His antibody.
-
Incubation: Incubate the plate for a specified period (e.g., 1-5 hours) at room temperature.
-
Detection: Read the time-resolved fluorescence at the donor and acceptor emission wavelengths (e.g., 495 nm and 520 nm for a Tb-FITC pair) after a time delay following excitation.
-
Analysis: The ratio of the acceptor to donor emission is calculated and used to determine the extent of inhibition.
Conclusion
The selection of a fluorescent dye for Keap1-Nrf2 probes depends on the specific requirements of the assay and available resources.
-
FITC represents an excellent choice for initial HTS campaigns due to its low cost and the robust, high-quality data it generates in FP assays.
-
BODIPY-FL offers good performance and photostability, making it a solid alternative to FITC.
-
Cy3B and Cy5 are premium dyes that offer the highest binding affinities and, in the case of Cy3B, the largest assay window. These are ideal for follow-up studies, detailed mechanistic work, or when maximum sensitivity is required.
All four dyes are capable of producing high-quality, reliable data for the identification and characterization of inhibitors of the Keap1-Nrf2 protein-protein interaction, a critical step in the development of novel therapeutics for a range of oxidative stress-related diseases.
References
- 1. Theoretical study on the photophysical properties of thiophene-fused-type BODIPY series molecules in fluorescence imaging and photodynamic therapy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. Cy3B Tetrazine | AAT Bioquest [aatbio.com]
- 3. Fluorescein isothiocyanate - Wikipedia [en.wikipedia.org]
- 4. Photophysical properties and application in live cell imaging of B,B-fluoro-perfluoroalkyl BODIPYs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Cellular Assays for Validating the Keap1-Nrf2 Interaction
For researchers and drug development professionals, validating the interaction between Kelch-like ECH-associated protein 1 (Keap1) and Nuclear factor erythroid 2-related factor 2 (Nrf2) is a critical step in the discovery of novel therapeutics targeting oxidative stress-related diseases. This guide provides a comprehensive comparison of key cellular assays used to probe this pivotal protein-protein interaction, complete with experimental data, detailed protocols, and visual workflows.
The Keap1-Nrf2 signaling pathway is a master regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, Keap1 targets Nrf2 for ubiquitination and subsequent proteasomal degradation. In response to cellular stress, this interaction is disrupted, leading to the stabilization and nuclear translocation of Nrf2, where it activates the transcription of a battery of antioxidant and cytoprotective genes. Modulating this interaction is a promising strategy for the treatment of a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.
This guide delves into the most widely used cellular assays to monitor the Keap1-Nrf2 interaction, offering a comparative analysis of their principles, advantages, and limitations.
Comparison of Cellular Assays for Keap1-Nrf2 Interaction
| Assay Type | Principle | Advantages | Disadvantages |
| Reporter Gene Assays | Indirectly measures Nrf2 activation by quantifying the expression of a reporter gene (e.g., luciferase) under the control of an Nrf2-responsive Antioxidant Response Element (ARE). | High-throughput, sensitive, and cost-effective for screening large compound libraries. | Indirect measurement of the Keap1-Nrf2 interaction; susceptible to off-target effects that can influence reporter gene expression. |
| Co-Immunoprecipitation (Co-IP) | A classic "pull-down" assay that uses an antibody to isolate a specific protein (e.g., Keap1) and its binding partners (Nrf2) from a cell lysate. | Provides direct evidence of the interaction between endogenous proteins in a cellular context. | Can be technically challenging, prone to false positives/negatives, and generally low-throughput. |
| Proximity Ligation Assay (PLA) | An in situ technique that detects the close proximity of two proteins using antibody-DNA conjugates. When the proteins interact, the DNA strands can be ligated and amplified, generating a fluorescent signal. | Highly specific and sensitive, allows for the visualization and quantification of protein interactions within single cells and their subcellular localization. | Requires specific primary antibodies raised in different species; can be complex to set up and optimize. |
| Förster Resonance Energy Transfer (FRET) | A biophysical method that measures the energy transfer between two fluorescently tagged proteins (e.g., Keap1-CFP and Nrf2-YFP) when they are in close proximity. | Enables real-time monitoring of protein interactions in living cells, providing spatial and temporal information. | Requires overexpression of tagged proteins, which may not reflect endogenous protein levels and can lead to artifacts. |
Data Presentation
The following table summarizes quantitative data for common Nrf2 activators as measured by different cellular assays. These values can vary depending on the cell line and specific experimental conditions.
| Compound | Assay Type | Cell Line | EC50 / IC50 | Reference |
| Sulforaphane | ARE-Luciferase Reporter | AREc32 | ~2-5 µM | [1] |
| tBHQ | ARE-Luciferase Reporter | AREc32 | ~10-20 µM | [1] |
| CDDO-Im | ARE-Luciferase Reporter | AREc32 | ~10-20 nM | [1] |
| β-Naphthoflavone | ARE-β-lactamase Reporter | HepG2 | 2.1 µM | [2] |
| β-Naphthoflavone | ARE-luciferase Reporter | HaCaT | 1.2 µM | [2] |
| Zafirlukast | Keap1-Nrf2 Interaction ELISA | - | IC50 ~10 µM | [3] |
| Dutasteride | Keap1-Nrf2 Interaction ELISA | - | IC50 ~10 µM | [3] |
| Ketoconazole | Keap1-Nrf2 Interaction ELISA | - | IC50 ~10 µM | [3] |
Note: EC50 (half-maximal effective concentration) refers to the concentration of a drug that gives half of the maximal response. IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Mandatory Visualization
Keap1-Nrf2 Signaling Pathway
Caption: The Keap1-Nrf2 signaling pathway under basal and stress conditions.
Experimental Workflow: ARE-Luciferase Reporter Assay
Caption: Workflow for an Antioxidant Response Element (ARE) luciferase reporter assay.
Experimental Workflow: Co-Immunoprecipitation (Co-IP)
Caption: Workflow for Co-Immunoprecipitation (Co-IP) to detect Keap1-Nrf2 interaction.
Experimental Protocols
ARE-Luciferase Reporter Assay
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
-
Cell Seeding: Seed HepG2 cells stably expressing an ARE-luciferase reporter construct in a 96-well white, clear-bottom plate at a density of 2 x 104 cells/well. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of test compounds in appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 6-24 hours at 37°C in a CO2 incubator. Include a vehicle control and a positive control (e.g., 10 µM sulforaphane).
-
Cell Lysis: Remove the culture medium and wash the cells once with PBS. Add 20 µL of 1X passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Luminescence Measurement: Add 100 µL of luciferase assay reagent to each well. Immediately measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay). Calculate the fold induction relative to the vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Co-Immunoprecipitation (Co-IP)
This protocol provides a general framework for Co-IP of endogenous Keap1 and Nrf2.
-
Cell Lysis: Culture cells to ~80-90% confluency. Wash cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors. Incubate on ice for 30 minutes with periodic vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new pre-chilled tube.
-
Pre-clearing: Add 20 µL of Protein A/G agarose (B213101) beads to the lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding. Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.
-
Immunoprecipitation: Add 1-2 µg of anti-Keap1 antibody or control IgG to the pre-cleared lysate. Incubate overnight at 4°C on a rotator.
-
Capture of Immune Complexes: Add 30 µL of Protein A/G agarose beads and incubate for 2-4 hours at 4°C on a rotator.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with ice-cold lysis buffer.
-
Elution: Resuspend the beads in 2X Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-Nrf2 antibody to detect the co-immunoprecipitated Nrf2. An input control (a small fraction of the initial lysate) should be run in parallel to confirm the presence of both proteins in the lysate.
By carefully selecting the appropriate cellular assay and meticulously executing the experimental protocols, researchers can confidently validate the Keap1-Nrf2 interaction and advance the development of novel therapeutics for a multitude of diseases.
References
- 1. Implementation of a High-Throughput Screen for Identifying Small Molecules to Activate the Keap1-Nrf2-ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of Keap1-Nrf2 inhibitor screening methods
For Researchers, Scientists, and Drug Development Professionals
The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress, making it a prime target for therapeutic intervention in a host of diseases. The discovery of small molecule inhibitors that disrupt the Keap1-Nrf2 protein-protein interaction (PPI) is a key strategy in this endeavor. This guide provides a comparative analysis of the most common screening methods employed to identify and characterize such inhibitors, offering insights into their principles, performance, and practical application.
The Keap1-Nrf2 Signaling Pathway
Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by its negative regulator, Keap1. Keap1 facilitates the ubiquitination and subsequent proteasomal degradation of Nrf2, keeping its cellular levels low. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction. This stabilizes Nrf2, allowing it to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.
Figure 1. The Keap1-Nrf2 signaling pathway and points of intervention.
Comparative Analysis of Screening Assays
A variety of biochemical and cell-based assays have been developed to screen for inhibitors of the Keap1-Nrf2 interaction. The choice of assay depends on the screening goals, available resources, and the desired throughput.
| Assay Type | Method | Principle | Throughput | Z'-factor | Signal-to-Background (S/B) | Advantages | Disadvantages |
| Biochemical | Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled Nrf2 peptide upon binding to the Keap1 protein. | High | >0.6[1] | Moderate | Homogeneous, real-time, quantitative. | Requires purified proteins; can be prone to interference from fluorescent compounds. |
| Time-Resolved FRET (TR-FRET) | Measures the energy transfer between a donor fluorophore on Keap1 and an acceptor fluorophore on an Nrf2 peptide. | High | 0.82[2] | High | Homogeneous, highly sensitive, low background. | Requires specific labeling of proteins; potential for compound interference. | |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A competitive binding assay where inhibitors compete with immobilized Nrf2 for binding to Keap1. | Medium-High | Not widely reported | High | Can use full-length proteins; avoids interference from fluorescent compounds.[3] | Heterogeneous (requires wash steps); may have lower throughput. | |
| Cell-Based | ARE-Luciferase Reporter | Measures the luciferase activity driven by an ARE promoter in response to Nrf2 activation. | High | Not widely reported | High | Measures downstream pathway activation in a cellular context. | Indirect measure of PPI; prone to off-target effects. |
| ARE-β-Lactamase Reporter | Measures β-lactamase activity, which produces a FRET-based signal, under the control of an ARE promoter. | High | Not widely reported | Moderate-High | Ratiometric readout reduces variability; suitable for HTS.[4] | Indirect measure of PPI; requires a specific substrate. |
Potency of Common Keap1-Nrf2 Modulators Across Different Assays
The potency of an inhibitor, typically expressed as the half-maximal inhibitory concentration (IC50) for biochemical assays or the half-maximal effective concentration (EC50) for cell-based assays, can vary depending on the assay format.
| Compound | Assay Type | IC50 / EC50 | Reference |
| ML334 | Fluorescence Polarization (FP) | 1.6 - 2.3 µM | [1][3] |
| ARE Reporter (U2OS cells) | 18 µM | [5] | |
| Nrf2 Nuclear Translocation | 12 µM | [3][5] | |
| Sulforaphane | ARE-Luciferase Reporter | ~5 µM | [6] |
| DMF | ELISA | 6.34 µM | [3] |
| Zafirlukast | ELISA | 5.87 µM | [3][7] |
| Dutasteride | ELISA | 2.81 µM | [3][7] |
| Ketoconazole | ELISA | 1.67 µM | [3][7] |
Experimental Protocols
Biochemical Assays
Figure 2. General experimental workflows for biochemical and cell-based screening assays.
1. Fluorescence Polarization (FP) Assay
This homogeneous assay is based on the principle that a small, fluorescently labeled molecule (Nrf2 peptide) tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to a larger molecule (Keap1 protein), its tumbling is slowed, leading to an increase in polarization. Inhibitors that disrupt this interaction will cause a decrease in polarization.
-
Materials:
-
Purified Keap1 Kelch domain protein
-
Fluorescein-labeled 9-mer Nrf2 peptide amide (FITC-Nrf2)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Test compounds dissolved in DMSO
-
384-well black, low-volume microplates
-
-
Protocol:
-
Prepare a master mix containing assay buffer, 25 nM FITC-Nrf2 peptide, and 5 nM Keap1 Kelch domain protein.
-
Dispense 10 µL of the master mix into each well of the 384-well plate.
-
Add 10 µL of test compound dilutions (in assay buffer with a final DMSO concentration ≤1%) to the wells. For controls, add buffer with DMSO.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader equipped with appropriate filters (e.g., excitation at 485 nm and emission at 535 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
This highly sensitive homogeneous assay measures the interaction between a donor fluorophore (e.g., Terbium cryptate) conjugated to Keap1 and an acceptor fluorophore (e.g., FITC) on the Nrf2 peptide. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. Inhibitors disrupt this proximity, leading to a decrease in the FRET signal.
-
Materials:
-
His-tagged Keap1 Kelch domain protein
-
Tb-conjugated anti-His antibody (donor)
-
FITC-labeled 9-mer Nrf2 peptide amide (acceptor)
-
Assay Buffer (e.g., 10 mM HEPES, pH 7.4)
-
Test compounds in DMSO
-
384-well black, low-volume microplates
-
-
Protocol:
-
Prepare a solution of 5 nM His-tagged Keap1 and 0.5 nM Tb-anti-His antibody in assay buffer and incubate for 30 minutes at room temperature.
-
Add the Keap1/antibody mixture to the wells of a microplate.
-
Add test compounds to the wells.
-
Add 25 nM FITC-Nrf2 peptide to initiate the binding reaction.
-
Incubate for 1 hour at room temperature.
-
Measure the time-resolved fluorescence at two wavelengths (e.g., 495 nm for the donor and 520 nm for the acceptor) using a TR-FRET-compatible plate reader.
-
3. Enzyme-Linked Immunosorbent Assay (ELISA)
This is a competitive, heterogeneous assay format.[3][7]
-
Materials:
-
Streptavidin-coated 96-well plates
-
Biotinylated full-length Keap1 protein
-
His-tagged full-length Nrf2 protein
-
Anti-His-tag antibody conjugated to a detection enzyme (e.g., HRP)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Substrate for the detection enzyme (e.g., TMB)
-
Stop solution (e.g., 2N H2SO4)
-
-
Protocol:
-
Coat the streptavidin plate with biotinylated Keap1 and incubate.
-
Wash the plate to remove unbound Keap1.
-
Block the plate with blocking buffer.
-
In a separate plate, pre-incubate His-tagged Nrf2 with test compounds.
-
Transfer the Nrf2/compound mixture to the Keap1-coated plate and incubate.
-
Wash the plate to remove unbound Nrf2 and compounds.
-
Add the anti-His-tag-HRP antibody and incubate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with sulfuric acid and measure the absorbance at 450 nm.
-
A lower absorbance indicates a stronger inhibition. Calculate IC50 values from the dose-response curve.
-
Cell-Based Assays
1. Antioxidant Response Element (ARE) Luciferase Reporter Assay
This assay measures the transcriptional activity of Nrf2 in a cellular environment. Cells are engineered to express a luciferase reporter gene under the control of an ARE promoter. Activation of Nrf2 leads to the expression of luciferase, which can be quantified by measuring luminescence.
-
Materials:
-
HEK293 or HepG2 cells stably expressing an ARE-luciferase reporter construct
-
Cell culture medium and supplements
-
Test compounds
-
Luciferase assay reagent (containing luciferin)
-
White, opaque 96- or 384-well cell culture plates
-
-
Protocol:
-
Seed the ARE-luciferase reporter cells in the microplate and allow them to attach overnight.
-
Treat the cells with various concentrations of test compounds and incubate for a defined period (e.g., 16-24 hours).
-
Lyse the cells and add the luciferase assay reagent.
-
Measure the luminescence using a luminometer.
-
Normalize the luciferase activity to a measure of cell viability if necessary.
-
Calculate the fold induction of luciferase activity compared to vehicle-treated cells and determine the EC50 value.
-
2. ARE-β-Lactamase Reporter Assay
This cell-based assay utilizes a β-lactamase reporter gene under the control of an ARE promoter. The β-lactamase enzyme cleaves a FRET-based substrate, causing a shift in fluorescence emission from green to blue. The ratio of blue to green fluorescence provides a ratiometric readout of Nrf2 activation.[4]
-
Materials:
-
HepG2 cells stably expressing an ARE-β-lactamase reporter (e.g., CellSensor™ ARE-bla Hep G2)
-
Cell culture medium
-
Test compounds
-
LiveBLAzer™-FRET B/G Substrate (CCF4-AM)
-
Black, clear-bottom 384-well cell culture plates
-
-
Protocol:
-
Plate the ARE-bla HepG2 cells and incubate for 5 hours.
-
Stimulate the cells with test compounds for 15 hours in a humidified 37°C/5% CO2 incubator.
-
Load the cells with the LiveBLAzer™-FRET B/G Substrate for 2 hours at room temperature in the dark.
-
Measure the fluorescence emission at 460 nm (blue) and 530 nm (green) using a fluorescence plate reader.
-
Calculate the blue/green emission ratio and determine the EC50 values from the dose-response curves.
-
Conclusion
The selection of a screening assay for Keap1-Nrf2 inhibitors requires careful consideration of the specific research goals. Biochemical assays like FP and TR-FRET are well-suited for high-throughput screening of large compound libraries to identify direct binders to Keap1. ELISA offers an alternative biochemical approach that can utilize full-length proteins and is less prone to interference from fluorescent compounds. Cell-based reporter assays, such as the ARE-luciferase and ARE-β-lactamase assays, are indispensable for confirming the cellular activity of hits and for assessing their ability to activate the Nrf2 pathway downstream of the initial binding event. A multi-assay approach, combining a primary high-throughput biochemical screen with a secondary cell-based validation, is often the most robust strategy for the successful discovery of novel and effective Keap1-Nrf2 inhibitors.
References
- 1. axonmedchem.com [axonmedchem.com]
- 2. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 3. Discovery of a small-molecule inhibitor and cellular probe of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-based Assays to Identify Modulators of Nrf2/ARE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. merckmillipore.com [merckmillipore.com]
- 6. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of an enzyme-linked immunosorbent assay for Keap1-Nrf2 interaction inhibitors identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Safe Disposal of FITC-labelled Keap1-Nrf2 Probe: A Procedural Guide
The proper handling and disposal of laboratory reagents are paramount for ensuring personnel safety and environmental compliance. The FITC-labelled Keap1-Nrf2 probe, a fluorescently labeled peptide used in drug discovery and research to study protein-protein interactions, requires specific disposal procedures due to its chemical nature. This guide provides essential, step-by-step instructions for the safe disposal of this reagent and associated contaminated materials.
Adherence to these procedures is critical. As a general principle, all chemical waste must be managed in accordance with local, state, and federal regulations.[1] Researchers should always consult their institution's Environmental Health and Safety (EHS) office for specific guidelines.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
Gloves: Wear chemical-resistant gloves.
-
Eye Protection: Use safety glasses or goggles.[1]
-
Lab Coat: A standard lab coat should be worn to protect from splashes.[1]
-
Ventilation: Handle the probe and its waste in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any aerosols.[1][2]
Avoid all personal contact with the chemical, including skin and eye contact, and inhalation.[3] Do not eat, drink, or smoke in areas where the probe is being handled.[1][4]
Step-by-Step Disposal Protocol
The fundamental rule for disposing of the this compound is to never discard it in the regular trash or pour it down the drain.[1][2] It must be treated as hazardous chemical waste.
Step 1: Segregate Waste Streams Immediately after use, separate materials that have come into contact with the this compound from the general laboratory waste stream. This includes both liquid solutions and solid materials.
Step 2: Collection of Liquid Waste
-
Designated Container: Collect all aqueous solutions containing the probe (e.g., unused solutions, buffer from wash steps) in a designated, sealable, and chemically resistant waste container.[1]
-
Proper Labeling: Clearly label the container as "Hazardous Chemical Waste." The label must specify the contents, including the name of the chemical (this compound) and any solvents or buffers present (e.g., PBS, DMSO).[1]
Step 3: Collection of Solid Waste
-
Designated Container: Place all contaminated solid waste, such as pipette tips, microfuge tubes, gloves, and paper towels, into a separate, clearly labeled solid waste container.[1]
-
Proper Labeling: This container should also be marked as "Hazardous Chemical Waste" with a description of its contents (e.g., "Solid Waste Contaminated with this compound").
Step 4: Temporary Storage Store the sealed and labeled waste containers in a designated secondary containment area. This area should be well-ventilated and situated away from incompatible materials.[1]
Step 5: Final Disposal
-
Contact EHS: Do not attempt to dispose of the waste yourself. Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
-
Follow Institutional Procedures: Adhere to all institutional protocols for waste manifest and pickup procedures.
Waste Handling Summary
The following table summarizes the key operational procedures for handling waste generated from the use of the this compound.
| Waste Type | Container Requirement | Labeling Specification | Final Disposal Action |
| Liquid Waste | Sealable, chemical-resistant container | "Hazardous Chemical Waste: Liquid this compound in [Specify Solvent/Buffer]" | Collection for EHS pickup[1] |
| Solid Waste | Lined, durable container for solid waste | "Hazardous Chemical Waste: Solid materials contaminated with this compound" | Collection for EHS pickup[1] |
| Empty Reagent Vials | Original vial, if possible, or a designated solid waste container | Decontaminate if possible; otherwise, treat as solid waste. Observe all label safeguards.[5] | Collection for EHS pickup[1] |
Disposal Workflow Diagram
The logical flow for proper disposal is outlined in the diagram below. This workflow ensures that all safety and regulatory steps are followed sequentially.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling FITC-labelled Keap1-Nrf2 probe
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the FITC-labelled Keap1-Nrf2 probe, a fluorescently labeled peptide used in assays such as Fluorescence Polarization (FP) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess the binding affinities of Nrf2 peptide inhibitors.[1][2] Adherence to these procedural steps will minimize risk and ensure reliable experimental outcomes.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is crucial when handling the this compound. The following table summarizes the required PPE, based on best practices for handling fluorescently-labeled peptides and general laboratory chemical safety.[3][4][5][6]
| PPE Category | Item | Specifications & Rationale |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Minimum requirement to protect against splashes and aerosols. All eye protection must be ANSI Z87.1 compliant.[3] |
| Face Shield | Recommended when handling larger volumes or when there is a significant splash risk, to be worn over safety glasses or goggles.[3][5] | |
| Hand Protection | Disposable Nitrile Gloves | Provides protection against incidental contact. For extended handling, consider double-gloving.[3][5] Always inspect gloves before use and change them immediately if contaminated.[3] |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination. A buttoned lab coat is the minimum requirement.[3][6] |
Operational Handling and Storage
Proper handling and storage are critical to maintain the stability and efficacy of the this compound.
Storage:
-
For long-term storage, it is recommended to aliquot the probe into smaller, single-use volumes to minimize freeze-thaw cycles.[7]
Handling:
-
Allow the vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the probe using an appropriate buffer as specified on the product datasheet (e.g., soluble to 2 mg/ml in PBS).[1]
-
All handling of the probe, including reconstitution and aliquoting, should be performed in a designated clean area, and care should be taken to avoid creating aerosols.
-
Due to the fluorescent nature of the FITC label, it is light-sensitive. All solutions containing the probe should be protected from light by using amber tubes or by wrapping tubes in foil.
Experimental Workflow
The following diagram illustrates a typical workflow for handling the this compound in a laboratory setting.
Disposal Plan
The disposal of the this compound and any contaminated materials must be conducted in accordance with institutional and local regulations for chemical waste.
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect all aqueous solutions containing the this compound in a designated, sealed, and clearly labeled hazardous waste container.[3] Do not pour down the drain.[3] |
| Solid Waste | All disposable labware (e.g., pipette tips, microfuge tubes, gloves) that has come into contact with the probe should be collected in a designated hazardous waste container.[3][8] |
| Unused Reagent | Dispose of any unused or expired probe as hazardous chemical waste according to your institution's Environmental Health and Safety (EHS) office guidelines.[3] |
| Spill Cleanup Material | In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).[3] Carefully collect the contaminated absorbent and place it into a sealed, labeled container for hazardous waste disposal.[3] |
Keap1-Nrf2 Signaling Pathway
Under normal physiological conditions, the transcription factor Nrf2 is kept at low levels in the cytoplasm by its inhibitor, Keap1, which facilitates its ubiquitination and subsequent degradation by the proteasome.[9][10][11] When cells are exposed to oxidative or electrophilic stress, Keap1 undergoes a conformational change, leading to the release of Nrf2.[2] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[2][10][12] This pathway is a major regulator of cellular defense against oxidative stress.[9][13]
References
- 1. rndsystems.com [rndsystems.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. benchchem.com [benchchem.com]
- 4. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) - IBC - The University of Utah [ibc.utah.edu]
- 7. Storage of dye labeled probes [biosyn.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Keap1-Nrf2 signaling pathway in angiogenesis and vascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Keap1/Nrf2 Signaling Pathway [mdpi.com]
- 12. The Role of NRF2/KEAP1 Signaling Pathway in Cancer Metabolism [mdpi.com]
- 13. mdpi.com [mdpi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
